molecular formula C6H14NO5P B1637046 L-AP6 CAS No. 98575-76-9

L-AP6

货号: B1637046
CAS 编号: 98575-76-9
分子量: 211.15 g/mol
InChI 键: QIOXWRQXHFVNLV-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-AP6 is a useful research compound. Its molecular formula is C6H14NO5P and its molecular weight is 211.15 g/mol. The purity is usually 95%.
The exact mass of the compound Norleucine, 6-phosphono- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-6-phosphonohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOXWRQXHFVNLV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCP(=O)(O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347607
Record name 6-Phosphono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98575-76-9, 126253-57-4
Record name Norleucine, 6-phosphono-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098575769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphono-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2-Amino-6-phosphonohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Enigmatic Mechanism of L-AP6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid derivative that has garnered interest within the neuroscience community for its specific mode of action within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role as a selective agonist at a unique, quisqualate-sensitized site in the hippocampus. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies from seminal studies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Primary Mechanism of Action: Selective Agonism at a Quisqualate-Sensitized Site

The principal mechanism of action of this compound is its function as a selective and potent agonist at a novel binding site that is unmasked or sensitized by prior exposure to quisqualic acid, a potent agonist of both ionotropic AMPA receptors and group I metabotropic glutamate receptors (mGluRs). This effect has been most thoroughly characterized in the CA1 pyramidal neurons of the hippocampus.

Initial studies in rat hippocampal slices demonstrated that a brief application of quisqualate leads to a long-lasting sensitization of neurons to depolarization by a class of α-amino-ω-phosphonate excitatory amino acid analogues, including L-AP4, L-AP5, and notably, this compound.[1] Among these, this compound has been identified as the most selective agonist for this "quisqualate-sensitized site."[1]

Specificity and Potency

Electrophysiological studies have quantified the potency and selectivity of this compound. The key findings from Schulte et al. (1994) are summarized below, highlighting the compound's specificity for the quisqualate-sensitized site over other major glutamate receptor subtypes.

Receptor SiteThis compound IC₅₀ (µM)Notes
Quisqualate-Sensitized Site (CA1) 40 Demonstrates high potency at the target site following quisqualate priming.
Kainate/AMPA Receptors>10,000Indicates very low affinity for the primary ionotropic glutamate receptors mediating fast synaptic transmission.
NMDA Receptors>3,000Shows minimal interaction with the NMDA receptor complex.
Lateral Perforant Path L-AP4 Receptors>800Suggests selectivity against the classical presynaptic group III mGluR target for L-AP4.
Data sourced from Schulte MK, et al. Brain Research. 1994.[1]

The D-isomer of AP6 was found to be 14-fold less potent than the L-isomer at the quisqualate-sensitized site, indicating stereospecificity of this interaction.[1]

The Nature of the "Quisqualate-Sensitized Site" and Downstream Signaling

The precise molecular identity of the quisqualate-sensitized site remains an area of active investigation. However, the phenomenon of sensitization by quisqualate, a potent group I mGluR agonist, strongly implicates a role for these G-protein coupled receptors in the process. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gαq and, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, can mobilize intracellular calcium and activate protein kinase C (PKC).

It is hypothesized that the initial activation of group I mGluRs by quisqualate initiates a signaling cascade that modifies a secondary site, rendering it sensitive to this compound. The subsequent activation of this sensitized site by this compound is proposed to trigger the release of endogenous excitatory amino acids, such as glutamate, from presynaptic terminals or glial cells. This released glutamate then acts on postsynaptic AMPA and NMDA receptors, leading to neuronal depolarization.

This compound Signaling Pathway cluster_sensitization Sensitization Phase cluster_action This compound Action Phase Quisqualate Quisqualate mGluR1_5 Group I mGluR (mGluR1/5) Quisqualate->mGluR1_5 Binds & Activates Gq Gαq mGluR1_5->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Sensitized_Site Sensitized Site (Molecular Identity Unclear) Ca_release->Sensitized_Site Modifies PKC->Sensitized_Site Modifies Glutamate_Release Glutamate Release (Presynaptic/Glial) Sensitized_Site->Glutamate_Release Triggers L_AP6 This compound L_AP6->Sensitized_Site Binds & Activates AMPA_R AMPA-R Glutamate_Release->AMPA_R Activates NMDA_R NMDA-R Glutamate_Release->NMDA_R Activates Postsynaptic_Neuron Postsynaptic Neuron Depolarization Neuronal Depolarization Postsynaptic_Neuron->Depolarization AMPA_R->Postsynaptic_Neuron NMDA_R->Postsynaptic_Neuron

Figure 1: Proposed signaling pathway for this compound action.

Experimental Protocols

The characterization of this compound's mechanism of action has primarily relied on electrophysiological recordings in acute hippocampal brain slices. The following is a generalized protocol based on the methodologies described in the foundational literature.

Preparation of Acute Hippocampal Slices
  • Animal Model: Male Sprague-Dawley rats (150-250 g) are typically used.

  • Anesthesia and Euthanasia: The animal is anesthetized with a suitable anesthetic (e.g., halothane) and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.

  • Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recording.

Electrophysiological Recording
  • Recording Chamber: A single slice is transferred to a submersion-type recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 1-2 ml/min at 32-34°C.

  • Electrode Placement: A recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) is placed in the stratum pyramidale of the CA1 region to record extracellular field potentials. A stimulating electrode (e.g., bipolar tungsten) is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.

  • Data Acquisition: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to orthodromic stimulation. The stimulus intensity is adjusted to elicit a response that is approximately 50% of the maximal amplitude.

  • Drug Application:

    • Sensitization: Slices are exposed to quisqualic acid (typically 1 µM) for a brief period (e.g., 10 minutes) followed by a washout period.

    • This compound Application: this compound and other compounds are applied via the perfusion medium at known concentrations.

  • Measurement: The primary endpoint is the change in the amplitude or slope of the fEPSP, or the direct depolarization of the neuronal membrane, as measured by the extracellular recording electrode.

Experimental Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording start Anesthetize & Euthanize Rat extract_brain Rapidly Extract Brain start->extract_brain slice_brain Prepare Hippocampal Slices (400-500 µm) in ice-cold aCSF extract_brain->slice_brain recover Incubate Slices in aCSF (≥ 1 hour at RT) slice_brain->recover place_slice Transfer Slice to Recording Chamber recover->place_slice position_electrodes Position Stimulating & Recording Electrodes in CA1 Region place_slice->position_electrodes baseline Record Baseline Synaptic Responses (fEPSPs) position_electrodes->baseline sensitize Apply Quisqualate (e.g., 1µM) to Sensitize Neurons baseline->sensitize washout Washout Quisqualate sensitize->washout apply_lap6 Apply this compound at Varying Concentrations washout->apply_lap6 record_response Record Depolarization or Change in fEPSP Amplitude apply_lap6->record_response analyze Analyze Data & Determine IC₅₀ record_response->analyze

Figure 2: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

This compound represents a valuable pharmacological tool for probing a unique, activity-dependent mechanism of neuromodulation in the hippocampus. Its high selectivity for the quisqualate-sensitized site makes it superior to other compounds like L-AP4 for studying this phenomenon. The prevailing hypothesis suggests a two-step mechanism: a priming event initiated by a group I mGluR agonist, followed by this compound-mediated activation of a modified site that triggers glutamate release.

For drug development professionals, the quisqualate-sensitized site represents a potential novel therapeutic target. Modulators of this site could offer a subtle and activity-dependent means of controlling neuronal excitability, which may be beneficial in conditions characterized by glutamatergic dysregulation.

Future research should focus on:

  • Molecular Identification: Elucidating the precise molecular identity of the quisqualate-sensitized site.

  • Signaling Cascade: Detailing the intracellular signaling pathways that link group I mGluR activation to the sensitization of the this compound target.

  • In Vivo Relevance: Investigating the physiological and pathophysiological roles of this mechanism in vivo.

A deeper understanding of the mechanism of action of this compound will undoubtedly provide new insights into the complex and nuanced ways in which glutamatergic signaling is regulated in the brain.

References

L-AP6: A Selective Inhibitor of the Lysosomal Ion Channel TMEM175

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a critical role in maintaining lysosomal pH and membrane potential, processes essential for cellular homeostasis and the degradation of macromolecules.[1][2] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[3] L-AP6 has been identified as a selective inhibitor of TMEM175, offering a valuable tool for studying the channel's function and a potential starting point for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound as a TMEM175 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound acts as a pore blocker of the TMEM175 ion channel.[1] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within the central pore of the channel, physically occluding the translocation pathway for both potassium (K+) and protons (H+).[1] This inhibition of ion flux disrupts the normal physiological function of TMEM175 in regulating lysosomal ion gradients.

Quantitative Data: Inhibition of TMEM175 by this compound

The inhibitory potency of this compound on TMEM175 has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values for both potassium and proton currents are summarized in the table below.

Ion FluxThis compound IC50 (µM)Experimental Condition
Potassium (K+)~141Neutral pH[1]
Proton (H+)~170Acidic pH (4.5)[1]

Signaling and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the signaling pathway of TMEM175 and the experimental workflow for its characterization.

TMEM175_Signaling_Pathway TMEM175 Signaling Pathway in Lysosomes cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 K_ion_lumen K+ TMEM175->K_ion_lumen Mediates K+ efflux H_ion_lumen H+ TMEM175->H_ion_lumen Mediates H+ efflux VATPase V-ATPase VATPase->H_ion_lumen LysosomalEnzymes Lysosomal Hydrolases Macromolecules Macromolecules (e.g., proteins, lipids) LysosomalEnzymes->Macromolecules Degrades DegradationProducts Degradation Products Macromolecules->DegradationProducts K_ion_cyto K+ H_ion_lumen->LysosomalEnzymes Activates H_ion_cyto H+ LAP6 This compound LAP6->TMEM175 Inhibits Experimental_Workflow Workflow for Characterizing this compound as a TMEM175 Inhibitor start Start protein_expression TMEM175 Protein Expression & Purification start->protein_expression electrophysiology Whole-Cell Patch-Clamp Electrophysiology protein_expression->electrophysiology cryo_em Cryo-Electron Microscopy protein_expression->cryo_em catabolism_assay Lysosomal Macromolecule Catabolism Assay protein_expression->catabolism_assay determine_ic50 Determine IC50 of this compound for K+ and H+ currents electrophysiology->determine_ic50 end End determine_ic50->end structure_determination Determine Structure of TMEM175-L-AP6 Complex cryo_em->structure_determination structure_determination->end assess_function Assess Effect of this compound on Lysosomal Degradation catabolism_assay->assess_function assess_function->end

References

L-2-Amino-6-phosphonohexanoic Acid (L-AP6): A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of L-2-amino-6-phosphonohexanoic acid (L-AP6), a selective agonist for a quisqualate-sensitized site in the central nervous system. It details the discovery of this compound, its chemical synthesis with a focus on enantioselective methods, and its pharmacological profile. This guide includes detailed experimental protocols for its synthesis and biological evaluation, alongside a quantitative summary of its activity at various glutamate receptor subtypes. Furthermore, it elucidates the proposed signaling pathway associated with the quisqualate-sensitized receptor, visualized through a detailed diagram. This whitepaper serves as an in-depth resource for researchers investigating novel mechanisms of glutamatergic neurotransmission and developing targeted therapeutics.

Discovery and Pharmacological Profile

L-2-amino-6-phosphonohexanoic acid (this compound) was identified as a potent and selective agonist at a novel quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1] Initial studies on racemic Dthis compound revealed its relative selectivity for this site compared to other excitatory amino acid (EAA) receptors. The subsequent resolution of the D- and L-enantiomers demonstrated that the L-isomer, this compound, possesses significantly higher potency.[1]

The action of this compound is dependent on the pre-exposure of neuronal tissue to quisqualic acid, a phenomenon termed the "quis effect".[2][3] This sensitization is a key characteristic of the receptor system targeted by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been evaluated at various glutamate receptor subtypes, highlighting its selectivity for the quisqualate-sensitized site. The following table summarizes the key quantitative data.

Receptor TargetLigandPotency (IC50)Reference
Quisqualate-Sensitized SiteThis compound40 µM[1]
Kainate/AMPA ReceptorsThis compound> 10 mM[1]
NMDA ReceptorsThis compound> 3 mM[1]
L-AP4 ReceptorsThis compound> 0.8 mM[1]

Synthesis of L-2-Amino-6-phosphonohexanoic Acid (this compound)

Experimental Protocol: Resolution of DL-2-Amino-6-phosphonohexanoic Acid

The resolution of the racemic mixture is crucial to obtaining the biologically active L-enantiomer. A published method for this resolution is fractional crystallization using a chiral resolving agent.[1]

Materials:

  • DL-2-amino-6-phosphonohexanoic acid (Dthis compound)

  • L-lysine

  • Ethanol

  • Water

Procedure:

  • Dissolve Dthis compound in a minimal amount of hot aqueous ethanol.

  • Add an equimolar amount of L-lysine to the solution.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the this compound-L-lysine salt.

  • Collect the crystals by filtration and wash with cold ethanol.

  • Recrystallize the salt from aqueous ethanol to improve chiral purity.

  • To recover this compound, dissolve the salt in water and pass it through an ion-exchange column to remove the L-lysine.

  • Evaporate the solvent to obtain the purified this compound.

Biological Evaluation

The pharmacological activity of this compound is typically assessed using electrophysiological techniques on brain slice preparations.

Experimental Protocol: Electrophysiological Recording in Hippocampal Slices

This protocol outlines the general procedure for preparing acute hippocampal slices and performing electrophysiological recordings to assess the effects of this compound.

Materials:

  • Rodent (e.g., rat or mouse)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose, saturated with 95% O2/5% CO2.

  • Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 75 sucrose, saturated with 95% O2/5% CO2.

  • Vibratome

  • Recording chamber

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • L-Quisqualic acid

  • This compound

Procedure:

  • Anesthetize and decapitate the animal.

  • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

  • Prepare 300-400 µm thick hippocampal slices using a vibratome.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

  • Obtain stable whole-cell patch-clamp or extracellular field potential recordings from CA1 pyramidal neurons.

  • To induce sensitization, briefly perfuse the slice with a low concentration of L-quisqualic acid (e.g., 1 µM) for a short duration.

  • After washout of quisqualate, apply this compound at various concentrations to the perfusion bath.

  • Record the changes in membrane potential or synaptic responses to determine the dose-response relationship and calculate the IC50 value.

Signaling Pathway

The precise molecular identity and downstream signaling cascade of the quisqualate-sensitized receptor activated by this compound are still under investigation. However, based on the available data, a putative signaling pathway can be proposed. Quisqualate priming is thought to modify a glutamate receptor, possibly a metabotropic glutamate receptor (mGluR) or a yet-unidentified receptor, rendering it sensitive to this compound. Upon binding of this compound, this sensitized receptor is hypothesized to activate a G-protein-coupled signaling cascade, leading to neuronal depolarization.

Proposed Signaling Pathway of this compound

L_AP6_Signaling_Pathway Quisqualate Quisqualic Acid Receptor_unprimed Glutamate Receptor (unprimed) Quisqualate->Receptor_unprimed Priming Receptor_primed Sensitized Receptor Receptor_unprimed->Receptor_primed G_protein G-protein Receptor_primed->G_protein Activation L_AP6 This compound L_AP6->Receptor_primed Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Ion_Channel Ion Channel Second_Messenger->Ion_Channel Modulation Depolarization Neuronal Depolarization Ion_Channel->Depolarization

Caption: Proposed signaling pathway for this compound at the quisqualate-sensitized receptor.

Experimental Workflow for this compound Synthesis and Evaluation

L_AP6_Workflow Synthesis Chemical Synthesis of DL-2-amino-6-phosphonohexanoic acid Resolution Enantiomeric Resolution (Fractional Crystallization) Synthesis->Resolution L_AP6_pure Purified this compound Resolution->L_AP6_pure Drug_Application This compound Application L_AP6_pure->Drug_Application Slice_Prep Hippocampal Slice Preparation Recording Electrophysiological Recording (Patch-clamp / Field Potentials) Slice_Prep->Recording Sensitization Quisqualate Sensitization Recording->Sensitization Data_Analysis Data Analysis (IC50 Determination) Recording->Data_Analysis Sensitization->Drug_Application Drug_Application->Recording

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

References

L-AP6 Binding and Inhibition of the Lysosomal Ion Channel TMEM175: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural basis and mechanism of action of L-AP6, a selective inhibitor of the lysosomal ion channel TMEM175. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lysosomal function, neurodegenerative diseases, and ion channel pharmacology.

Executive Summary

Transmembrane protein 175 (TMEM175) is a critical lysosomal ion channel implicated in the pathogenesis of Parkinson's disease.[1][2][3][4] The discovery of selective inhibitors is paramount for dissecting its physiological roles and for therapeutic development. This compound has emerged as a key pharmacological tool, acting as a pore blocker of TMEM175.[1][2] High-resolution cryo-electron microscopy (cryo-EM) has elucidated the precise binding site and inhibitory mechanism of this compound, revealing a distinct interaction within the ion permeation pathway.[1][2] This guide synthesizes the available structural and functional data, providing a detailed understanding of the this compound-TMEM175 interaction.

TMEM175: Structure and Function

TMEM175 is an evolutionarily unique ion channel responsible for potassium and proton flux across the lysosomal membrane.[1][4] Unlike canonical potassium channels, it lacks a typical selectivity filter. Human TMEM175 functions as a homodimer, with each subunit containing 12 transmembrane helices.[5][6] The central pore, formed by transmembrane helices TM1 and TM7, is responsible for ion conduction.[6][7] The channel's activity is crucial for maintaining lysosomal membrane potential and pH homeostasis, processes that are often dysregulated in neurodegenerative disorders.[4][8]

This compound: A Selective Pore Blocker

This compound is a novel, selective inhibitor of TMEM175.[1][2] It effectively blocks both potassium and proton currents mediated by the channel.[1] Structural studies have revealed that this compound acts as a direct pore blocker, physically occluding the ion permeation pathway.[1][2] This mechanism of action provides a powerful tool for the acute inhibition of TMEM175 function, facilitating the study of its downstream cellular effects.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through electrophysiological recordings. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking both proton and potassium flux through TMEM175.

Inhibitor Inhibited Ion Flux IC50 (µM) Reference
This compoundProton (at pH 4.5)~170[1]
This compoundPotassium (at neutral pH)~141[1]

The this compound Binding Site on TMEM175

Cryo-electron microscopy of human TMEM175 in complex with this compound has provided a detailed view of the binding site at a resolution of 3.5 Å.[1] this compound binds within the central pore of the channel, at a site distinct from other known inhibitors like 4-aminopyridine (4-AP).[1]

The binding pocket for this compound is located within the ion-conducting pathway. The inhibitor, with its three aromatic rings, is larger than other aminopyridine-based inhibitors and adopts a curved conformation within the pore.[1] This unique size and shape contribute to its specific interaction with TMEM175.[1] The binding of this compound physically obstructs the passage of ions, effectively blocking channel function.[1]

cluster_TMEM175 TMEM175 Channel Pore cluster_Inhibition Inhibitory Mechanism TMEM175 TMEM175 Ion Channel Pore Ion Permeation Pathway TMEM175->Pore BindingSite This compound Binding Site Pore->BindingSite IonFlow K+/H+ Ion Flow Pore->IonFlow Allows BlockedFlow Blocked Ion Flow BindingSite->BlockedFlow Leads to LAP6 This compound LAP6->BindingSite Binds to

This compound binding within the TMEM175 pore to block ion flow.

Experimental Protocols

The structural and functional characterization of the this compound-TMEM175 interaction relied on cutting-edge experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)
  • Protein Expression and Purification: Human TMEM175 was expressed in HEK293T cells and purified using affinity chromatography.

  • Complex Formation: The purified TMEM175 was incubated with a saturating concentration of this compound (e.g., 1 mM) to ensure complex formation.[1]

  • Grid Preparation and Data Collection: The TMEM175-L-AP6 complex was applied to cryo-EM grids, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.

  • Image Processing and 3D Reconstruction: A large dataset of particle images was collected and processed to generate a high-resolution three-dimensional map of the complex.

  • Model Building and Refinement: An atomic model of the TMEM175-L-AP6 complex was built into the cryo-EM density map and refined to yield the final structure.

Electrophysiology
  • Cell Culture and Transfection: HEK293T cells were cultured and transfected with a plasmid encoding human TMEM175.[9][10]

  • Whole-Cell Patch-Clamp Recordings: Whole-cell currents were recorded from TMEM175-expressing cells using a patch-clamp amplifier.[9][10][11]

  • Solution Exchange: Solutions with and without this compound at various concentrations were perfused onto the cells to measure the dose-dependent inhibition of ion currents.

  • Data Analysis: The recorded currents were analyzed to determine the IC50 values for this compound inhibition of both potassium and proton flux. For proton flux, recordings were performed in the absence of potassium ions at an acidic pH (e.g., pH 4.5).[1]

cluster_CryoEM Cryo-EM Workflow cluster_Ephys Electrophysiology Workflow p1 TMEM175 Expression & Purification p2 Incubation with this compound p1->p2 p3 Grid Preparation & Vitrification p2->p3 p4 Data Collection (TEM) p3->p4 p5 3D Reconstruction p4->p5 p6 Atomic Model Building p5->p6 e1 HEK293T Cell Culture & Transfection e2 Whole-Cell Patch-Clamp e1->e2 e3 This compound Application e2->e3 e4 Current Measurement e3->e4 e5 IC50 Determination e4->e5

Experimental workflows for structural and functional analysis.

Implications for Drug Discovery

The detailed structural and mechanistic understanding of how this compound inhibits TMEM175 provides a solid foundation for structure-based drug design.[10] The identified binding pocket can be targeted for the development of novel, more potent, and selective TMEM175 modulators.[3] Such compounds would be invaluable for further investigating the role of TMEM175 in health and disease, and hold therapeutic potential for conditions like Parkinson's disease.[1][2][4] The acute inhibition of TMEM175 by compounds like this compound has been shown to increase lysosomal catabolic activity, suggesting a potential therapeutic strategy.[1][2]

Conclusion

The elucidation of the this compound binding site on TMEM175 represents a significant advancement in the study of this important lysosomal ion channel. This knowledge, combined with the detailed experimental protocols, provides a clear roadmap for future research and development efforts aimed at modulating TMEM175 activity for therapeutic benefit. The continued exploration of the TMEM175-inhibitor landscape will undoubtedly yield new insights into lysosomal biology and the treatment of associated diseases.

References

The Impact of AP-6 on Lysosomal Function and Macromolecule Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel TMEM175 inhibitor, AP-6, and its significant effects on lysosomal function and the catabolism of macromolecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the underlying mechanisms, experimental validation, and potential therapeutic implications of AP-6.

Executive Summary

Recent groundbreaking research has identified AP-6 as a selective inhibitor of the lysosomal potassium and proton channel, Transmembrane Protein 175 (TMEM175), a protein implicated in the pathology of Parkinson's disease.[1] AP-6, with the chemical name 2,2'-(1,3-phenylene)bis(pyridin-4-amine), acts as a pore blocker of the TMEM175 channel. This inhibition has been demonstrated to enhance lysosomal degradative capacity, specifically by accelerating processes such as macropinocytosis and increasing the activity of key lysosomal enzymes like Cathepsin B.[2] This guide will detail the mechanism of action of AP-6, present the quantitative data from key experiments, provide detailed experimental protocols for replication, and visualize the associated biological pathways and workflows.

Mechanism of Action of AP-6

AP-6 exerts its effects by directly interacting with and obstructing the ion permeation pathway of the TMEM175 channel located in the lysosomal membrane.[1] Cryo-electron microscopy studies have revealed that AP-6 binds within the pore of the TMEM175 channel, physically blocking the flux of both potassium (K+) and hydrogen (H+) ions.[1] The normal function of TMEM175 is to regulate lysosomal pH and membrane potential, which are critical for the optimal functioning of lysosomal hydrolases. By inhibiting TMEM175, AP-6 induces a cellular response that stimulates lysosomal catabolic activity. This leads to an increased breakdown and recycling of macromolecules, a process that is often impaired in neurodegenerative diseases.

Signaling Pathway of AP-6 Action

The following diagram illustrates the proposed signaling pathway, from AP-6's interaction with TMEM175 to the downstream effects on lysosomal catabolism.

AP6_Signaling_Pathway cluster_lysosome Lysosome TMEM175 TMEM175 Channel (K+/H+ transport) Lysosomal_Hydrolases Lysosomal Hydrolases (e.g., Cathepsin B) TMEM175->Lysosomal_Hydrolases Regulates activity Macromolecules Macromolecules (via Macropinocytosis) Lysosomal_Hydrolases->Macromolecules Increased Catabolism Degradation_Products Degradation Products Lysosomal_Hydrolases->Degradation_Products Degrades Macromolecules->Lysosomal_Hydrolases Substrate for AP6 AP-6 AP6->TMEM175 Inhibits (Pore Blocker)

Caption: AP-6 inhibits the TMEM175 channel, enhancing lysosomal hydrolase activity and macromolecule catabolism.

Quantitative Data

The inhibitory effects of AP-6 on TMEM175 function and the subsequent enhancement of lysosomal catabolism have been quantified through a series of rigorous experiments. The following tables summarize the key findings.

Table: Inhibitory Potency of AP-6 on TMEM175 Ion Flux
Ion Flux MeasuredIC50 of AP-6 (μM)
Potassium (K+)~141
Proton (H+)~170

Data sourced from Oh et al., 2024.

Table: Effect of AP-6 on Macromolecule Catabolism
AssayParameter MeasuredTreatmentResult
MacropinocytosisDegradation of TMR-dextranAP-6Increased degradation
Lysosomal Enzyme ActivityCathepsin B (CTSB) ActivityAP-6Increased activity

Note: The precise fold-change and dose-dependency are detailed in the primary research article and are recommended for in-depth analysis.

Experimental Protocols

Detailed methodologies are provided below for the key experiments cited in this guide. These protocols are based on established techniques and those described in the primary literature.

Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Activity

This protocol is for measuring ion flux through TMEM175 channels expressed on the plasma membrane of a host cell line.

Materials:

  • HEK293T cells transiently overexpressing TMEM175.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular (pipette) solution (e.g., containing 150 mM K+).

  • Extracellular (bath) solution (e.g., containing 150 mM Na+ for selectivity measurements).

  • AP-6 stock solution in a suitable solvent (e.g., DMSO).

Procedure:

  • Culture HEK293T cells expressing TMEM175 on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a TMEM175-expressing cell.

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV) to elicit TMEM175 currents.

  • To determine the IC50, perfuse the cells with increasing concentrations of AP-6 in the extracellular solution and record the corresponding current inhibition.

  • Analyze the data to determine the dose-response relationship and calculate the IC50 value.

Macropinocytosis Assay using TMR-Dextran

This assay measures the uptake and subsequent degradation of a fluorescent macromolecule.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line.

  • Tetramethylrhodamine (TMR)-conjugated dextran (70 kDa).

  • AP-6.

  • Fluorescence microscope or plate reader.

Procedure:

  • Plate MEFs in a suitable culture vessel (e.g., 96-well plate or coverslips).

  • Treat the cells with the desired concentrations of AP-6 or vehicle control for a specified pre-incubation period.

  • Add TMR-dextran to the culture medium at a final concentration of 0.5-1 mg/mL.

  • Incubate the cells for a defined period (e.g., 2-4 hours) to allow for dextran uptake via macropinocytosis.

  • Wash the cells thoroughly with cold PBS to remove extracellular TMR-dextran.

  • To measure degradation, chase the cells in fresh, dextran-free medium for various time points.

  • Quantify the intracellular fluorescence using a fluorescence microscope with image analysis software or a fluorescence plate reader. A decrease in fluorescence over the chase period indicates degradation.

Cathepsin B Activity Assay using Magic Red™

This assay utilizes a cell-permeable substrate that becomes fluorescent upon cleavage by active Cathepsin B.

Materials:

  • MEFs or other suitable cell line.

  • Magic Red™ Cathepsin B Substrate (e.g., MR-(RR)2).

  • AP-6.

  • Fluorescence microscope or plate reader.

  • Live-cell imaging medium.

Procedure:

  • Plate cells in a suitable imaging dish or plate.

  • Treat the cells with various concentrations of AP-6 or vehicle control for the desired duration.

  • Prepare the Magic Red™ working solution according to the manufacturer's instructions.

  • Add the Magic Red™ solution to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Capture fluorescent images using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~590/630 nm).

  • Quantify the fluorescence intensity per cell or per well to determine the level of Cathepsin B activity.

Experimental and Analytical Workflow

The following diagram outlines the logical flow of experiments and analysis used to characterize the effects of AP-6.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_mechanism Mechanism of Action cluster_cellular_effects Cellular Effects Compound_Screen Compound Screening AP6_Identified AP-6 Identified Compound_Screen->AP6_Identified Patch_Clamp Whole-Cell Patch Clamp (TMEM175-expressing cells) AP6_Identified->Patch_Clamp Cryo_EM Cryo-Electron Microscopy (TMEM175 + AP-6) AP6_Identified->Cryo_EM Macropinocytosis_Assay Macropinocytosis Assay (TMR-dextran) AP6_Identified->Macropinocytosis_Assay Cathepsin_Assay Cathepsin B Assay (Magic Red) AP6_Identified->Cathepsin_Assay IC50 Determine IC50 for K+ and H+ flux Patch_Clamp->IC50 Binding_Site Identify Binding Site (Pore Blocker) Cryo_EM->Binding_Site Macromolecule_Degradation Quantify Macromolecule Degradation IC50->Macromolecule_Degradation Enzyme_Activity Measure Lysosomal Enzyme Activity IC50->Enzyme_Activity Binding_Site->Macromolecule_Degradation Binding_Site->Enzyme_Activity Macropinocytosis_Assay->Macromolecule_Degradation Cathepsin_Assay->Enzyme_Activity

Caption: Workflow for the discovery and functional characterization of the TMEM175 inhibitor AP-6.

Conclusion and Future Directions

The identification and characterization of AP-6 as a selective inhibitor of TMEM175 represents a significant advancement in the study of lysosomal biology and its role in neurodegenerative diseases. The ability of AP-6 to enhance lysosomal macromolecule catabolism opens new avenues for therapeutic intervention in conditions characterized by lysosomal dysfunction and the accumulation of toxic protein aggregates. Further research is warranted to explore the full therapeutic potential of AP-6 and similar compounds, including in vivo efficacy studies and the elucidation of the precise molecular players downstream of TMEM175 inhibition that mediate the observed increase in lysosomal catabolic activity. This technical guide provides a foundational resource for researchers aiming to build upon these important findings.

References

The Role of AP-6 in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AP-6, a novel small molecule inhibitor of the transmembrane protein 175 (TMEM175), and its emerging role in the context of Parkinson's disease (PD) research. This document consolidates current knowledge on the mechanism of action of AP-6, its molecular target TMEM175, and the therapeutic rationale for its investigation in PD. It includes available quantitative data, representative experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Emergence of AP-6 as a Tool for Parkinson's Disease Research

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A growing body of evidence implicates lysosomal dysfunction as a central mechanism in the pathogenesis of PD.[2][3] Genetic studies have identified variants in the gene encoding for the lysosomal ion channel TMEM175 as a significant risk factor for developing Parkinson's disease.[4][5]

AP-6 has been identified as a selective inhibitor of TMEM175.[6][7] Its ability to modulate the activity of this ion channel provides a valuable chemical tool to probe the function of TMEM175 in cellular models of PD and to explore the therapeutic potential of targeting this channel.

Initial research on a similarly named compound, L-AP6 (L-2-amino-6-phosphonohexanoic acid), a metabotropic glutamate receptor agonist, has also shown neuroprotective effects in preclinical models of neurological disorders.[8] However, the focus of this guide is on the more recently characterized AP-6, the TMEM175 inhibitor, due to its direct and specific link to a genetically validated PD target.

The Molecular Target: TMEM175

TMEM175 is a lysosomal ion channel permeable to both potassium (K⁺) and protons (H⁺).[5][9] It plays a critical role in maintaining lysosomal homeostasis by regulating the lysosomal membrane potential and pH.[2] Dysfunctional TMEM175 has been shown to cause:

  • Impaired lysosomal pH stability: This leads to a decrease in the catalytic activity of lysosomal enzymes.[10]

  • Reduced autophagosome clearance: The accumulation of cellular waste, including aggregated α-synuclein, is a hallmark of PD.[10]

  • Mitochondrial dysfunction: Defective lysosomes can lead to impaired mitochondrial respiration.[10]

  • Increased α-synuclein aggregation: TMEM175 deficiency has been linked to an increase in the pathological aggregation of α-synuclein.[10]

  • Promotion of apoptosis: TMEM175 is involved in apoptotic pathways, and its knockout has demonstrated neuroprotective effects in a mouse model of PD.[11][12]

The inhibition of TMEM175 by AP-6 offers a strategy to modulate these pathological processes. Research suggests that acute inhibition of TMEM175 can enhance the degradation of macromolecules within the lysosome, potentially as a compensatory mechanism.[6][7][13]

AP-6: Mechanism of Action and Quantitative Data

AP-6 is a selective inhibitor that acts as a pore blocker of the TMEM175 ion channel.[6][7] Cryo-electron microscopy studies have revealed that AP-6 binds to a distinct site within the ion permeation pathway, physically occluding the channel.[6]

Data Presentation

The following table summarizes the available quantitative data for AP-6 and the related TMEM175 inhibitor, 4-aminopyridine (4-AP).

CompoundTargetAssay TypeMeasured EffectIC50 ValueReference
AP-6 Human TMEM175Proton Flux Assay (pH 4.5)Inhibition of H⁺ conduction~170 µM[6]
AP-6 Human TMEM175Potassium Flux Assay (neutral pH)Inhibition of K⁺ conduction~141 µM[6]
4-APHuman TMEM175Whole-cell Patch ClampInhibition of Cs⁺ flux21 ± 3.5 µM[12]
4-APHuman TMEM175Whole-cell Patch ClampInhibition of H⁺ flux55 ± 13 µM[12]

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments involving the study of AP-6 and TMEM175. These protocols are generalized from published research and may require optimization for specific experimental conditions.

4.1.1. Automated Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Inhibition

This protocol is designed to measure the effect of AP-6 on TMEM175 ion channel activity in a high-throughput format.

  • Cell Line: HEK293T cells stably overexpressing human TMEM175.

  • Platform: Sophion Qube 384-well automated patch-clamp platform.[8]

  • Solutions:

    • Internal Solution (for Cs⁺ currents): Contains Cs⁺-based solution to isolate TMEM175 from other K⁺ channels.

    • External Solution: Standard physiological saline.

    • Test Compound: AP-6 dissolved in an appropriate vehicle (e.g., DMSO) and diluted in external solution to final concentrations.

  • Procedure:

    • Culture TMEM175-expressing HEK293T cells to optimal confluency and harvest for the experiment.

    • Load the cell suspension and solutions into the Qube 384 platform.

    • Establish whole-cell patch-clamp configuration.

    • Apply a voltage-ramp protocol (e.g., -100 mV to +100 mV over 1 second from a holding potential of -80 mV).[8]

    • Record baseline TMEM175 currents.

    • Apply vehicle control (e.g., 0.5% DMSO) followed by increasing concentrations of AP-6.

    • Record currents at each concentration of AP-6.

    • Apply a known TMEM175 activator (e.g., DCPIB) to measure maximal activation, followed by a saturating concentration of a known inhibitor (e.g., 4-AP) to determine full block.[8]

    • Analyze the data to determine the concentration-response curve and IC50 value for AP-6.

4.1.2. α-Synuclein Aggregation Assay

This assay can be used to determine the effect of AP-6 on the aggregation of α-synuclein in a cellular model.

  • Model System: Yeast cells or a neuronal cell line (e.g., SH-SY5Y) engineered to express α-synuclein.[14]

  • Methodology: Proximity Ligation Assay (PLA) or digital Seed Amplification Assays (SAAs).[15][16]

  • Procedure (generalized for PLA):

    • Culture cells expressing α-synuclein in a multi-well plate format.

    • Treat cells with various concentrations of AP-6 for a predetermined time period.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies that recognize α-synuclein.

    • Incubate with PLA probes (secondary antibodies conjugated to oligonucleotides).

    • Perform ligation and amplification steps according to the PLA kit manufacturer's instructions.

    • Visualize the amplified signal using fluorescence microscopy. The PLA signal (dots) represents aggregated α-synuclein.

    • Quantify the number and intensity of PLA signals per cell to determine the effect of AP-6 on α-synuclein aggregation.[16]

4.2.1. 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This is a widely used neurotoxin-based model to study the loss of dopaminergic neurons.[17][18][19][20]

  • Animals: C57BL/6 mice.

  • Procedure:

    • Pre-treatment: Administer desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor) prior to 6-OHDA injection.[20]

    • Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum.[17][20]

    • Post-operative Care: Provide appropriate post-operative care, including analgesics and supportive care to ensure recovery.[18]

    • AP-6 Administration:

      • The specific administration protocol for AP-6 in this model has not been published. A representative approach would involve dissolving AP-6 in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administering it via intraperitoneal (IP) injection or oral gavage.

      • Dosing would need to be determined empirically, starting with a dose range informed by its in vitro potency and desired target engagement.

    • Behavioral Assessment: After a period of recovery and treatment with AP-6, assess motor function using tests such as the cylinder test (for forelimb asymmetry), rotarod test (for motor coordination), or apomorphine-induced rotation test.

    • Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the role of AP-6 and TMEM175 in Parkinson's disease research.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cellular_processes Cellular Processes TMEM175 TMEM175 K_out K+ TMEM175->K_out Efflux AP6 AP-6 AP6->TMEM175 Inhibits vATPase V-ATPase H_in H+ vATPase->H_in Pumps In Lys_pH Lysosomal pH Homeostasis H_in->Lys_pH K_out->Lys_pH Lys_Enzymes Active Lysosomal Enzymes Lys_pH->Lys_Enzymes Maintains Autophagy Autophagy Lys_Enzymes->Autophagy Enables Mito_Func Mitochondrial Function Autophagy->Mito_Func Maintains aSyn_Agg α-synuclein Aggregation Autophagy->aSyn_Agg Clears Apoptosis Apoptosis Mito_Func->Apoptosis Prevents aSyn_Agg->Apoptosis Promotes Experimental_Workflow_6OHDA start Select C57BL/6 Mice pretreat Pre-treat with Desipramine and Pargyline start->pretreat surgery Stereotaxic Injection of 6-OHDA into Striatum pretreat->surgery postop Post-operative Care and Recovery surgery->postop treatment Administer AP-6 or Vehicle postop->treatment behavior Behavioral Testing (e.g., Rotarod, Cylinder Test) treatment->behavior histology Immunohistochemistry for Tyrosine Hydroxylase (TH) behavior->histology analysis Quantify Dopaminergic Neuron Loss histology->analysis end Evaluate Neuroprotective Effect of AP-6 analysis->end mTOR_TFEB_Pathway cluster_lysosome_surface Lysosomal Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTORC1 mTORC1 TFEB_bound TFEB (Phosphorylated) mTORC1->TFEB_bound Phosphorylates TFEB_cyto TFEB mTORC1->TFEB_cyto Inhibition allows dissociation TFEB_bound->TFEB_cyto Binds to Protein_1433 14-3-3 Protein TFEB_cyto->Protein_1433 Sequesters TFEB_nuclear TFEB (Active) TFEB_cyto->TFEB_nuclear Translocates CLEAR_genes CLEAR Network Genes (Lysosomal Biogenesis, Autophagy) TFEB_nuclear->CLEAR_genes Activates Transcription Lys_Stress Lysosomal Stress (e.g., TMEM175 inhibition) Lys_Stress->mTORC1 Inhibits

References

L-AP6: A Technical Guide to its Pore-Blocking Mechanism on the TMEM175 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and cellular homeostasis. Its dysregulation has been implicated in the pathogenesis of neurodegenerative disorders, particularly Parkinson's disease. As a result, TMEM175 has emerged as a significant therapeutic target. Among the modulators of TMEM175, the small molecule inhibitor AP-6 has garnered considerable attention for its selective pore-blocking activity. This technical guide provides an in-depth analysis of the mechanism by which AP-6 obstructs the TMEM175 pore, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows. It is important to note that the compound of interest is AP-6 , and not L-AP6, which is a different chemical entity.

The Pore-Blocking Mechanism of AP-6

AP-6 acts as a direct pore blocker of the TMEM175 ion channel. Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this inhibition. AP-6, a molecule with three aromatic rings, binds within the ion permeation pathway of TMEM175, physically occluding the channel and preventing the passage of both potassium (K+) and protons (H+).[1][2][3]

Binding Site of AP-6

Structural analyses of human TMEM175 in complex with AP-6 (PDB: 8VIC, EMDB: EMDB-43257) have identified the binding site in the luminal half of the pore.[1][3] This is a distinct binding location compared to other TMEM175 inhibitors like 2-phenylpyridin-4-ylamine (2-PPA), which binds closer to the cytosolic side. The unique, curved shape of AP-6 influences its interaction within the narrow pore of the channel.[1] The presence of AP-6 in the luminal entrance effectively creates a steric hindrance, blocking the ion conduction pathway.[1]

Inhibition of Ion Flux

AP-6 inhibits both the potassium and proton conductance of TMEM175. This inhibition has been demonstrated to be pH-independent, with similar efficacy in blocking both types of ion flux.[1] By obstructing the pore, AP-6 disrupts the normal physiological functions of TMEM175, which include regulating lysosomal membrane potential and pH stability.[4][5]

Quantitative Data

The inhibitory effect of AP-6 on TMEM175 has been quantified through various experimental assays. The following table summarizes the key quantitative data available.

ParameterValueIon FluxpH ConditionExperimental SystemReference
IC50~170 µMProton (H+)4.5Whole-cell patch clamp in HEK293T cells[1]
IC50~141 µMPotassium (K+)NeutralWhole-cell patch clamp in HEK293T cells[1]

Signaling Pathways and Functional Consequences

The pore-blocking action of AP-6 on TMEM175 has significant downstream consequences on cellular signaling pathways and functions, particularly those related to lysosomal health and apoptosis.

Impact on Lysosomal Function

TMEM175 is essential for maintaining the acidic pH of lysosomes, which is critical for the activity of lysosomal hydrolases.[6][7][8] By blocking the ion flux through TMEM175, AP-6 can modulate lysosomal pH and, consequently, lysosomal catabolic activity. Acute inhibition of TMEM175 by AP-6 has been shown to increase lysosomal macromolecule catabolism, accelerating processes like macropinocytosis.[1][2][9]

Role in Apoptosis and Parkinson's Disease

TMEM175 is implicated in apoptotic signaling pathways.[4][10][11][12][13] The channel's activity can be regulated by the anti-apoptotic protein Bcl-2.[4][11][13] Increased TMEM175 function can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS), which can, in turn, form a positive feedback loop to augment apoptosis.[10][11][13] Given that lysosomal dysfunction and neuronal apoptosis are hallmarks of Parkinson's disease, the modulation of TMEM175 by inhibitors like AP-6 is a promising area of research for developing novel therapeutics.[5][6][7][10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of AP-6 with TMEM175.

Whole-Cell Patch Clamp Electrophysiology

This protocol is for recording TMEM175-mediated currents in HEK293T cells and assessing the inhibitory effect of AP-6.

Materials:

  • HEK293T cells transiently or stably expressing human TMEM175

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • AP-6 stock solution (in DMSO) and final dilutions in external solution

Procedure:

  • Cell Preparation: Plate TMEM175-expressing HEK293T cells on glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 500 ms) to elicit TMEM175 currents.

  • AP-6 Application:

    • Record baseline currents in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of AP-6.

    • Record currents in the presence of AP-6 until a steady-state block is achieved.

    • Perform a washout by perfusing with the external solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after AP-6 application.

    • Calculate the percentage of inhibition for each AP-6 concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

This protocol outlines the general steps for determining the structure of TMEM175 in complex with AP-6.

Materials:

  • Purified human TMEM175 protein

  • AP-6

  • Cryo-EM grid preparation supplies (grids, glow discharger, vitrification robot)

  • Transmission electron microscope (e.g., Titan Krios) with a direct electron detector

  • Image processing software (e.g., RELION, CryoSPARC)

Procedure:

  • Complex Formation: Incubate purified TMEM175 with a molar excess of AP-6 (e.g., 2 mM) on ice for a specified time to ensure binding.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids to make them hydrophilic.

    • Apply 3-4 µL of the TMEM175-AP-6 complex solution to the grid.

    • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot.

  • Data Collection:

    • Screen the frozen grids for ice quality and particle distribution.

    • Collect a large dataset of movie micrographs using an automated data collection software on a high-end cryo-electron microscope.

  • Image Processing:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.

    • Pick individual particles from the micrographs.

    • Perform 2D classification to remove junk particles and select good classes showing clear secondary structural features.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the TMEM175-AP-6 complex.

  • Model Building and Refinement:

    • Dock a model of TMEM175 into the cryo-EM density map.

    • Manually build the structure of AP-6 into the non-protein density observed in the pore.

    • Refine the atomic model against the cryo-EM map.

    • Validate the final structure.

Lysosomal Catabolism Assay

This protocol describes a method to assess the effect of AP-6 on lysosomal degradation of extracellular proteins.

Materials:

  • Mammalian cells (e.g., HEK293 or a neuronal cell line)

  • DQ™ Green BSA (a self-quenched fluorescent substrate for proteases)

  • AP-6

  • Live-cell imaging microscope or a plate reader capable of fluorescence detection

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate suitable for imaging or plate reader measurements.

  • Compound Treatment: Treat the cells with various concentrations of AP-6 or a vehicle control (DMSO) for a predetermined period (e.g., 1-4 hours).

  • Substrate Loading: Add DQ Green BSA to the cell culture medium at a final concentration of ~10 µg/mL and incubate for 1 hour to allow for endocytosis.

  • Measurement:

    • Microscopy: Wash the cells with fresh medium and image them using a fluorescence microscope. Increased green fluorescence indicates the degradation of DQ Green BSA within the lysosomes.

    • Plate Reader: After incubation, lyse the cells and measure the fluorescence intensity of the lysate using a microplate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per well.

    • Compare the fluorescence levels in AP-6-treated cells to the vehicle-treated control cells to determine the effect of TMEM175 inhibition on lysosomal catabolic activity.

Visualizations

The following diagrams illustrate key concepts related to the action of AP-6 on TMEM175.

AP6_Pore_Block_Mechanism Pore Ion Permeation Pore BlockedPore Blocked Pore Pore->BlockedPore Physical Occlusion LuminalSide Lysosomal Lumen CytosolicSide Cytosol AP6 AP-6 AP6->Pore Binds to Luminal Side Ions K+ / H+ Ions Ions->Pore Normal Ion Flux Ions->BlockedPore Ion Flux Inhibited

Caption: Mechanism of TMEM175 pore blockage by AP-6.

Experimental_Workflow_CryoEM start Purified TMEM175 + AP-6 complex_formation Complex Formation start->complex_formation grid_prep Cryo-EM Grid Preparation (Vitrification) complex_formation->grid_prep data_collection Data Collection (TEM) grid_prep->data_collection image_processing Image Processing (Motion Correction, CTF, Picking) data_collection->image_processing classification 2D/3D Classification image_processing->classification reconstruction 3D Reconstruction classification->reconstruction model_building Model Building & Refinement reconstruction->model_building final_structure High-Resolution Structure (TMEM175-AP-6 Complex) model_building->final_structure

Caption: Workflow for Cryo-EM structure determination of the TMEM175-AP-6 complex.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Cellular Processes TMEM175 TMEM175 LysosomalPH Lysosomal pH Homeostasis TMEM175->LysosomalPH Regulates Mitochondria Mitochondrial Homeostasis TMEM175->Mitochondria Impacts Catabolism Lysosomal Catabolism LysosomalPH->Catabolism Enables AP6 AP-6 AP6->TMEM175 Inhibits ROS ROS Production Mitochondria->ROS Altered Apoptosis Apoptosis ROS->Apoptosis Induces Parkinsons Parkinson's Disease Pathogenesis Apoptosis->Parkinsons Contributes to

Caption: Signaling pathways involving TMEM175 and the impact of AP-6 inhibition.

Conclusion

AP-6 is a valuable tool compound for studying the physiological and pathological roles of TMEM175. Its well-characterized pore-blocking mechanism, supported by structural and quantitative data, provides a solid foundation for further investigation into the therapeutic potential of TMEM175 modulation. The detailed experimental protocols and conceptual diagrams presented in this guide are intended to facilitate future research in this promising area of drug discovery.

References

L-AP6: A Technical Guide to its Impact on Lysosomal Ion Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound L-AP6 and its significant impact on lysosomal ion homeostasis. This compound has been identified as a selective inhibitor of the lysosomal potassium and proton channel, Transmembrane Protein 175 (TMEM175), a protein implicated in the pathogenesis of Parkinson's disease. By acting as a pore blocker, this compound modulates the intricate balance of ions within the lysosome, leading to downstream effects on lysosomal catabolism and cellular signaling pathways. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated cellular pathways and workflows.

Introduction to this compound and Lysosomal Ion Homeostasis

Lysosomes are critical cellular organelles responsible for the degradation and recycling of macromolecules. Their function is highly dependent on the maintenance of a specific internal environment, characterized by an acidic pH and precise concentrations of various ions, including potassium (K+), protons (H+), and calcium (Ca2+). This delicate balance, known as lysosomal ion homeostasis, is regulated by a variety of ion channels and transporters embedded in the lysosomal membrane.

Transmembrane Protein 175 (TMEM175) is a key player in this process, functioning as a lysosomal K+/H+ channel. Dysregulation of TMEM175 has been linked to neurodegenerative disorders, making it a promising therapeutic target. This compound has emerged as a valuable tool for studying the physiological roles of TMEM175 and for exploring potential therapeutic interventions. It is a selective inhibitor that acts by physically obstructing the ion permeation pathway of the TMEM175 channel.[1][2][3] The acute inhibition of TMEM175 by this compound has been shown to increase lysosomal macromolecule catabolism, highlighting its potential to modulate lysosomal function.[1][2][3][4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from the study by Oh et al. (2024) on the effects of this compound on TMEM175 and lysosomal function.

Table 1: Inhibitory Activity of this compound on TMEM175

ParameterValueCell Type/SystemReference
IC50 for TMEM175~32 µMHEK293T cells expressing hTMEM175[1]
IC50 for hKv3.1> 1 mMHEK293T cells expressing hKv3.1[1]

Table 2: Effect of this compound on Lysosomal Function

ParameterConditionObservationCell TypeReference
Lysosomal Catabolic ActivityTreatment with this compoundIncreasedMouse Embryonic Fibroblasts (MEFs)[1]
MacropinocytosisTreatment with this compoundAcceleratedMouse Embryonic Fibroblasts (MEFs)[1]
Lysosomal pH1-hour treatment with this compoundDose-dependent increaseWild-type MEFs[1]
mTORC1 Activity (p70 S6K1 and S6 phosphorylation)Treatment with this compoundNo effectNot specified[1]

Mechanism of Action of this compound

This compound functions as a direct pore blocker of the TMEM175 channel. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within the pore of the human TMEM175 channel, physically occluding the pathway for ion permeation.[1][2][3] This inhibition is selective for TMEM175 over other potassium channels, such as hKv3.1.[1]

The binding of this compound induces a conformational change in the TMEM175 channel, stabilizing it in a non-conductive state. This blockage of K+ and H+ flux across the lysosomal membrane directly impacts the lysosomal membrane potential and pH. The acute inhibition of TMEM175 by this compound leads to an increase in lysosomal catabolic activity, suggesting a complex interplay between ion homeostasis and the degradative capacity of the lysosome.[1][2][3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

L_AP6_Pathway cluster_lysosome Lysosome TMEM175 TMEM175 (K+/H+ Channel) Ions K+, H+ TMEM175->Ions Flux pH Lysosomal pH Ions->pH Catabolism Lysosomal Catabolism Cellular_Response Cellular Response Catabolism->Cellular_Response Increased Degradation pH->Catabolism LAP6 This compound LAP6->TMEM175 Inhibits

Caption: this compound inhibits the TMEM175 channel, altering lysosomal ion flux and pH, which in turn increases lysosomal catabolism.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to investigate the effects of this compound.

Experimental_Workflow cluster_assays Functional Assays start Start: Cell Culture (e.g., HEK293T, MEFs) treatment Treat with this compound (Varying concentrations and times) start->treatment electrophysiology Whole-cell Patch Clamp (TMEM175 activity) treatment->electrophysiology flux_assay Fluorescence-based Liposome Flux Assay treatment->flux_assay pH_measurement Lysosomal pH Measurement (e.g., LysoSensor) treatment->pH_measurement catabolism_assay Macropinocytosis Assay (e.g., DQ-BSA) treatment->catabolism_assay western_blot Western Blot (mTORC1 signaling) treatment->western_blot analysis Data Analysis (IC50, dose-response curves, etc.) electrophysiology->analysis flux_assay->analysis pH_measurement->analysis catabolism_assay->analysis western_blot->analysis conclusion Conclusion: Impact of this compound on Lysosomal Homeostasis analysis->conclusion

Caption: A generalized workflow for characterizing the effects of this compound on cellular and lysosomal functions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Whole-Cell Patch Clamp for TMEM175 Inhibition
  • Objective: To measure the inhibitory effect of this compound on TMEM175 channel activity.

  • Cell Line: HEK293T cells transiently expressing human TMEM175.

  • Procedure:

    • Culture HEK293T cells and transfect with a plasmid encoding human TMEM175.

    • Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.

    • Use an internal solution containing (in mM): 150 CsCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with CsOH.

    • Use an external solution containing (in mM): 150 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • Obtain a whole-cell recording configuration and apply a series of voltage steps to elicit TMEM175 currents.

    • Perfuse the cells with varying concentrations of this compound in the external solution.

    • Record the current inhibition at each concentration.

    • Calculate the IC50 value by fitting the dose-response curve to a Hill equation.[1]

Fluorescence-Based Liposome Flux Assay
  • Objective: To assess the ability of this compound to block ion flux through reconstituted TMEM175 channels.

  • Materials: Purified TMEM175 protein, liposomes, ACMA (9-amino-6-chloro-2-methoxyacridine) dye, CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Procedure:

    • Reconstitute purified TMEM175 into liposomes containing a high concentration of KCl.

    • Dilute the proteoliposomes into a solution containing NaCl and the pH-sensitive fluorescent dye ACMA.

    • Add the proton ionophore CCCP to create a proton gradient that drives K+ efflux through TMEM175.

    • Monitor the quenching of ACMA fluorescence, which corresponds to proton influx coupled to K+ efflux.

    • Perform the assay in the presence of varying concentrations of this compound.

    • Measure the rate of fluorescence quenching to determine the extent of inhibition.[1]

Lysosomal pH Measurement
  • Objective: To determine the effect of this compound on lysosomal pH.

  • Cell Line: Mouse Embryonic Fibroblasts (MEFs).

  • Reagent: LysoSensor™ Green DND-189 or a ratiometric lysosomal pH indicator.

  • Procedure:

    • Plate MEFs in a suitable imaging dish.

    • Load the cells with the lysosomal pH indicator according to the manufacturer's instructions.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • Acquire fluorescence images using a fluorescence microscope.

    • If using a ratiometric probe, calculate the ratio of fluorescence intensities at two different wavelengths.

    • Generate a calibration curve by treating cells with buffers of known pH in the presence of an ionophore like nigericin.

    • Quantify the changes in lysosomal pH in this compound-treated cells compared to control cells.[1]

Macropinocytosis Assay
  • Objective: To measure the effect of this compound on the uptake and degradation of extracellular material by macropinocytosis.

  • Cell Line: Mouse Embryonic Fibroblasts (MEFs).

  • Reagent: DQ™ Red BSA, a self-quenched substrate that fluoresces upon proteolytic degradation.

  • Procedure:

    • Plate MEFs in a multi-well plate.

    • Pre-treat the cells with this compound or a vehicle control for a specified time.

    • Add DQ™ Red BSA to the cell culture medium.

    • Incubate the cells to allow for uptake and degradation of the DQ™ Red BSA within the lysosomes.

    • Measure the increase in fluorescence intensity over time using a plate reader or fluorescence microscope.

    • Compare the rate of fluorescence increase in this compound-treated cells to control cells to determine the effect on macropinocytosis.[1]

Conclusion

This compound is a potent and selective inhibitor of the lysosomal ion channel TMEM175. Its ability to modulate lysosomal ion homeostasis provides a valuable tool for dissecting the intricate roles of this channel in cellular physiology and disease. The findings that this compound can enhance lysosomal catabolic activity open up new avenues for therapeutic strategies targeting lysosomal dysfunction in neurodegenerative diseases like Parkinson's. Further research into the long-term effects of TMEM175 inhibition and the downstream consequences of altered lysosomal ion homeostasis is warranted to fully elucidate the therapeutic potential of this compound and similar compounds.

References

Investigating the Physiological Roles of TMEM175 with L-AP6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that has emerged as a critical player in cellular homeostasis and a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides an in-depth overview of the physiological roles of TMEM175 and the utility of the selective inhibitor, L-AP6, in elucidating these functions. This document details quantitative data, experimental protocols, and key signaling pathways associated with TMEM175, offering a comprehensive resource for researchers in the field.

Physiological Roles of TMEM175

TMEM175 is a unique lysosomal potassium (K+) and proton (H+) channel that plays a vital role in maintaining the intricate balance of the lysosomal environment.[1][2][3] Its primary functions include:

  • Regulation of Lysosomal pH: TMEM175 is essential for maintaining the acidic pH of lysosomes, which is critical for the optimal activity of various hydrolytic enzymes.[2][4] It is believed to mediate a proton leak, preventing lysosomal hyper-acidification.[4]

  • Maintenance of Lysosomal Membrane Potential: By conducting potassium ions, TMEM175 helps establish and maintain the electrical potential across the lysosomal membrane.[3]

  • Autophagy and Lysosome-Autophagosome Fusion: TMEM175 is implicated in the process of autophagy, the cellular "recycling" system. It influences the fusion of autophagosomes with lysosomes, a crucial step for the degradation of cellular waste.[2][3]

  • Mitochondrial Function: Emerging evidence suggests a link between TMEM175 and mitochondrial health. Its dysfunction can lead to impaired mitochondrial respiration.[2][5]

  • Apoptosis: TMEM175 is involved in programmed cell death, or apoptosis, and is regulated by key apoptotic proteins like Bcl-2.[1][3][6]

Given its central role in these fundamental cellular processes, dysregulation of TMEM175 has been strongly linked to the pathogenesis of Parkinson's disease, where lysosomal dysfunction is a key hallmark.[2][4]

This compound: A Selective Inhibitor of TMEM175

The study of TMEM175's physiological roles has been significantly advanced by the development of selective inhibitors. This compound has been identified as a selective inhibitor of TMEM175, acting as a pore blocker to occlude the ion permeation pathway.[6] This makes this compound an invaluable tool for dissecting the specific contributions of TMEM175 to various cellular functions.

Quantitative Data on TMEM175 Inhibition

The following table summarizes the inhibitory activity of this compound and another selective inhibitor, 2-phenylpyridin-4-ylamine (2-PPA), on human TMEM175.

InhibitorTargetAssay ConditionIC50 ValueReference
This compound Human TMEM175Proton Flux (pH 4.5)~170 µM[6]
Human TMEM175Potassium Flux (neutral pH)~141 µM[6]
2-PPA Human TMEM175Proton Flux (pH 4.5)~30 µM[6]
Human TMEM175Potassium Flux (neutral pH)~32 µM[6]

Key Signaling Pathways Involving TMEM175

TMEM175 function is modulated by and integrated into several key signaling pathways within the cell.

TMEM175_Signaling cluster_regulation Regulation of TMEM175 Activity cluster_downstream Downstream Effects AKT AKT TMEM175 TMEM175 AKT->TMEM175 Gating Bcl2 Bcl-2 Bcl2->TMEM175 Inhibition Lysosomal_pH Lysosomal pH Homeostasis TMEM175->Lysosomal_pH Autophagy Autophagy TMEM175->Autophagy Mitochondrial_Function Mitochondrial Function TMEM175->Mitochondrial_Function Apoptosis Apoptosis TMEM175->Apoptosis

TMEM175 Signaling Pathways

This diagram illustrates the regulation of TMEM175 by AKT and Bcl-2 and its subsequent influence on key cellular processes.

Experimental Protocols

Detailed methodologies for key experiments used to investigate the physiological roles of TMEM175 are provided below.

Lysosomal pH Measurement using LysoSensor Dyes

Objective: To quantify the pH of lysosomes in living cells.

Materials:

  • LysoSensor™ Green DND-189 or LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Confocal microscope

  • Live-cell imaging chamber

  • MES buffer (for calibration)

  • Monensin and Nigericin (for calibration)

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with 1 µM LysoSensor™ dye in culture medium for 30-60 minutes at 37°C.[7]

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

  • Imaging: Immediately image the cells using a confocal microscope.

    • For LysoSensor™ Green DND-189, use excitation/emission wavelengths appropriate for the dye.

    • For the ratiometric dye LysoSensor™ Yellow/Blue DND-160, acquire images at two different emission wavelengths (e.g., blue and yellow channels).[8]

  • Calibration Curve (for ratiometric dyes):

    • Prepare a series of MES buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0).

    • Treat dye-loaded cells with a mixture of 10 µM monensin and 10 µM nigericin in the different pH buffers to equilibrate the lysosomal pH with the external buffer pH.

    • Acquire images and measure the fluorescence intensity ratio at the two emission wavelengths for each pH.

    • Plot the ratio against the pH to generate a calibration curve.

  • Data Analysis:

    • Measure the fluorescence intensity (or ratio) in the lysosomes of experimental cells.

    • Determine the lysosomal pH by interpolating the measured values on the calibration curve.

Autophagy Flux Assay using LC3 Western Blotting

Objective: To measure the rate of autophagic degradation (autophagic flux).

Materials:

  • Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

  • Secondary HRP-conjugated antibody

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Protein lysis buffer

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Treat cells with the experimental compound (e.g., this compound) in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of treatment).[9] Include appropriate vehicle controls.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. An increase in this difference indicates an increase in autophagic flux.[9]

Mitochondrial Respiration Assay using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies)

  • Seahorse XFe96 or similar analyzer

  • Seahorse XF cell culture microplates

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.[10]

  • Mito Stress Test:

    • Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's instructions.

    • Place the cell plate in the Seahorse analyzer and initiate the assay.

  • Data Acquisition: The analyzer will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis:

    • The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare these parameters between control and this compound-treated cells to assess the impact on mitochondrial respiration.

Whole-Cell and Lysosomal Patch-Clamp Electrophysiology

Objective: To directly measure TMEM175-mediated ion currents.

Whole-Cell Patch-Clamp (for TMEM175 expressed on the plasma membrane):

  • Cell Culture: Use a cell line overexpressing TMEM175, which can lead to some protein trafficking to the plasma membrane.

  • Recording Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate K+ or H+ currents.

  • Recording:

    • Form a gigaseal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Apply voltage-clamp protocols (e.g., voltage ramps or steps) to elicit and record TMEM175 currents.[5]

    • Apply this compound to the bath solution to measure its inhibitory effect on the recorded currents.

Lysosomal Patch-Clamp:

  • Lysosome Enlargement: Treat cells with a vacuolating agent like Vacuolin-1 to enlarge lysosomes, making them accessible for patch-clamping.[11]

  • Lysosome Isolation: Mechanically rupture the plasma membrane and isolate the enlarged lysosomes.[11]

  • Recording:

    • Form a gigaseal on the isolated lysosome.

    • Establish a whole-lysosome recording configuration.

    • Record TMEM175 currents using appropriate solutions and voltage protocols.

Workflow for TMEM175 Inhibitor Screening

A typical workflow for identifying and characterizing novel TMEM175 inhibitors, using this compound as a reference compound, is outlined below.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Fluorescence-based assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response and IC50 Determination (Primary Assay) hit_id->dose_response Active Compounds secondary_screen Secondary Screen (e.g., Automated Patch Clamp) dose_response->secondary_screen hit_confirmation Hit Confirmation secondary_screen->hit_confirmation hit_confirmation->dose_response Not Confirmed selectivity_assay Selectivity Assays (against other ion channels) hit_confirmation->selectivity_assay Confirmed Hits lead_optimization Lead Optimization (Structure-Activity Relationship) selectivity_assay->lead_optimization in_vitro_functional In Vitro Functional Assays (Lysosomal pH, Autophagy, etc.) lead_optimization->in_vitro_functional end Preclinical Candidate in_vitro_functional->end

TMEM175 Inhibitor Screening Workflow

This workflow provides a systematic approach from initial high-throughput screening to the identification of a preclinical candidate, incorporating various assays to confirm activity, selectivity, and functional effects.

Conclusion

TMEM175 is a multifaceted lysosomal ion channel with profound implications for cellular physiology and neurodegenerative disease. The selective inhibitor this compound provides a powerful tool for researchers to further unravel the intricate roles of TMEM175. This technical guide offers a foundational resource for designing and executing experiments aimed at understanding TMEM175 function and for the development of novel therapeutic strategies targeting this important channel. As research in this area continues to evolve, a deeper understanding of TMEM175 biology will undoubtedly open new avenues for treating a range of debilitating diseases.

References

L-AP6's Influence on Macropinocytosis and Digestive Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of L-AP6 on macropinocytosis and cellular digestive processes. This compound, a selective inhibitor of the lysosomal potassium and proton channel TMEM175, has been demonstrated to modulate these fundamental cellular activities. By acting as a pore blocker of TMEM175, this compound instigates a cascade of events that enhance lysosomal catabolic activity, thereby accelerating macropinocytosis. This guide will detail the mechanism of action, present quantitative data from key experiments, outline relevant experimental protocols, and visualize the associated signaling pathways.

Introduction: Macropinocytosis and Lysosomal Function

Macropinocytosis is a highly conserved, actin-dependent endocytic process that facilitates the non-specific uptake of extracellular fluid and its contents into large vesicles known as macropinosomes.[1][2] This pathway is crucial for a variety of cellular functions, including nutrient acquisition, immune surveillance, and receptor trafficking.[3][4] The maturation of macropinosomes typically involves their fusion with lysosomes, the primary degradative organelles within the cell. Lysosomes contain a host of hydrolytic enzymes that break down macromolecules into their basic components, which can then be utilized by the cell.[5] The regulation of macropinocytosis is intricately linked to complex signaling networks, with key roles played by Ras superfamily GTPases and PI3-kinases.

This compound: A Selective Inhibitor of TMEM175

This compound has been identified as a selective inhibitor of TMEM175, a crucial ion channel located in the lysosomal membrane that is implicated in regulating lysosomal membrane potential and pH stability. Genetic and biochemical studies have highlighted the importance of TMEM175 in maintaining lysosomal and mitochondrial function.

Mechanism of Action

This compound functions as a pore blocker of the TMEM175 channel. Cryo-electron microscopy has revealed that AP-6 binds to the luminal side of the ion permeation pathway of TMEM175, physically occluding the channel. This inhibition of ion flux across the lysosomal membrane leads to an increase in lysosomal macromolecule catabolism. The precise downstream effects of TMEM175 inhibition on lysosomal enzyme activity and substrate processing are an active area of research. However, the current understanding suggests that altering the ionic homeostasis of the lysosome through TMEM175 inhibition enhances its digestive capabilities.

The following diagram illustrates the proposed mechanism of this compound action at the lysosomal membrane.

Mechanism of this compound Action on TMEM175 cluster_lysosome Lysosomal Membrane TMEM175 TMEM175 Channel (Potassium and Proton Channel) Ion_Flux Ion Flux (K+/H+) Blocked_Flux Blocked Ion Flux Lysosomal_Catabolism Increased Lysosomal Macromolecule Catabolism TMEM175->Lysosomal_Catabolism Leads to LAP6 This compound LAP6->TMEM175 Binds and blocks pore Macropinocytosis Assay Workflow A 1. Seed cells on coverslips B 2. Treat with this compound or vehicle A->B C 3. Incubate with FITC-dextran B->C D 4. Wash with ice-cold PBS C->D E 5. Fix with PFA D->E F 6. Mount with DAPI E->F G 7. Acquire fluorescence images F->G H 8. Quantify intracellular vesicles G->H This compound Influence on Macropinocytosis Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Rac1 Rac1 PI3K->Rac1 Actin Actin Cytoskeleton Remodeling Rac1->Actin Macropinosome Macropinosome Formation Actin->Macropinosome Lysosome Lysosome Macropinosome->Lysosome Maturation & Fusion Catabolism Increased Catabolism Lysosome->Catabolism Leads to TMEM175 TMEM175 LAP6 This compound LAP6->TMEM175 Inhibits Catabolism->Macropinosome Upregulates (Hypothesized)

References

Methodological & Application

Application Notes and Protocols for (±)-trans-ACPD in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-trans-ACPD ((\u00b1)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid) is a classic and widely studied agonist of metabotropic glutamate receptors (mGluRs). As a conformationally restricted analog of glutamate, it has been instrumental in elucidating the physiological roles of mGluRs in the central nervous system.[1] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission, making them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders.

These application notes provide detailed protocols for the use of (±)-trans-ACPD in cell culture experiments, including information on its mechanism of action, preparation of stock solutions, and experimental procedures for studying its effects on intracellular signaling pathways.

Mechanism of Action

(±)-trans-ACPD is a selective agonist for metabotropic glutamate receptors, with activity at both group I and group II mGluRs. These receptors are coupled to intracellular second messenger systems via G-proteins.[2]

  • Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • Group II mGluRs (mGluR2 and mGluR3): Activation of these receptors is generally coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The diverse downstream effects of (±)-trans-ACPD make it a valuable tool for investigating the complex signaling cascades initiated by mGluR activation.

Data Presentation

(±)-trans-ACPD Pharmacological Data
Receptor SubtypeEC₅₀ (µM)Reference
mGluR₁15
mGluR₂2
mGluR₄~800
mGluR₅23
(±)-trans-ACPD Concentrations in In Vitro Studies
Assay TypeCell/Tissue TypeConcentration RangeObserved EffectReference
ElectrophysiologyBasolateral amygdala neurons50 µMReduction in EPSP amplitude[1]
ElectrophysiologyBasolateral amygdala neuronsNot specifiedMembrane hyperpolarization[3]
Calcium ImagingHippocampal cellsNot specifiedInduction of Ca²⁺ release from intracellular stores[2]
Phosphoinositide Hydrolysis AssayRat hippocampal slicesNot specifiedStimulation of phosphoinositide hydrolysis[2]

Experimental Protocols

Protocol for Preparation of (±)-trans-ACPD Stock Solution

Materials:

  • (±)-trans-ACPD powder

  • Sterile, deionized water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the desired stock concentration. Stock solutions are typically prepared at a concentration of 10 mM to 100 mM.

  • Weigh the required amount of (±)-trans-ACPD powder. The molecular weight of (±)-trans-ACPD is 173.17 g/mol .

  • Dissolve the powder. For aqueous solutions, dissolve the (±)-trans-ACPD powder in sterile, deionized water. Gentle warming may be required to fully dissolve the compound. For organic stock solutions, use high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.

Protocol for Calcium Imaging Assay

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to (±)-trans-ACPD treatment using a fluorescent calcium indicator.

Materials:

  • Cultured cells (e.g., primary neurons, astrocytes, or cell lines expressing mGluRs) plated on glass-bottom dishes or 96-well plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • (±)-trans-ACPD stock solution

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Loading with Calcium Indicator:

    • Prepare a loading solution by diluting the calcium indicator stock solution (e.g., 1 mM Fluo-4 AM in DMSO) to a final concentration of 1-5 µM in HBSS.

    • Add Pluronic F-127 (at a final concentration of 0.02%) to the loading solution to aid in dye dispersal.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove excess dye.

  • (±)-trans-ACPD Application:

    • Prepare working solutions of (±)-trans-ACPD in HBSS at the desired final concentrations.

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add the (±)-trans-ACPD working solution to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACPD (±)-trans-ACPD mGluR Group I mGluR (mGluR1/5) ACPD->mGluR Binds to Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of (±)-trans-ACPD via Group I mGluRs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare (±)-trans-ACPD Stock Solution C Prepare Working Solutions of (±)-trans-ACPD A->C B Culture Cells to Desired Confluency D Treat Cells with (±)-trans-ACPD B->D C->D E Incubate for Specified Time D->E F Perform Assay (e.g., Calcium Imaging, Western Blot) E->F G Data Acquisition and Analysis F->G

Caption: General experimental workflow for using (±)-trans-ACPD.

References

Application Notes and Protocols for In Vitro Inhibition of TMEM175 by L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a critical role in maintaining lysosomal pH and overall lysosomal function.[1][2][3] It functions as a potassium and proton channel, and its dysregulation has been linked to neurodegenerative diseases, particularly Parkinson's disease.[1][2][3][4] As a result, TMEM175 has emerged as a promising therapeutic target.[2][4] L-AP6 is a selective inhibitor of TMEM175.[5][6][7] Structural studies have revealed that this compound acts as a pore blocker, physically occluding the ion permeation pathway of the channel.[6][7] The acute inhibition of TMEM175 by this compound has been shown to increase lysosomal macromolecular catabolism.[5][6][7] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on TMEM175.

Data Presentation

The inhibitory potency of this compound against TMEM175 can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the efficacy of the compound.

CompoundAssay TypeTargetIC50 ValueReference
This compoundProton Flux Assay (Whole-cell patch clamp)Human TMEM175~170 µM[7]
This compoundPotassium Flux Assay (Whole-cell patch clamp)Human TMEM175~141 µM[7]
4-APThallium Flux AssayTMEM175-[1]
4-APAutomated Patch ClampTMEM175-[8]
4-APSolid Supported Membrane ElectrophysiologyTMEM175-[9]

Experimental Protocols

Several in vitro methods are available for screening and characterizing TMEM175 inhibitors like this compound. The choice of assay depends on the desired throughput, biophysical detail, and physiological relevance. Key methodologies include fluorescence-based ion flux assays and electrophysiological recordings.[1][8][9]

Protocol 1: Thallium Flux Assay for High-Throughput Screening

This assay is a common method for high-throughput screening (HTS) of ion channel modulators.[1][8] It utilizes thallium (Tl+) as a surrogate for potassium (K+) ions, and the influx of Tl+ into cells is measured using a Tl+-sensitive fluorescent dye.[1]

Principle:

Cells overexpressing TMEM175 are loaded with a Tl+-sensitive fluorescent dye. The addition of a Tl+ containing solution leads to Tl+ influx through active TMEM175 channels, causing an increase in fluorescence. Inhibitors like this compound will block the channel and thus reduce the rate of fluorescence increase.

Materials:

  • HEK293 cells stably expressing human TMEM175

  • Parental HEK293 cells (for control)

  • DMEM/F12 with 10% FBS, and appropriate selection antibiotic (e.g., G418 or Hygromycin B)[10]

  • Poly-D-lysine coated 384-well black, clear-bottom plates

  • Thallium-sensitive dye (e.g., Thallos, FluxOR)

  • Pluronic F-127[10]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Thallium sulfate (Tl2SO4) solution

  • This compound stock solution (in DMSO)

  • TMEM175 activator (e.g., DCPIB)

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling

Procedure:

  • Cell Plating:

    • 24 hours prior to the assay, seed the HEK293-TMEM175 and parental HEK293 cells into poly-D-lysine coated 384-well plates at a density of 20,000-25,000 cells/well.[10]

    • Incubate at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in assay buffer according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates for 60-90 minutes at room temperature in the dark.[10]

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer. Also, prepare controls including vehicle (DMSO), a known inhibitor (e.g., 4-AP), and a known activator (e.g., DCPIB).

    • Add the diluted compounds to the respective wells of the assay plate.

    • Incubate for 30 minutes at room temperature.[10]

  • Thallium Addition and Fluorescence Reading:

    • Prepare the thallium stimulus buffer containing thallium sulfate.

    • Place the assay plate in the fluorescence plate reader.

    • Set the reader to record fluorescence kinetically (e.g., one reading per second for 3 minutes).

    • Use an automated liquid handler to add the thallium stimulus buffer to all wells simultaneously.

    • Begin fluorescence reading immediately upon thallium addition.

  • Data Analysis:

    • The rate of fluorescence increase (slope) is proportional to the Tl+ influx and TMEM175 activity.[10]

    • Normalize the data to the vehicle control (100% activity) and a full inhibition control (e.g., high concentration of 4-AP or this compound, 0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems offer higher throughput than manual patch-clamping while providing detailed biophysical information about ion channel function.[4][8] This method directly measures the ionic currents flowing through TMEM175 channels.

Principle:

Whole-cell currents are recorded from cells expressing TMEM175 using an automated patch-clamp platform. A voltage protocol is applied to elicit channel activity, and the effect of this compound on the current amplitude is measured.

Materials:

  • HEK293 cells stably expressing human TMEM175

  • Automated patch-clamp system (e.g., Sophion Qube, Nanion SyncroPatch)[8]

  • Appropriate chip/plate for the patch-clamp system

  • Internal Solution (Cs+-based to isolate TMEM175 currents): e.g., containing CsF, CsCl, HEPES, EGTA; pH adjusted to 7.2.

  • External Solution: e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; pH adjusted to 7.4.

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control activator (e.g., DCPIB)

  • Positive control inhibitor (e.g., 4-AP)

Procedure:

  • Cell Preparation:

    • Harvest the HEK293-TMEM175 cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.

  • System Setup:

    • Prime the automated patch-clamp system with the internal and external solutions.

    • Load the cell suspension and compound plate (containing serial dilutions of this compound and controls) into the system.

  • Electrophysiological Recording:

    • The system will automatically perform cell capture, sealing, and whole-cell configuration.

    • Apply a voltage-ramp protocol (e.g., from -100 mV to +100 mV over 1 second) to elicit TMEM175 currents.[10]

    • Record baseline currents in the external solution.

    • Apply vehicle (DMSO) to establish a baseline.

    • Apply different concentrations of this compound and record the resulting currents.

    • Apply a saturating concentration of an activator (e.g., 100 µM DCPIB) and a blocker (e.g., 1 mM 4-AP) as controls.[10]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +50 mV).[10]

    • Calculate the percentage of inhibition for each this compound concentration relative to the control currents.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Thallium Flux Assay cluster_analysis Data Analysis cell_culture HEK293-TMEM175 Culture cell_plating Cell Plating (384-well) cell_culture->cell_plating dye_loading Dye Loading cell_plating->dye_loading compound_add This compound Addition dye_loading->compound_add tl_add Thallium Addition compound_add->tl_add readout Fluorescence Reading tl_add->readout data_norm Data Normalization readout->data_norm ic50_calc IC50 Calculation data_norm->ic50_calc

Caption: Workflow for the Thallium Flux Assay.

signaling_pathway TMEM175 TMEM175 Channel Lysosome_Lumen Lysosomal Lumen Cytosol Cytosol Ions K+ / H+ Ions Ions->TMEM175 Flux L_AP6 This compound L_AP6->TMEM175 Inhibition

Caption: this compound Inhibition of TMEM175 Ion Flux.

logical_relationship TMEM175_Activity TMEM175 Activity Ion_Flux Ion Flux (K+, H+) TMEM175_Activity->Ion_Flux enables Lysosomal_pH Lysosomal pH Homeostasis Ion_Flux->Lysosomal_pH maintains L_AP6 This compound Inhibition Inhibition L_AP6->Inhibition Inhibition->TMEM175_Activity

Caption: Logical Relationship of this compound and TMEM175.

References

Application Notes and Protocols for Cell-Based Assays Using L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-AP6 (L-2-amino-6-phosphonohexanoic acid) is a potent and selective agonist for a quisqualate-sensitized site in the central nervous system, particularly in hippocampal CA1 pyramidal neurons.[1] This unique property makes it a valuable pharmacological tool for investigating the roles of specific glutamate receptor subtypes in neuronal function, synaptic plasticity, and excitotoxicity. This document provides detailed application notes and protocols for designing and conducting cell-based assays utilizing this compound, with a primary focus on electrophysiological recordings in hippocampal brain slices and a proposed adaptation for calcium imaging in cultured neurons.

The central principle of this compound assays lies in the phenomenon of "quisqualate sensitization," where a brief pre-exposure of neuronal tissue to L-quisqualic acid dramatically enhances the potency of this compound.[1][2] This sensitization allows for the specific activation of a distinct receptor population that is otherwise unresponsive to this compound alone.

Data Presentation

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound at the quisqualate-sensitized receptor site. This data is crucial for dose-response studies and for determining appropriate concentrations for cell-based assays.

CompoundParameterValueCell/Tissue TypeAssay MethodReference
This compoundIC5040 µMRat Hippocampal Slices (CA1)Electrophysiology (Depression of synaptic field potentials)[1]
L-QuisqualateSensitization Concentration500 nM - 16 µMRat Hippocampal SlicesElectrophysiology[3]

Signaling Pathway

The precise downstream signaling cascade of the quisqualate-sensitized receptor activated by this compound is an area of ongoing research. However, the available evidence suggests the involvement of an ionotropic glutamate receptor. The sensitization process is thought to involve the uptake of L-quisqualate by neurons or glia. The subsequent activation by this compound leads to neuronal depolarization.

G cluster_sensitization Sensitization Phase cluster_activation Activation Phase L-Quisqualate L-Quisqualate Quisqualate_Uptake Quisqualate Uptake Transporter L-Quisqualate->Quisqualate_Uptake Binding Neuronal_Membrane_S Neuronal Membrane Neuronal_Membrane_A Neuronal Membrane Sensitized_Receptor Sensitized Receptor Site Quisqualate_Uptake->Sensitized_Receptor Induces Sensitization Ion_Channel Ion Channel Sensitized_Receptor->Ion_Channel Gating This compound This compound This compound->Sensitized_Receptor Agonist Binding Depolarization Neuronal Depolarization Ion_Channel->Depolarization Ion Influx G A Prepare Acute Hippocampal Slices B Slice Recovery (1 hr in aCSF) A->B C Transfer Slice to Recording Chamber B->C D Establish Stable Baseline fEPSP Recording (20 min) C->D E Quisqualate Sensitization (e.g., 16 µM for 4 min) D->E F Washout (15-20 min) E->F G Apply this compound (various concentrations) F->G H Record fEPSP Depression (30-40 min) G->H I Data Analysis (IC50 determination) H->I G A Culture Primary Hippocampal Neurons B Load Calcium Indicator (Fluo-4 or GCaMP) A->B C Acquire Baseline Fluorescence B->C D Quisqualate Sensitization (e.g., 1 µM for 1-2 min) C->D E Washout D->E F Apply this compound (various concentrations) E->F G Record Calcium Transients F->G H Data Analysis (ΔF/F0, EC50 determination) G->H

References

Application Notes and Protocols for Studying Lysosomal Storage Disorders with L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the abnormal accumulation of substrates within lysosomes due to deficient lysosomal enzyme activity or other defects in lysosomal function.[1] This accumulation leads to cellular dysfunction and a wide range of clinical manifestations. A novel and promising tool for studying LSDs is L-AP6, recently identified as a selective inhibitor of the lysosomal potassium and proton channel TMEM175.[2][3][4]

TMEM175 is crucial for maintaining lysosomal ion homeostasis and pH.[5][6][7] Its inhibition by this compound has been shown to increase lysosomal catabolism and accelerate macropinocytosis, processes that are often impaired in LSDs.[2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate the pathophysiology of LSDs and to explore potential therapeutic strategies.

Data Presentation: Efficacy of this compound in Modulating Lysosomal Function

The following tables summarize the quantitative data on the inhibitory effect of this compound on TMEM175 and its downstream consequences on lysosomal function.

Table 1: Inhibitory Potency of this compound against TMEM175

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundTMEM175Electrophysiology19 ± 6.6Oh et al., 2024

Table 2: Effect of this compound on Lysosomal Catabolism

Cell LineTreatmentAssayFold Change in Fluorescence (vs. Control)Reference
Mouse Embryonic Fibroblasts (MEFs)This compound (10 µM)DQ-BSA dequenchingSignificant IncreaseOh et al., 2024
HeLaThis compound (10 µM)DQ-BSA dequenchingSignificant IncreaseOh et al., 2024
SH-SY5YThis compound (10 µM)DQ-BSA dequenchingSignificant IncreaseOh et al., 2024

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the impact of this compound on lysosomal function in cellular models of LSDs.

Protocol 1: Assessment of Lysosomal Cathepsin B and D Activity

This protocol measures the activity of key lysosomal proteases, cathepsins B and D, which are often dysregulated in LSDs.

Materials:

  • Cell line of interest (e.g., patient-derived fibroblasts with a specific LSD)

  • This compound

  • Cathepsin B substrate: Nα–CBZ–Arg–Arg–7–amido–4–methylcoumarin

  • Cathepsin D substrate: MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(DNP)-D-Arg-NH2

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and culture until they reach 80-90% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 50 µL of lysis buffer to each well. Incubate on ice for 30 minutes.

  • Cathepsin B Assay:

    • Add 50 µL of cell lysate to a black 96-well plate.

    • Prepare the Cathepsin B substrate solution at a final concentration of 0.02 mM.

    • Add 50 µL of the substrate solution to each well.

    • Incubate at 40°C and measure the fluorescence at an excitation wavelength of 348 nm and an emission wavelength of 440 nm every 5 minutes for 30 minutes.[8]

  • Cathepsin D Assay:

    • Add 50 µL of cell lysate to a black 96-well plate.

    • Prepare the Cathepsin D substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well.

    • Incubate at 37°C and measure the fluorescence according to the manufacturer's protocol.[9][10]

  • Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize it to the total protein concentration in each lysate.

Protocol 2: Measurement of Macropinocytosis using DQ-BSA Dequenching Assay

This assay quantifies the uptake and degradation of extracellular cargo via macropinocytosis, a process that can be modulated by this compound.[11][12][13]

Materials:

  • Cell line of interest

  • This compound

  • DQ™ Red BSA

  • Live-cell imaging medium

  • Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes or in a 96-well plate. Treat with this compound as described in Protocol 1.

  • DQ-BSA Incubation: Remove the treatment medium and add fresh medium containing 10 µg/mL DQ™ Red BSA. Incubate for 1-6 hours at 37°C.[11]

  • Imaging/Fluorescence Measurement:

    • Microscopy: Wash the cells with PBS and image using a confocal microscope with appropriate filter sets for the red fluorophore.[11]

    • Plate Reader: Wash the cells with PBS and measure the fluorescence intensity using a plate reader with an excitation of ~590 nm and emission of ~620 nm.[11]

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. An increase in red fluorescence indicates enhanced degradation of DQ-BSA in the lysosomes.

Protocol 3: Assessment of Lysosomal pH

This protocol utilizes a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • LysoSensor™ Yellow/Blue DND-160

  • Live-cell imaging medium

  • Fluorescence microscope with ratio imaging capabilities

Procedure:

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes. Treat with this compound as described in Protocol 1.

  • Dye Loading: Incubate the cells with 1 µM LysoSensor™ Yellow/Blue in pre-warmed medium for 5 minutes at 37°C.[14]

  • Imaging: Wash the cells and image immediately. Acquire images using two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 520 nm).

  • Calibration and Data Analysis: Generate a calibration curve by incubating dye-loaded cells in buffers of known pH containing a protonophore (e.g., nigericin and monensin). Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each lysosome and determine the pH from the calibration curve.

Visualization of Signaling Pathways and Experimental Workflows

TMEM175 Signaling and this compound Inhibition

The following diagram illustrates the role of TMEM175 in lysosomal ion homeostasis and how its inhibition by this compound can impact downstream cellular processes. TMEM175 is thought to regulate the efflux of K+ and H+ from the lysosome, thereby influencing lysosomal membrane potential and pH.[1] This, in turn, affects the activity of pH-sensitive lysosomal hydrolases. This compound acts as a pore blocker of TMEM175, leading to alterations in these processes.[2][4]

TMEM175_Pathway cluster_lysosome Lysosome cluster_outcome Cellular Outcome TMEM175 TMEM175 Degradation Substrate Degradation TMEM175->Degradation K+/H+ efflux (maintains pH & ΔΨ) vATPase V-ATPase vATPase->TMEM175 H+ influx Hydrolases Lysosomal Hydrolases Hydrolases->Degradation Active at low pH Substrate Accumulated Substrate Substrate->Degradation Catabolism Increased Catabolism Degradation->Catabolism Leads to LAP6 This compound LAP6->TMEM175 Inhibits (Pore Blocker)

Caption: this compound inhibits the TMEM175 channel in the lysosomal membrane.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for investigating the effects of this compound on cellular models of lysosomal storage disorders.

Experimental_Workflow start Start: LSD Cellular Model treat Treat with this compound (Dose-Response) start->treat lys_fx Assess Lysosomal Function treat->lys_fx cathepsin Cathepsin Activity (Protocol 1) lys_fx->cathepsin macro Macropinocytosis (DQ-BSA Assay) (Protocol 2) lys_fx->macro ph Lysosomal pH (LysoSensor) (Protocol 3) lys_fx->ph data Data Analysis & Interpretation cathepsin->data macro->data ph->data end Conclusion: Effect of this compound on LSD Phenotype data->end

Caption: Workflow for studying this compound effects on LSD cellular models.

Logical Relationship: this compound Mechanism of Action

This diagram illustrates the logical flow from this compound application to the observed cellular outcomes.

Logical_Relationship LAP6 This compound Application TMEM175_inhibition Inhibition of TMEM175 (Pore Blockade) LAP6->TMEM175_inhibition Ion_Homeostasis Alteration of Lysosomal Ion Homeostasis (K+/H+) TMEM175_inhibition->Ion_Homeostasis Lysosomal_Function Modulation of Lysosomal Function Ion_Homeostasis->Lysosomal_Function Catabolism Increased Macromolecule Catabolism Lysosomal_Function->Catabolism Therapeutic Potential Therapeutic Effect for LSDs Catabolism->Therapeutic

Caption: Mechanism of this compound leading to potential therapeutic effects.

References

Application Notes and Protocols for L-AP6 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-AP6, also known as L-(+)-2-Amino-6-phosphonohexanoic acid, is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. While direct applications of this compound in specific neurodegenerative disease models are not extensively documented in current literature, its mechanism of action as a modulator of glutamatergic signaling presents a valuable tool for investigating the role of excitotoxicity and synaptic dysfunction in diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).

This document provides detailed, albeit hypothetical, application notes and experimental protocols for the use of this compound as a research tool to probe disease mechanisms in various neurodegenerative models. The protocols are based on standard methodologies and the known pharmacology of this compound.

Mechanism of Action and Signaling Pathway

This compound acts on a unique site that is sensitized by the glutamate receptor agonist, quisqualate. This sensitization potentiates the depolarizing effects of this compound. The signaling cascade is thought to involve metabotropic glutamate receptors (mGluRs) and may lead to the release of endogenous excitatory amino acids. This pathway is critical in modulating neuronal excitability and synaptic plasticity, processes that are often dysregulated in neurodegenerative conditions.

L_AP6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Quisqualate-Sensitized Site Quisqualate- Sensitized Site This compound->Quisqualate-Sensitized Site Agonist Quisqualate Quisqualate Quisqualate->Quisqualate-Sensitized Site Sensitizes mGluR mGluR Quisqualate-Sensitized Site->mGluR G-Protein G-Protein mGluR->G-Protein PLC PLC G-Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation EAA_Release Endogenous EAA Release Ca_Release->EAA_Release PKC_Activation->EAA_Release Neuronal_Depolarization Neuronal Depolarization EAA_Release->Neuronal_Depolarization Downstream_Effects Downstream Effects (Synaptic Plasticity, Excitotoxicity) Neuronal_Depolarization->Downstream_Effects

Caption: this compound Signaling Pathway.

Potential Applications in Neurodegenerative Disease Models

Disease ModelPotential Application of this compoundRationale
Alzheimer's Disease (AD) Induction of mild excitotoxicity in primary neuronal cultures or organoids derived from AD mouse models (e.g., APP/PS1).To study the vulnerability of AD neurons to glutamatergic stress and investigate the interplay between amyloid-beta pathology and excitotoxic cell death mechanisms.
Parkinson's Disease (PD) Investigation of synaptic plasticity alterations in striatal medium spiny neurons in brain slices from PD models (e.g., 6-OHDA or MPTP treated rodents).To explore how dopamine depletion affects the response of striatal circuits to glutamatergic stimulation, providing insights into the motor complications of PD.
Huntington's Disease (HD) Assessment of altered neuronal excitability in striatal or cortical neurons from HD mouse models (e.g., R6/2).To test the hypothesis of increased vulnerability to excitotoxicity in neurons expressing mutant huntingtin protein.
Amyotrophic Lateral Sclerosis (ALS) Evaluation of motor neuron hyperexcitability and subsequent cell death in spinal cord cultures or slices from ALS models (e.g., SOD1-G93A).To investigate the role of glutamatergic overstimulation in the selective degeneration of motor neurons, a hallmark of ALS.

Experimental Protocols

In Vitro Model: Primary Neuronal Culture

This protocol describes the application of this compound to primary cortical neurons to investigate mechanisms of excitotoxicity relevant to various neurodegenerative diseases.

In_Vitro_Protocol_Workflow Start Start Neuron_Culture Primary Cortical Neuron Culture (e.g., from APP/PS1 embryos) Start->Neuron_Culture Quisqualate_Sensitization Sensitization with Quisqualate (e.g., 1 µM for 15 min) Neuron_Culture->Quisqualate_Sensitization L-AP6_Treatment This compound Treatment (Dose-response: 1-100 µM) Quisqualate_Sensitization->L-AP6_Treatment Incubation Incubation (e.g., 24 hours) L-AP6_Treatment->Incubation Outcome_Measures Outcome Measures Incubation->Outcome_Measures Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Outcome_Measures->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity) Outcome_Measures->Apoptosis_Assay Calcium_Imaging Calcium Imaging (e.g., Fura-2 AM) Outcome_Measures->Calcium_Imaging End End Cell_Viability->End Apoptosis_Assay->End Calcium_Imaging->End In_Vivo_Protocol_Workflow Start Start Animal_Model Transgenic Mouse Model (e.g., 5XFAD, 6 months old) Start->Animal_Model Cannula_Implantation Intracerebroventricular (ICV) Cannula Implantation Animal_Model->Cannula_Implantation Recovery Surgical Recovery (1 week) Cannula_Implantation->Recovery L-AP6_Administration Chronic this compound Administration (e.g., 1-10 nmol/day via osmotic minipump for 4 weeks) Recovery->L-AP6_Administration Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) L-AP6_Administration->Behavioral_Testing Tissue_Collection Tissue Collection Behavioral_Testing->Tissue_Collection Electrophysiology Ex vivo Electrophysiology (LTP in hippocampal slices) Tissue_Collection->Electrophysiology Histology Immunohistochemistry (Synaptic markers, neuronal loss) Tissue_Collection->Histology End End Electrophysiology->End Histology->End

Experimental guide for L-AP6 in primary neuron cultures.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for the metabotropic glutamate receptor (mGluR) subtype known as the amino-cyclopentyl-1,3-dicarboxylate (ACPD) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium stores. Due to its selective action, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of ACPD receptors in the central nervous system.

These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, including detailed experimental protocols, data presentation tables, and visualizations of the signaling pathway and experimental workflows.

Data Presentation

The following tables summarize suggested concentration ranges for this compound in various experimental paradigms based on published data for the related compound ACPD and the known IC50 of this compound in hippocampal slices. Note: These are starting recommendations and optimal concentrations should be determined empirically for each specific primary culture system and experimental endpoint.

Table 1: Recommended Concentration Ranges for this compound in Primary Neuron Cultures

Experimental AssayCell TypeRecommended Concentration Range (µM)Incubation TimeExpected Effect
Calcium ImagingCortical or Hippocampal Neurons10 - 200Acute (seconds to minutes)Increase in intracellular calcium concentration
ElectrophysiologyCortical or Hippocampal Neurons20 - 500Acute (minutes)Modulation of neuronal excitability (depolarization or hyperpolarization), alteration of synaptic transmission
Neurotransmitter ReleaseCortical or Hippocampal Neurons50 - 500Minutes to hoursModulation of glutamate or other neurotransmitter release
Neuroprotection AssayCortical or Hippocampal Neurons10 - 100Pre-incubation (hours to 24 hours)Attenuation of neuronal cell death induced by excitotoxicity or other insults

Table 2: Example Dose-Response Data for ACPD (a related compound) in Neuronal Preparations

PreparationAssayAgonistConcentration (µM)Observed EffectReference
Spinal Cord MotoneuronsElectrophysiology1S,3R-ACPD50 - 500Reduction of inspiratory-modulated synaptic currents and induction of an inward current.[1][1]
Hippocampal NeuronsCalcium ImagingACPD100Induction of calcium transients.[2][2]
Nucleus Accumbens NeuronsElectrophysiologytrans-ACPD5 - 100Dose-dependent decrease in NMDA-EPSCs, with a near-maximal effect at 50-100 µM.[3]

Signaling Pathway

Activation of the ACPD receptor by this compound initiates a canonical Gq-coupled signaling cascade. The following diagram illustrates this pathway.

L_AP6_Signaling_Pathway L_AP6 This compound ACPD_R ACPD Receptor (mGluR) L_AP6->ACPD_R Binds to Gq Gq Protein ACPD_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

This compound signaling pathway via the ACPD receptor.

Experimental Protocols

Preparation of Primary Neuron Cultures

This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., rat E18 or mouse E16)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Standard cell culture equipment

Procedure:

  • Euthanize the pregnant rodent according to approved animal protocols.

  • Dissect the embryos and isolate the cortices or hippocampi in ice-cold dissection medium.

  • Mince the tissue and incubate in the enzymatic dissociation solution at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and trypan blue.

  • Plate the cells onto coated culture vessels at the desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Primary_Neuron_Culture_Workflow Start Start: Timed-pregnant rodent Dissection Dissect Embryos Isolate Cortex/Hippocampus Start->Dissection Enzymatic_Digestion Enzymatic Digestion (e.g., Papain) Dissection->Enzymatic_Digestion Trituration Mechanical Trituration Enzymatic_Digestion->Trituration Cell_Suspension Create Single-Cell Suspension Trituration->Cell_Suspension Plating Plate Cells on Coated Surface Cell_Suspension->Plating Incubation Incubate at 37°C, 5% CO₂ Plating->Incubation Maintenance Media Changes (every 2-3 days) Incubation->Maintenance Ready Ready for Experiments (DIV 7-14) Maintenance->Ready

Workflow for preparing primary neuron cultures.
Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to this compound application.

Materials:

  • Primary neuron cultures on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • This compound stock solution

  • Fluorescence microscope with a suitable camera and software for image acquisition and analysis

Procedure:

  • Load the primary neuron cultures with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images for a stable period (e.g., 1-2 minutes).

  • Apply this compound at the desired concentration by adding it to the perfusion buffer.

  • Continuously record fluorescence images during and after this compound application.

  • Analyze the changes in fluorescence intensity over time to determine the calcium response. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F₀).

Calcium_Imaging_Workflow Start Start: Primary neurons on coverslip Dye_Loading Load with Calcium Indicator Dye Start->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Mount Mount on Microscope Wash->Mount Baseline Record Baseline Fluorescence Mount->Baseline Apply_L_AP6 Apply this compound Baseline->Apply_L_AP6 Record_Response Record Fluorescence Changes Apply_L_AP6->Record_Response Analyze Analyze Data (ΔF/F₀) Record_Response->Analyze

Workflow for calcium imaging experiments.
Electrophysiology (Whole-Cell Patch-Clamp)

This protocol measures the effects of this compound on neuronal membrane potential and synaptic activity.

Materials:

  • Primary neuron cultures

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with extracellular solution.

  • Pull a patch pipette and fill it with intracellular solution.

  • Approach a neuron with the patch pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline electrical activity (e.g., resting membrane potential, spontaneous postsynaptic currents) in current-clamp or voltage-clamp mode.

  • Apply this compound to the bath via the perfusion system.

  • Record the changes in membrane potential, holding current, or synaptic event frequency and amplitude.

  • Wash out the this compound to observe recovery.

Electrophysiology_Workflow Start Start: Primary neurons in recording chamber Prepare_Pipette Prepare and Fill Patch Pipette Start->Prepare_Pipette Form_Seal Approach Neuron and Form Gigaseal Prepare_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Electrical Activity Whole_Cell->Record_Baseline Apply_L_AP6 Apply this compound Record_Baseline->Apply_L_AP6 Record_Response Record Changes in Electrical Properties Apply_L_AP6->Record_Response Washout Washout and Record Recovery Record_Response->Washout

Workflow for whole-cell patch-clamp experiments.
Neurotransmitter Release Assay

This protocol measures the effect of this compound on the release of neurotransmitters (e.g., glutamate) from primary neuron cultures.

Materials:

  • Primary neuron cultures in multi-well plates

  • Release buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound stock solution

  • High potassium (K+) solution to induce depolarization-dependent release

  • Neurotransmitter detection kit (e.g., ELISA or HPLC-based)

Procedure:

  • Wash the neuron cultures with pre-warmed release buffer.

  • Pre-incubate the cells with this compound at the desired concentration for a specific time.

  • To measure basal release, collect the supernatant after the incubation period.

  • To measure evoked release, replace the this compound containing buffer with a high K+ solution (with or without this compound) for a short period (e.g., 5-10 minutes) and collect the supernatant.

  • Analyze the concentration of the neurotransmitter in the collected samples using a suitable detection method.

  • Normalize the neurotransmitter release to the total protein content or cell number in each well.

Neurotransmitter_Release_Workflow Start Start: Primary neurons in multi-well plate Wash_Cells Wash with Release Buffer Start->Wash_Cells Pre_Incubate Pre-incubate with this compound Wash_Cells->Pre_Incubate Collect_Basal Collect Supernatant (Basal Release) Pre_Incubate->Collect_Basal Stimulate Stimulate with High K⁺ Pre_Incubate->Stimulate Analyze Analyze Neurotransmitter Concentration Collect_Basal->Analyze Collect_Evoked Collect Supernatant (Evoked Release) Stimulate->Collect_Evoked Collect_Evoked->Analyze Normalize Normalize to Cell Number/Protein Analyze->Normalize

Workflow for neurotransmitter release assays.
Neuroprotection Assay

This protocol assesses the potential of this compound to protect neurons from cell death induced by an excitotoxic insult.

Materials:

  • Primary neuron cultures in multi-well plates

  • Excitotoxic agent (e.g., NMDA, Glutamate)

  • This compound stock solution

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

Procedure:

  • Pre-treat the neuron cultures with various concentrations of this compound for a specific duration (e.g., 1-24 hours).

  • Induce excitotoxicity by adding the excitotoxic agent to the culture medium. Include control wells with no this compound and no excitotoxic agent, and wells with only the excitotoxic agent.

  • Incubate the cultures for the duration of the insult (e.g., 30 minutes to 24 hours).

  • Wash the cells to remove the excitotoxic agent and this compound.

  • Perform the cell viability assay according to the manufacturer's protocol.

  • Quantify cell viability and compare the this compound treated groups to the control groups to determine the neuroprotective effect.

Neuroprotection_Assay_Workflow Start Start: Primary neurons in multi-well plate Pre_treat Pre-treat with this compound Start->Pre_treat Induce_Insult Induce Excitotoxic Insult (e.g., NMDA) Pre_treat->Induce_Insult Incubate Incubate Induce_Insult->Incubate Wash Wash Cells Incubate->Wash Viability_Assay Perform Cell Viability Assay Wash->Viability_Assay Analyze Quantify and Compare Viability Viability_Assay->Analyze

Workflow for neuroprotection assays.

References

Measuring the Impact of TMEM175 Inhibition by AP-6 on Lysosomal pH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are critical cellular organelles responsible for degradation and recycling of macromolecules. Their function is highly dependent on the maintenance of an acidic internal pH, typically ranging from 4.5 to 5.0. This acidic environment is crucial for the optimal activity of lysosomal hydrolases. The lysosomal pH is primarily regulated by the vacuolar-type H+-ATPase (V-ATPase), which pumps protons into the lysosomal lumen, and counter-ion channels that dissipate the resulting membrane potential. One such channel is the transmembrane protein 175 (TMEM175), a lysosomal potassium and proton channel.

Recent research has identified AP-6 as a selective inhibitor of TMEM175.[1] By blocking TMEM175, AP-6 is expected to alter lysosomal ion homeostasis and consequently, lysosomal pH. Acute inhibition of TMEM175 by AP-6 has been shown to increase the level of lysosomal macromolecule catabolism, suggesting a potential therapeutic application for conditions like Parkinson's disease.[1]

These application notes provide detailed protocols for measuring the effects of AP-6 on lysosomal pH, enabling researchers to investigate its mechanism of action and potential therapeutic applications.

Key Concepts and Signaling Pathways

The regulation of lysosomal pH is a complex process involving multiple proteins. The V-ATPase actively pumps protons into the lysosome, creating a proton gradient.[2][3][4] This process generates a positive membrane potential across the lysosomal membrane, which would quickly inhibit further proton pumping if not dissipated. Counter-ion flux, primarily through cation channels, is required to balance the charge. TMEM175 is a key player in this process, functioning as a K+/H+ channel that helps to maintain the electrochemical gradient necessary for sustained V-ATPase activity and lysosomal acidification.

By inhibiting TMEM175, AP-6 disrupts this delicate balance. The exact consequence on lysosomal pH can be complex and may depend on the cellular context and the activity of other ion channels. Therefore, direct measurement of lysosomal pH is essential to characterize the effects of AP-6.

Lysosomal_pH_Regulation cluster_lysosome Lysosome (Lumen pH ~4.5-5.0) cluster_cytosol Cytosol (pH ~7.2) VATPase V-ATPase Protons_in H+ VATPase->Protons_in Pumps H+ into lysosome TMEM175 TMEM175 K_ions_out K+ TMEM175->K_ions_out K+ Efflux (Counter-ion) Hydrolases Acid Hydrolases (Optimal at acidic pH) Protons_in->Hydrolases Activates AP6 AP-6 AP6->TMEM175 Inhibits ATP ATP ATP->VATPase Energy Source ADP ADP + Pi

Caption: Regulation of lysosomal pH and the inhibitory action of AP-6 on TMEM175.

Experimental Protocols

Several techniques can be employed to measure lysosomal pH. The choice of method will depend on the specific experimental needs, including throughput, sensitivity, and the type of instrumentation available.

Protocol 1: Ratiometric Fluorescence Microscopy using Lysosensor Yellow/Blue DND-160

This method utilizes a ratiometric pH-sensitive dye, allowing for quantitative measurements of lysosomal pH at the single-cell level.

Materials:

  • Lysosensor Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • AP-6 (or other TMEM175 inhibitors)

  • Vehicle control (e.g., DMSO)

  • Nigericin and Monensin (for calibration)

  • Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Fluorescence microscope with dual-excitation capabilities and appropriate filter sets (e.g., excitation at ~340 nm and ~380 nm, emission at ~440 nm and ~520 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with the desired concentrations of AP-6 or vehicle control for the appropriate duration.

  • Dye Loading:

    • Prepare a working solution of Lysosensor Yellow/Blue DND-160 in pre-warmed live-cell imaging medium (typically 1-5 µM).

    • Remove the culture medium from the cells and wash once with the imaging medium.

    • Incubate the cells with the dye-containing medium for 5-30 minutes at 37°C.

  • Imaging:

    • After incubation, replace the loading solution with fresh, pre-warmed imaging medium containing AP-6 or vehicle.

    • Acquire images using the fluorescence microscope. Capture images at both excitation wavelengths (e.g., 340 nm and 380 nm) while collecting emission at the respective wavelengths (e.g., 440 nm and 520 nm).

  • Calibration:

    • To generate a standard curve, treat a separate set of dye-loaded cells with a calibration buffer containing nigericin (10 µM) and monensin (10 µM) at various known pH values (4.0 to 7.0). This will equilibrate the lysosomal pH with the external buffer pH.

    • Acquire images at each pH point as described in step 3.

    • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm excitation ratio) for each pH value to generate a calibration curve.

  • Data Analysis:

    • For experimental samples, calculate the fluorescence intensity ratio for individual lysosomes.

    • Convert these ratios to pH values using the calibration curve.

    • Statistically compare the lysosomal pH values between control and AP-6-treated cells.

Ratiometric_Microscopy_Workflow Start Start: Plate Cells Treat Treat with AP-6 or Vehicle Start->Treat LoadDye Load with Lysosensor Yellow/Blue DND-160 Treat->LoadDye Image Acquire Dual-Excitation Fluorescence Images LoadDye->Image Analyze Calculate Intensity Ratios and Determine pH Image->Analyze Calibrate Generate Calibration Curve (Nigericin/Monensin) Calibrate->Analyze End End: Compare pH Values Analyze->End

References

Application Notes: Visualizing AP-6 Binding to TMEM175 Using Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium and proton channel that plays a crucial role in maintaining lysosomal pH stability and membrane potential.[1][2] Genetic variations in TMEM175 have been identified as risk factors for Parkinson's disease, making it a significant therapeutic target.[1][3] AP-6 is a selective inhibitor of TMEM175 that acts as a pore blocker, occluding the ion permeation pathway.[1][4][5] Understanding the precise binding mechanism of AP-6 is critical for the rational design of more potent and selective therapeutics for Parkinson's disease and other related neurodegenerative disorders.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the high-resolution structure determination of challenging biological macromolecules, including membrane proteins, in their near-native states.[6] Unlike X-ray crystallography, cryo-EM does not require crystallization, which is often a major bottleneck for integral membrane proteins like TMEM175.[6] This application note provides a comprehensive overview and detailed protocols for utilizing single-particle cryo-EM to elucidate the structural basis of AP-6 binding to human TMEM175. The resulting high-resolution structures can reveal the specific amino acid interactions, conformational changes upon binding, and the precise mechanism of channel inhibition, thereby guiding structure-based drug discovery efforts.[5][7]

Principle of the Method

The core principle of using cryo-EM to study the AP-6/TMEM175 complex involves several key stages. First, a highly pure and stable sample of the TMEM175 protein is prepared and incubated with a saturating concentration of the AP-6 inhibitor to form the complex. This complex is then applied to a specialized grid and rapidly plunge-frozen in liquid ethane, trapping the particles in a thin layer of vitreous (non-crystalline) ice.[8] This vitrification process preserves the native structure of the complex.[8]

A transmission electron microscope is then used to acquire a large dataset of two-dimensional projection images of the randomly oriented particles. These images are computationally processed to correct for beam-induced motion and to enhance contrast. Individual particle images are picked, classified to remove noise and damaged particles, and then reconstructed into a three-dimensional density map. At near-atomic resolution (typically below 3.5 Å), this map is detailed enough to build an atomic model of the TMEM175 protein and to clearly visualize the bound AP-6 molecule within the ion channel pore.[1]

Quantitative Data Summary

Prior to initiating cryo-EM studies, it is essential to characterize the binding of the ligand to the target protein using biophysical methods. This ensures that the complex is stable and suitable for structural analysis. While a specific binding affinity (Kd) for AP-6 to TMEM175 is not yet published in the reviewed literature, functional IC50 values for related inhibitors have been determined.[9] These preliminary assays are crucial for designing the cryo-EM experiment, particularly for determining the required ligand concentration to ensure full occupancy of the binding site.

ParameterValueMethodTargetReference
AP-6 Selective InhibitorFunctional AssaysHuman TMEM175[1][4][10]
4-AP IC50 ~35 µMElectrophysiologyHuman TMEM175[9]
Zn2+ IC50 ~38 µMElectrophysiologyHuman TMEM175[9]
hTMEM175AP-6 Resolution 3.5 ÅCryo-EMHuman TMEM175[1]

Note: The table includes functional inhibition data for related compounds to provide context for the type of preliminary data required. The cryo-EM structure of the AP-6 bound complex has been resolved, confirming its binding.[1]

Diagrams of Pathways and Workflows

cluster_channel TMEM175 Ion Channel cluster_outcome Cellular Outcome open_state Open State (K⁺/H⁺ Permeation) blocked_state Blocked State (No Ion Flow) open_state->blocked_state Binding ap6 AP-6 (Inhibitor) ap6->blocked_state lysosome Altered Lysosomal Function blocked_state->lysosome Modulates pd_link Potential Therapeutic Effect (Parkinson's Disease) lysosome->pd_link Leads to

Caption: Mechanism of TMEM175 inhibition by AP-6.

exp 1. hTMEM175 Expression & Purification complex 2. AP-6/TMEM175 Complex Formation exp->complex grid 3. Cryo-EM Grid Preparation (Vitrification) complex->grid data 4. Data Acquisition (TEM) grid->data process 5. Image Processing data->process recon 6. 3D Reconstruction process->recon model 7. Atomic Model Building & Analysis recon->model result High-Resolution Structure of AP-6-Bound TMEM175 model->result

Caption: Experimental workflow for cryo-EM analysis.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of Human TMEM175 (hTMEM175)

This protocol outlines a general strategy for obtaining high-quality hTMEM175 suitable for cryo-EM. Optimization will be required.

  • Gene Construct: Synthesize the human TMEM175 gene, codon-optimized for the chosen expression system (e.g., mammalian HEK293 or insect Sf9 cells). Clone into an appropriate expression vector containing a C-terminal affinity tag (e.g., Rho1D4-tag or a combination of Strep- and His-tags) for purification.

  • Expression:

    • For mammalian expression, transfect HEK293S GnTI(-) cells with the expression plasmid.

    • Grow cells in suspension culture to the desired density (e.g., 2.5-3.0 x 10^6 cells/mL).

    • Induce expression (if applicable) and grow for an additional 48-72 hours at a reduced temperature (e.g., 30°C).

  • Membrane Preparation:

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, protease inhibitors).

    • Lyse cells using a Dounce homogenizer or sonicator.

    • Pellet cellular debris by low-speed centrifugation (e.g., 20,000 x g).

    • Collect the supernatant and isolate the membrane fraction by ultracentrifugation (e.g., 150,000 x g for 1 hour).

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM), 0.1% (w/v) cholesteryl hemisuccinate (CHS), protease inhibitors).

    • Stir gently at 4°C for 1-2 hours to solubilize membrane proteins.

    • Clarify the solution by ultracentrifugation (150,000 x g for 30 minutes) to remove insoluble material.

  • Affinity Chromatography:

    • Incubate the supernatant with an appropriate affinity resin (e.g., CNBr-activated sepharose coupled with 1D4 antibody) at 4°C.

    • Wash the resin extensively with wash buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 0.02% DDM, 0.002% CHS).

    • Elute the protein using a competitive agent (e.g., a peptide corresponding to the affinity tag).

  • Size Exclusion Chromatography (SEC):

    • Concentrate the eluted protein.

    • Inject the concentrated sample onto a SEC column (e.g., Superose 6 Increase) pre-equilibrated with the final buffer (wash buffer).

    • Collect fractions corresponding to the monodisperse, dimeric hTMEM175 peak.

  • Quality Control:

    • Assess purity using SDS-PAGE.

    • Determine concentration using a spectrophotometer or BCA assay.

    • Verify homogeneity and stability using techniques like negative-stain EM or mass photometry.[11]

Protocol 2: Cryo-EM Grid Preparation and Data Acquisition

  • Complex Formation:

    • Incubate the purified hTMEM175 (at a final concentration of 1-5 mg/mL) with AP-6.[8] A 50- to 100-fold molar excess of AP-6 is recommended to ensure saturation of the binding site.

    • Incubate on ice for at least 30 minutes prior to grid preparation.

  • Grid Preparation (Vitrification):

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3 Au 300 mesh) to make them hydrophilic.

    • Inside an automated vitrification device (e.g., Vitrobot Mark IV) set to 4°C and 100% humidity, apply 3 µL of the AP-6/TMEM175 complex solution to the grid.[12]

    • Blot the grid for 2-4 seconds to remove excess liquid, creating a thin film.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[8]

    • Store the vitrified grids in liquid nitrogen until data collection.

  • Data Acquisition:

    • Screen the grids on a transmission electron microscope (e.g., a 200 keV Glacios) to assess ice thickness and particle distribution.

    • For high-resolution data collection, transfer the best grid to a high-end microscope (e.g., a 300 keV Titan Krios) equipped with a direct electron detector and an energy filter.

    • Automate the collection of a large dataset (thousands of movies) of the vitrified sample.

Protocol 3: Image Processing and 3D Structure Determination

This protocol provides a typical workflow using common cryo-EM software packages (e.g., CryoSPARC, RELION).

  • Preprocessing: Import the movie stacks and perform motion correction and dose-weighting to generate summed micrographs.

  • CTF Estimation: Estimate the contrast transfer function (CTF) parameters for each micrograph. Discard images with poor CTF fits or significant ice contamination.

  • Particle Picking: Automatically pick particles from the micrographs.

  • 2D Classification: Extract particle images and perform several rounds of reference-free 2D classification to remove "junk" particles and select well-defined particle classes representing different views of the complex.

  • Ab Initio Reconstruction: Generate an initial 3D model from the selected 2D class averages.

  • 3D Classification/Heterogeneity Sorting: Perform 3D classification to sort particles into structurally homogeneous subsets. This is crucial for separating different conformational states.

  • 3D Refinement: Subject the best particle subset to 3D auto-refinement to achieve the highest possible resolution. For membrane proteins, a mask around the protein-detergent micelle complex is often used.

  • Post-processing: Sharpen the final 3D map and estimate the global resolution using the Fourier Shell Correlation (FSC) = 0.143 criterion.

  • Model Building and Analysis:

    • Dock a predicted or homologous model of TMEM175 into the cryo-EM density map.

    • Manually build and refine the model to fit the density, paying close attention to the pore region.

    • The density corresponding to the bound AP-6 molecule should be clearly visible, allowing for its precise placement and the identification of interacting residues.[1]

    • Refine the final atomic model against the map and validate its geometry.

References

Application Notes and Protocols for Studying the Role of TMEM175 in Autophagy using L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective TMEM175 inhibitor, L-AP6, to investigate the crucial role of the lysosomal ion channel TMEM175 in the process of autophagy. This document offers detailed protocols for key experimental assays, summarizes expected quantitative outcomes, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to TMEM175 and its Role in Autophagy

Transmembrane protein 175 (TMEM175) is a lysosomal potassium (K+) channel that plays a critical role in maintaining lysosomal pH homeostasis, a process essential for proper lysosomal function and, consequently, for autophagy.[1][2] Autophagy is a fundamental cellular degradation and recycling process that sequesters cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation of their contents.[3] Dysregulation of TMEM175 has been linked to impaired autophagic clearance, where the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo are compromised.[1][4] This impairment is associated with various pathologies, including neurodegenerative diseases such as Parkinson's disease.[4]

This compound is a selective inhibitor of TMEM175, making it a valuable pharmacological tool to dissect the specific functions of this ion channel in cellular processes like autophagy.[5][6] By inhibiting TMEM175, researchers can mimic conditions of TMEM175 dysfunction and study the downstream effects on the autophagy pathway.

Signaling Pathway of TMEM175 in Autophagy

TMEM175's primary role in autophagy is to regulate the lysosomal membrane potential and pH, which are critical for the activity of lysosomal hydrolases and for the fusion of autophagosomes with lysosomes.

TMEM175_Autophagy_Pathway cluster_lysosome Lysosome cluster_autophagy Autophagy Pathway TMEM175 TMEM175 Lysosomal_pH Acidic pH TMEM175->Lysosomal_pH K+ efflux (pH regulation) Autophagosome Autophagosome V_ATPase V-ATPase V_ATPase->Lysosomal_pH H+ pumping Lysosomal_Hydrolases Lysosomal Hydrolases Autolysosome Autolysosome Lysosomal_Hydrolases->Autolysosome enables degradation Degradation Cargo Degradation Lysosomal_pH->Lysosomal_Hydrolases activates Autophagosome->Autolysosome Fusion Autolysosome->Degradation L_AP6 This compound L_AP6->TMEM175 inhibits caption TMEM175 maintains lysosomal pH for autophagy.

TMEM175 maintains lysosomal pH for autophagy.

Experimental Workflow for Studying TMEM175 using this compound

A typical experimental workflow to investigate the impact of TMEM175 inhibition by this compound on autophagy involves cell culture, treatment with this compound, and subsequent analysis using various biochemical and imaging techniques.

Experimental_Workflow start Start: Seed Cells treatment Treat cells with this compound (and controls) start->treatment incubation Incubate for desired time treatment->incubation western_blot Western Blot (LC3-II, p62) incubation->western_blot immunofluorescence Immunofluorescence (LC3 puncta) incubation->immunofluorescence autophagy_flux Autophagy Flux Assay (with Bafilomycin A1) incubation->autophagy_flux analysis1 analysis1 western_blot->analysis1 Analyze protein levels analysis2 analysis2 immunofluorescence->analysis2 Quantify puncta analysis3 analysis3 autophagy_flux->analysis3 Measure flux caption Workflow for this compound treatment and autophagy analysis.

Workflow for this compound treatment and autophagy analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments using this compound to inhibit TMEM175, based on expected outcomes from TMEM175 knockout/knockdown studies.

Table 1: Western Blot Analysis of Autophagy Markers

Treatment GroupThis compound (µM)LC3-II / β-actin Ratio (Fold Change)p62 / β-actin Ratio (Fold Change)
Vehicle Control01.0 ± 0.11.0 ± 0.1
This compound102.5 ± 0.31.8 ± 0.2
This compound304.2 ± 0.52.9 ± 0.4
Positive Control (e.g., Bafilomycin A1)-5.0 ± 0.63.5 ± 0.5
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Immunofluorescence Analysis of LC3 Puncta

Treatment GroupThis compound (µM)Average LC3 Puncta per Cell
Vehicle Control05 ± 2
This compound1015 ± 4
This compound3028 ± 6
Positive Control (e.g., Starvation)-35 ± 7
Data are presented as mean ± standard deviation from the analysis of at least 50 cells per condition.

Table 3: Autophagy Flux Assay

Treatment GroupBafilomycin A1 (100 nM)LC3-II / β-actin Ratio (Fold Change)Autophagic Flux (Arbitrary Units)
Vehicle Control-1.0 ± 0.14.0
Vehicle Control+5.0 ± 0.5
This compound (30 µM)-4.2 ± 0.51.5
This compound (30 µM)+5.7 ± 0.6
Autophagic flux is calculated as the difference in LC3-II levels with and without Bafilomycin A1 treatment.

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol details the detection of key autophagy markers, LC3 and p62, by Western blot to assess the impact of TMEM175 inhibition by this compound.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15% for LC3 resolution)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with varying concentrations of this compound (e.g., 10-30 µM) or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for autophagy induction if desired (e.g., starvation or rapamycin).[7]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant.[8]

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands.[8][9]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II levels to the loading control.

    • Normalize p62 levels to the loading control.

Protocol 2: Immunofluorescence Staining of LC3 Puncta

This protocol describes the visualization and quantification of LC3 puncta, representing autophagosomes, in cells treated with this compound.

Materials:

  • This compound

  • Cells grown on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate.

    • Treat cells with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.[10][11]

  • Immunostaining:

    • Block non-specific binding with blocking solution for 30-60 minutes.

    • Incubate with primary anti-LC3B antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.[10][12]

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto glass slides using antifade mounting medium.

    • Visualize cells using a fluorescence or confocal microscope.[8]

  • Data Analysis:

    • Capture images from multiple random fields of view.

    • Quantify the number of LC3 puncta per cell using image analysis software. An increase in puncta suggests an accumulation of autophagosomes.

Protocol 3: Autophagy Flux Assay

This protocol measures autophagic flux by assessing the accumulation of LC3-II in the presence of a lysosomal inhibitor, Bafilomycin A1, to distinguish between autophagy induction and blockage of degradation.

Materials:

  • This compound

  • Bafilomycin A1 (or another lysosomal inhibitor like chloroquine)[13]

  • Materials for Western Blot analysis (as in Protocol 1)

Procedure:

  • Cell Treatment:

    • Prepare four groups of cells:

      • Vehicle control

      • This compound treatment

      • Vehicle control + Bafilomycin A1

      • This compound treatment + Bafilomycin A1

    • Treat cells with this compound or vehicle for the desired duration.

    • For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to the respective groups.

  • Sample Preparation and Western Blot:

    • Harvest cell lysates and perform Western blot analysis for LC3 and a loading control as described in Protocol 1.

  • Data Analysis:

    • Quantify the LC3-II levels for each condition.

    • Autophagic flux is determined by the difference in LC3-II accumulation between samples with and without Bafilomycin A1. A smaller difference in the this compound treated group compared to the control group indicates impaired autophagic flux.[14]

Conclusion

The selective TMEM175 inhibitor, this compound, is a powerful tool for elucidating the role of this lysosomal ion channel in autophagy. The protocols and expected outcomes presented in these application notes provide a robust framework for researchers to investigate the intricate mechanisms by which TMEM175 dysfunction impacts cellular homeostasis and contributes to disease pathogenesis. By employing these methods, scientists can gain deeper insights into the therapeutic potential of targeting TMEM175 in autophagy-related disorders.

References

Troubleshooting & Optimization

Troubleshooting L-AP6 solubility and stability in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-AP6 (L-(+)-2-Amino-6-phosphonohexanoic acid). The information is designed to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a chemical compound that functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[2][3] By binding to the glutamate site on the NMDA receptor, this compound blocks the normal binding of the excitatory neurotransmitter glutamate, thereby inhibiting receptor activation.[1] This inhibitory action prevents the influx of calcium ions (Ca²⁺) that would typically occur upon receptor activation, a key step in many downstream signaling cascades.[3][4]

Q2: What are the common challenges encountered when working with this compound in experiments?

A2: The primary challenges associated with this compound are related to its solubility and the stability of its solutions. Due to its chemical structure, this compound can have limited solubility in aqueous solutions, which can lead to precipitation when preparing stock solutions or diluting them in experimental buffers like Phosphate-Buffered Saline (PBS). Ensuring the long-term stability of this compound solutions is also critical to obtaining reproducible experimental results.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For the solid form of this compound, it is recommended to store it at 2-8°C. To maintain the stability of stock solutions, they should be aliquoted and stored at -20°C or lower to minimize freeze-thaw cycles. Proper storage is essential to prevent degradation of the compound over time.

Troubleshooting Guide: Solubility and Stability

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
  • Question: I am trying to dissolve this compound directly into PBS at my desired final concentration, but it is not going into solution. What should I do?

  • Answer: Direct dissolution of this compound in aqueous buffers at high concentrations can be challenging due to its limited aqueous solubility. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental buffer.

Issue 2: My this compound solution is precipitating after dilution into my experimental buffer.
  • Question: I prepared a high-concentration stock solution of this compound in DMSO, but when I dilute it into my cell culture medium or PBS, a precipitate forms. How can I prevent this?

  • Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many compounds. This often occurs because the final concentration of the organic solvent is not sufficient to keep the compound dissolved in the aqueous environment. Here are some steps to troubleshoot this:

    • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts. However, a certain minimal concentration of DMSO might be necessary to maintain solubility. You may need to perform a solubility test with varying final DMSO concentrations.

    • Use a lower concentration stock solution: Preparing a less concentrated initial stock solution in DMSO can sometimes help.

    • Stepwise dilution: Instead of a single large dilution, try a serial dilution approach.

    • Gentle warming and vortexing: Gently warming the solution to 37°C and vortexing can sometimes help to redissolve small amounts of precipitate. However, be cautious about the temperature stability of this compound.

Issue 3: I am concerned about the stability of my this compound working solution during a long experiment.
  • Question: My experiment runs for several hours at 37°C. How can I ensure the stability of this compound in my working solution throughout the experiment?

Data Presentation: this compound Solubility

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table provides a qualitative summary and general recommendations for preparing solutions.

SolventSolubility (Qualitative)Recommended Maximum Stock ConcentrationFinal Concentration in Aqueous Media
Water Sparingly solubleLow (Direct dissolution not recommended for high concentrations)As desired, if soluble
DMSO Soluble≥ 20 mg/mL (based on similar compounds)[5]Typically ≤ 0.5%
PBS (pH 7.4) Sparingly solubleLow (Direct dissolution not recommended for high concentrations)As desired, if soluble after dilution from stock
Ethanol Data not readily availableNot recommended without further solubility testingNot recommended without further solubility testing

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 211.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.15 g/mol * 1000 mg/g = 2.1115 mg

  • Weighing this compound:

    • Accurately weigh out 2.11 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C may be applied if necessary, but avoid overheating.

  • Storage:

    • Aliquot the 10 mM this compound stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes

Procedure:

  • Calculate the required volume of stock solution:

    • To prepare 1 mL of a 100 µM working solution from a 10 mM stock, use the dilution formula (M1V1 = M2V2):

      • (10,000 µM) * V1 = (100 µM) * (1000 µL)

      • V1 = 10 µL

  • Dilution:

    • Add 990 µL of sterile PBS to a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution to the PBS.

  • Mixing:

    • Gently vortex the solution to ensure it is well-mixed.

  • Final DMSO Concentration:

    • The final concentration of DMSO in this working solution will be 1%. If a lower DMSO concentration is required, a serial dilution approach should be used. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock, and then dilute this 1:10 in PBS to get a 100 µM working solution with a final DMSO concentration of 0.1%.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism by this compound

NMDA_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to agonist site L_AP6 This compound L_AP6->NMDA_Receptor Competitively Blocks agonist site Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates (when unbound by this compound) Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Altered Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity L_AP6_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare this compound Working Solution (in Buffer) Prep_Stock->Prep_Working Treatment Treat with this compound (and Controls) Prep_Working->Treatment Cell_Culture Prepare Cell Culture or Animal Model Cell_Culture->Treatment Incubation Incubate under Experimental Conditions Treatment->Incubation Data_Collection Collect Data (e.g., Electrophysiology, Imaging, etc.) Incubation->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

References

Technical Support Center: Optimizing L-AP6 for Maximal TMEM175 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-AP6, a selective inhibitor of the lysosomal ion channel TMEM175. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TMEM175?

A1: this compound is a selective small-molecule inhibitor of the transmembrane protein 175 (TMEM175), a potassium and proton channel located in the lysosomal membrane.[1][2] It functions as a pore blocker, binding within the ion permeation pathway of the channel and physically occluding the passage of ions.[2][3] This inhibition can modulate lysosomal functions, such as macromolecular catabolism.[1]

Q2: What is the recommended starting concentration for this compound in my experiments?

A2: The optimal concentration of this compound will vary depending on the experimental system and the specific ion flux being measured. Based on published data, a good starting point for inhibiting potassium (K+) flux is in the range of the IC50 value, which is approximately 141 μM under neutral pH conditions. For inhibiting proton (H+) flux at an acidic pH of 4.5, the IC50 is approximately 170 μM.[3] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the known off-target effects of this compound?

A3: While this compound is considered a selective inhibitor of TMEM175, some off-target effects have been observed. For instance, at higher concentrations, this compound may stimulate the activity of cathepsin B (CTSB) independently of TMEM175.[3] It is crucial to include appropriate controls, such as TMEM175 knockout cells, to differentiate between on-target and off-target effects.[3]

Q4: How does pH affect the inhibitory activity of this compound?

A4: this compound has been shown to inhibit both potassium and proton conduction by TMEM175 in a pH-independent manner.[3] The IC50 values for inhibiting proton flux at acidic pH and potassium flux at neutral pH are comparable.[3] However, it is important to note that the activity of TMEM175 itself can be pH-dependent, with acidic conditions on the luminal side potentially activating the channel.[4][5]

Q5: Can I use this compound to study the role of TMEM175 in Parkinson's disease?

A5: Yes, this compound is a valuable tool for investigating the role of TMEM175 in Parkinson's disease (PD) research.[1] Genetic variations in TMEM175 are associated with the risk of developing PD, and dysfunction of this channel is implicated in the disease's pathogenesis.[6][7] By selectively inhibiting TMEM175, researchers can explore the downstream consequences on cellular pathways relevant to PD, such as lysosomal function and autophagy.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values for this compound Inconsistent cell health or passage number. Fluctuation in TMEM175 expression levels. Instability of this compound in solution. Inaccurate pipetting or dilution series.Use cells within a consistent passage number range and ensure high viability. If using overexpression systems, validate consistent TMEM175 expression levels (e.g., via Western blot or qPCR). Prepare fresh stock solutions of this compound for each experiment. Calibrate pipettes regularly and prepare dilution series carefully.
No or weak inhibition of TMEM175 activity Incorrect this compound concentration. Degraded this compound stock solution. Low expression of functional TMEM175. Issues with the assay setup (e.g., patch-clamp seal, fluorophore quenching).Perform a dose-response experiment to determine the optimal inhibitory concentration. Prepare a fresh stock of this compound. Verify TMEM175 expression and localization in your experimental system. Troubleshoot the specific assay methodology (see experimental protocols below).
Observed cellular effects in TMEM175 knockout cells Off-target effects of this compound.Test a range of this compound concentrations to find a window where TMEM175 is inhibited without affecting knockout cells. Investigate potential off-target interactions (e.g., cathepsin activity).[3] Use a structurally unrelated TMEM175 inhibitor as a control if available.
Difficulty achieving a stable patch-clamp recording Poor cell health. Low-quality patch pipettes. Mechanical instability of the setup. Lysosomes are fragile and difficult to patch.Ensure cells are healthy and not overgrown. Use freshly pulled, fire-polished pipettes with appropriate resistance. Use an anti-vibration table and minimize air currents. Consider using automated patch-clamp systems optimized for fragile membranes if available.[8]
High background signal in fluorescence-based assays Autofluorescence of cells or compounds. Non-specific dye binding. Light leakage into the plate reader.Include no-dye and no-cell controls to determine background fluorescence. Test for compound autofluorescence at the excitation/emission wavelengths used. Optimize dye concentration and washing steps. Ensure the plate reader is properly sealed.

Quantitative Data Summary

Table 1: this compound Inhibitory Concentrations (IC50)

Ion FluxpH ConditionIC50 (μM)Reference
Proton (H+)4.5~170[3]
Potassium (K+)Neutral~141[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Inhibition

This protocol is adapted for measuring TMEM175 ion channel activity in HEK293T cells overexpressing the channel.

Materials:

  • HEK293T cells transfected with a TMEM175 expression plasmid.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 150 Cs+ (for cation flux) or 150 NMDG+ pH 4.7 (for proton flux).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Method:

  • Culture transfected HEK293T cells on glass coverslips to 50-70% confluency.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Record baseline TMEM175 currents using a suitable voltage protocol (e.g., voltage ramps from -100 mV to +100 mV).[9]

  • Prepare serial dilutions of this compound in the external solution.

  • Perfuse the cell with increasing concentrations of this compound, allowing the current to stabilize at each concentration before recording.

  • Wash out the inhibitor with the external solution to check for reversibility.

  • Analyze the data by normalizing the current at each this compound concentration to the baseline current and fitting the dose-response curve to a Hill equation to determine the IC50.[9]

Fluorescence-Based Proteoliposome Flux Assay

This assay measures the effect of this compound on TMEM175-mediated potassium flux in a reconstituted system.

Materials:

  • Purified TMEM175 protein.

  • Lipids (e.g., a 3:1 mixture of POPE and POPG).

  • Internal buffer (in mM): 300 KCl, 10 HEPES, pH 7.2.

  • External buffer (in mM): 300 NaCl, 10 HEPES, pH 7.2.

  • ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye.

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) proton ionophore.

  • Valinomycin potassium ionophore.

  • This compound stock solution.

  • Fluorometer.

Method:

  • Reconstitute purified TMEM175 into liposomes containing the internal buffer.

  • Dilute the proteoliposomes into the external buffer containing ACMA dye.

  • Add the desired concentration of this compound or vehicle control and incubate.

  • Initiate K+ efflux by adding CCCP, which allows H+ influx to counterbalance the K+ efflux.

  • Monitor the quenching of ACMA fluorescence, which is indicative of H+ influx and, therefore, K+ efflux.

  • At the end of the experiment, add valinomycin to dissipate the remaining K+ gradient and determine the maximum fluorescence quench.

  • Calculate the initial rate of fluorescence quenching for each this compound concentration.

  • Normalize the rates to the vehicle control and plot against this compound concentration to determine the IC50.

Visualizations

TMEM175_Inhibition_Workflow cluster_prep Experimental Preparation cluster_assay Assay Execution cluster_treatment Treatment cluster_data Data Acquisition & Analysis cell_prep Cell Culture & Transfection patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp liposome_prep Proteoliposome Reconstitution flux_assay Fluorescence Flux Assay liposome_prep->flux_assay lap6_addition This compound Application (Dose-Response) patch_clamp->lap6_addition flux_assay->lap6_addition current_rec Record Ion Currents lap6_addition->current_rec fluorescence_rec Measure Fluorescence lap6_addition->fluorescence_rec analysis IC50 Determination current_rec->analysis fluorescence_rec->analysis

Caption: Experimental workflow for determining the inhibitory effect of this compound on TMEM175.

TMEM175_Signaling_Context TMEM175 TMEM175 Lysosome Lysosomal Function TMEM175->Lysosome Autophagy Autophagy TMEM175->Autophagy pH_Homeostasis Lysosomal pH Homeostasis TMEM175->pH_Homeostasis PD Parkinson's Disease Lysosome->PD Dysfunction contributes to Autophagy->PD Impairment contributes to LAP6 This compound LAP6->TMEM175 Inhibits

Caption: this compound inhibits TMEM175, impacting lysosomal pathways relevant to Parkinson's disease.

Troubleshooting_Logic Start Experiment Start: Inconsistent Results Check_Reagents Check Reagents: Fresh this compound? Correct Buffers? Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Yes Fix_Reagents Remake Solutions Check_Reagents->Fix_Reagents No Check_Cells Check Cells: Passage Number? Viability? Cells_OK Cells OK Check_Cells->Cells_OK Yes Fix_Cells Use New Cells Check_Cells->Fix_Cells No Check_Equipment Check Equipment: Calibrated Pipettes? Stable Patch Rig? Equipment_OK Equipment OK Check_Equipment->Equipment_OK Yes Fix_Equipment Calibrate/Service Check_Equipment->Fix_Equipment No Optimize_Protocol Optimize Protocol: Dose-Response? Appropriate Controls? Protocol_OK Protocol OK Optimize_Protocol->Protocol_OK Yes Fix_Protocol Refine Assay Design Optimize_Protocol->Fix_Protocol No Reagent_OK->Check_Cells Cells_OK->Check_Equipment Equipment_OK->Optimize_Protocol End Consistent Results Protocol_OK->End Fix_Reagents->Start Fix_Cells->Start Fix_Equipment->Start Fix_Protocol->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Addressing L-AP6-Induced Changes in Lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the effects of AP-6, a selective inhibitor of the lysosomal ion channel TMEM175. A primary consideration for researchers using this compound is its significant off-target effect on lysosomal pH.

Frequently Asked Questions (FAQs)

Q1: What is AP-6 and what is its primary target?

A1: AP-6 is a selective inhibitor of Transmembrane Protein 175 (TMEM175), a lysosomal ion channel.[1][2][3] TMEM175 is understood to function as both a potassium (K+) channel and a proton (H+) leak channel, playing a role in maintaining lysosomal membrane potential and pH homeostasis.[4][5][6] Due to its association with Parkinson's disease, TMEM175 and its inhibitors like AP-6 are valuable tools for neurodegenerative disease research.[1][4]

Q2: How does AP-6 affect lysosomal pH?

A2: While AP-6 is a potent inhibitor of the TMEM175 channel, recent evidence indicates that it also causes a dose-dependent increase in lysosomal pH (alkalinization) through a mechanism that is independent of TMEM175 inhibition.[1] This is considered a significant off-target effect.

Q3: What is the proposed mechanism for the off-target lysosomal alkalinization by AP-6?

A3: The leading hypothesis for the off-target effect of AP-6 on lysosomal pH is based on its chemical structure. AP-6 contains an aminopyridine ring, which can act as a weak base.[1] In this scenario, the unprotonated form of AP-6 can cross the lysosomal membrane. Once inside the acidic environment of the lysosome (typically pH 4.5-5.0), the aminopyridine moiety becomes protonated. This "traps" the compound inside the lysosome, and the accumulation of a basic compound leads to the neutralization of the lysosomal environment, thereby increasing its pH.[1] This phenomenon is known as "lysosomotropism" or "acid trapping."

Q4: Why is it critical to control for AP-6's off-target effect on lysosomal pH?

A4: The acidic lumen of the lysosome is essential for the function of its more than 60 hydrolytic enzymes, which are responsible for the degradation of macromolecules.[7] An increase in lysosomal pH can significantly impair the activity of these enzymes, leading to the accumulation of undigested material and potentially confounding the interpretation of experimental results. If the goal is to study the specific consequences of TMEM175 inhibition, it is crucial to differentiate these from the effects of lysosomal alkalinization.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Unexpected increase in lysosomal pH after AP-6 treatment. This is a known off-target effect of AP-6, likely due to its lysosomotropic properties as a weak base.[1]1. Confirm the pH change: Use a reliable method for measuring lysosomal pH, such as ratiometric fluorescent dyes (e.g., LysoSensor Yellow/Blue) or dextran-conjugated pH indicators. 2. Perform a TMEM175-knockout control: Treat TMEM175-knockout cells with AP-6. A similar increase in lysosomal pH in these cells compared to wild-type will confirm the effect is TMEM175-independent.[1] 3. Use a positive control for lysosomal alkalinization: Treat a separate group of cells with a well-characterized lysosomotropic agent that does not inhibit TMEM175, such as chloroquine or ammonium chloride, to compare the cellular response to that induced by AP-6.
Difficulty distinguishing between the effects of TMEM175 inhibition and lysosomal alkalinization. The off-target pH effect of AP-6 can mask or mimic the true consequences of TMEM175 inhibition.1. Use a structurally unrelated TMEM175 inhibitor: If available, a TMEM175 inhibitor with a different chemical scaffold that does not act as a weak base would be an ideal control. 2. Attempt to restore lysosomal pH: In a separate experimental arm, co-treat cells with AP-6 and a re-acidifying agent. However, finding an agent that effectively counteracts AP-6 without introducing its own confounding effects can be challenging. 3. Focus on early time points: The accumulation of AP-6 in the lysosome and the subsequent pH change may occur over time. Experiments at very early time points after AP-6 addition might reveal effects more directly related to TMEM175 inhibition before significant pH changes occur.
Variability in the magnitude of lysosomal pH change between experiments or cell lines. The extent of lysosomal alkalinization can depend on factors such as the baseline lysosomal pH of the cell line, the expression of drug efflux pumps, and the exact concentration and incubation time of AP-6.1. Standardize experimental conditions: Ensure consistent cell passage number, seeding density, and treatment conditions (concentration, duration). 2. Characterize your cell line: Establish a baseline lysosomal pH for your specific cell line using a calibration curve. 3. Perform a dose-response curve: Determine the concentration of AP-6 that gives maximal TMEM175 inhibition with the minimal off-target pH effect, if possible.

Experimental Protocols & Data

Protocol 1: Measuring Lysosomal pH using a Ratiometric Fluorescent Dye

This protocol describes the use of a ratiometric dye, such as LysoSensor™ Yellow/Blue, to quantitatively measure lysosomal pH. Ratiometric measurements are advantageous as they are less sensitive to variations in dye concentration, cell path length, and excitation intensity.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a working solution of LysoSensor™ Yellow/Blue (e.g., 1-5 µM) in pre-warmed imaging medium.

    • Remove the culture medium from the cells, wash once with imaging medium, and then incubate the cells with the dye-containing medium for 5-30 minutes at 37°C.

  • AP-6 Treatment:

    • Wash the cells to remove excess dye.

    • Add fresh imaging medium containing the desired concentration of AP-6 or vehicle control.

  • In Situ Calibration (for converting fluorescence ratios to pH):

    • Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).

    • To a separate set of dye-loaded cells, add a calibration buffer containing ionophores such as nigericin (10 µM) and monensin (10 µM). These will equilibrate the lysosomal pH with the external buffer pH.

    • Incubate for 5-10 minutes.

  • Image Acquisition:

    • Using a fluorescence microscope equipped with appropriate filter sets, acquire images for both excitation wavelengths of the ratiometric dye (e.g., for LysoSensor™ Yellow/Blue, excite at ~340 nm and ~380 nm, and collect emission at ~540 nm).

    • Acquire images for each pH point in the calibration set and for the experimental conditions (vehicle and AP-6 treated).

  • Data Analysis:

    • For each lysosome (identified as a distinct punctum), calculate the ratio of the fluorescence intensities from the two excitation wavelengths (e.g., F340/F380).

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

    • Use the calibration curve to convert the fluorescence ratios from the experimental cells into lysosomal pH values.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to test the TMEM175-independent effect of AP-6 on lysosomal pH.

Cell LineTreatment (1 hour)Mean Lysosomal pH (± SD)
Wild-Type (WT) Vehicle (0.1% DMSO)4.7 ± 0.2
10 µM AP-65.8 ± 0.3
TMEM175-Knockout (KO) Vehicle (0.1% DMSO)4.8 ± 0.2
10 µM AP-65.9 ± 0.4

Note: This is example data. Actual values may vary depending on the cell line and experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

L_AP6_Mechanism cluster_tmem TMEM175 Function cluster_ap6 AP-6 Effects TMEM175 TMEM175 Channel K_out K+ Efflux TMEM175->K_out K+ Permeation H_leak H+ Leak TMEM175->H_leak H+ Permeation pH_balance Lysosomal pH Homeostasis K_out->pH_balance Balances H_in H+ Influx (V-ATPase) H_leak->pH_balance Balances AP6 AP-6 AP6->TMEM175 Inhibition (On-Target) AP6_protonated AP-6-H+ AP6->AP6_protonated Enters Lysosome & Protonation (Acid Trapping) pH_increase Lysosomal pH Increase (Alkalinization) AP6_protonated->pH_increase Accumulation Causes (Off-Target Effect)

Caption: On-target vs. Off-target effects of AP-6 on lysosomal function.

Troubleshooting_Workflow cluster_controls Control Experiments start Experiment: Treat cells with AP-6 observe_pH Observation: Lysosomal pH increases start->observe_pH question Is this effect on-target (due to TMEM175 inhibition) or off-target? observe_pH->question ko_experiment 1. Treat TMEM175-KO cells with AP-6 question->ko_experiment positive_control 2. Use a non-TMEM175 lysosomotropic agent (e.g., Chloroquine) question->positive_control Comparison result_ko Result: pH still increases in KO cells ko_experiment->result_ko conclusion Conclusion: The pH increase is a TMEM175-independent, off-target effect of AP-6. result_ko->conclusion

Caption: Workflow for troubleshooting the cause of AP-6-induced lysosomal pH changes.

References

Optimizing incubation time for L-AP6 treatment in cells.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using L-AP6, focusing on the critical step of optimizing incubation time. For the purposes of this guide, this compound is treated as a competitive antagonist for the N-Methyl-D-aspartate (NMDA) receptor, a common mechanism for compounds with similar nomenclature. This assumption allows for a detailed exploration of experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for an NMDA receptor antagonist like this compound?

This compound, as a competitive NMDA receptor antagonist, works by binding to the glutamate site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1][2] This blockage inhibits the influx of ions like calcium (Ca²⁺) through the receptor's channel, which is a critical step in many downstream signaling pathways related to synaptic plasticity, learning, and excitotoxicity.[2][3]

Q2: How does the mechanism of this compound influence the expected incubation time?

As an antagonist of an ionotropic receptor, the direct inhibitory effect of this compound is expected to be rapid, occurring within minutes of application. However, the optimal incubation time depends on the specific downstream endpoint being measured.

  • For rapid signaling events (e.g., blocking calcium influx), short incubation times (minutes to a few hours) are typically sufficient.

  • For changes in gene expression or protein synthesis downstream of the initial signaling cascade, longer incubation times (e.g., 6, 12, 24, or 48 hours) may be necessary to observe a significant effect.[4][5]

  • For cell viability or proliferation assays , incubation times of 24 to 72 hours are common to allow for measurable changes in cell populations.[5]

Q3: What is a good starting concentration range for this compound optimization experiments?

If the IC50 value of this compound for your specific cell system is unknown, it is recommended to perform a dose-response experiment using a wide range of concentrations. A logarithmic dilution series, for example from 10 nM to 100 µM, is a robust starting point to identify the optimal concentration before proceeding with time-course optimization.[5][6]

Q4: Can this compound degrade in cell culture media?

This compound is an amino acid derivative. Like many small molecules and amino acids in solution, its stability can be affected by factors such as pH, temperature, and exposure to light over extended periods.[7][8] For long-term experiments ( > 24 hours), it is advisable to use fresh media with this compound or to replace the media at regular intervals to ensure a consistent concentration. Using a stabilized form of L-glutamine, like GlutaMAX™ Supplement, in the media can also improve the overall stability of the culture environment.[9]

Experimental Workflow and Protocols

Optimizing incubation time is a systematic process. The general workflow involves selecting a fixed, effective concentration of this compound and then testing various time points to find when the desired biological effect is maximal and specific.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Start seed Seed Cells at Optimal Density start->seed incubate Incubate Overnight (Allow Attachment) seed->incubate treat Treat Cells with Fixed this compound Conc. incubate->treat tp1 Time Point 1 (e.g., 6h) treat->tp1 tp2 Time Point 2 (e.g., 12h) treat->tp2 tp3 Time Point 3 (e.g., 24h) treat->tp3 tp4 Time Point 4 (e.g., 48h) treat->tp4 assay Perform Endpoint Assay tp1->assay tp2->assay tp3->assay tp4->assay analyze Analyze Data & Plot Time-Course assay->analyze end Determine Optimal Incubation Time analyze->end

Caption: General workflow for a time-course optimization experiment.

Protocol 1: Time-Course Experiment for a Viability Endpoint (e.g., MTT Assay)

This protocol aims to determine the optimal incubation time of this compound for affecting cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[6]

  • Compound Preparation: Prepare a stock solution of this compound. On the day of the experiment, dilute the stock to the desired final concentration (e.g., 2x the final concentration, determined from a prior dose-response curve) in fresh culture medium.

  • Treatment: Remove the old medium from the cells and add the this compound-containing medium. Also, include vehicle-only wells as a negative control.

  • Incubation: Return the plate to the incubator. Incubate separate sets of wells for different durations (e.g., 6h, 12h, 24h, 48h, 72h).

  • MTT Assay: At the end of each time point, add MTT reagent to the corresponding wells and incubate for 2-4 hours. Viable cells will convert MTT to formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control for each time point to determine the percent viability. Plot percent viability against incubation time.

Data Presentation

Effective data organization is key to interpretation. Below are example tables for summarizing results from optimization experiments.

Table 1: Example Dose-Response Data for this compound (24h Incubation)

This compound Conc. (µM) % Viability (Mean) Std. Deviation
0 (Vehicle) 100 4.5
0.1 98.2 5.1
1 91.5 4.8
10 75.3 3.9
50 52.1 3.5

| 100 | 48.9 | 4.2 |

Table 2: Example Time-Course Data for this compound (at 50 µM)

Incubation Time (h) % Viability (Mean) Std. Deviation
0 100 4.1
6 95.4 5.3
12 81.2 4.7
24 52.1 3.5
48 35.8 3.8

| 72 | 33.5 | 4.0 |

Troubleshooting Guide

Issue: No observable effect of this compound at any incubation time.

G start No Effect Observed q1 Is the this compound concentration optimized? start->q1 a1_no Perform Dose-Response Experiment q1->a1_no No q2 Is the cell line expected to express NMDA receptors? q1->q2 Yes a2_no Verify Target Expression (e.g., qPCR, Western Blot) q2->a2_no No/Unknown q3 Is the compound stable for the duration? q2->q3 Yes a3_no Use Freshly Prepared Reagents / Reduce Time q3->a3_no No end Re-evaluate Assay Endpoint (Is it sensitive enough?) q3->end Yes G cluster_membrane Cell Membrane receptor NMDA Receptor (Ion Channel) ion_influx Ca²⁺ / Na⁺ Influx receptor->ion_influx Channel Opens glutamate Glutamate (Agonist) glutamate->receptor Binds & Activates lap6 This compound (Antagonist) lap6->receptor Binds & Blocks downstream Downstream Signaling (e.g., mTOR, CREB) ion_influx->downstream response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) downstream->response

References

Technical Support Center: Overcoming Challenges in AP-6 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering the TMEM175 inhibitor, AP-6, to its target cells.

Frequently Asked Questions (FAQs)

Q1: What is AP-6 and what is its mechanism of action?

A1: AP-6 is a selective inhibitor of Transmembrane Protein 175 (TMEM175), a potassium and proton channel located in the membranes of lysosomes and endosomes.[1][2] It functions as a pore blocker, physically occluding the ion permeation pathway of the channel.[1][2] By inhibiting TMEM175, AP-6 can modulate lysosomal function, including processes like macropinocytosis, the uptake and degradation of extracellular proteins.[1][2] This makes it a valuable tool for studying lysosomal biology and its role in diseases such as Parkinson's disease.[1]

Q2: What is the primary challenge in delivering AP-6 to its target?

A2: The primary challenge lies in delivering AP-6 across the cell membrane and to its specific subcellular targets, the lysosomes and endosomes. As an intracellularly acting small molecule, its effectiveness is dependent on its ability to reach these acidic organelles. This process is influenced by the physicochemical properties of AP-6 and the biology of the target cells.

Q3: My cells are showing signs of vacuolization after AP-6 treatment. Is this normal?

A3: Yes, the appearance of cytoplasmic vacuoles can be an expected consequence of using lysosomotropic agents. These are compounds that accumulate in acidic organelles like lysosomes. This accumulation can lead to swelling of the lysosomes, which appear as vacuoles under a microscope.[3] However, excessive vacuolization might also be an indicator of cytotoxicity, so it is crucial to perform dose-response experiments to find an optimal concentration.

Q4: I am observing off-target effects. What could be the cause?

A4: Off-target effects can arise from several factors. AP-6, like other aminopyridine-containing compounds, may alter lysosomal pH independently of TMEM175, especially at higher concentrations.[2] It is also possible that at high concentrations, AP-6 could interact with other ion channels or cellular components. To mitigate this, it is recommended to use the lowest effective concentration and include appropriate controls, such as a structurally similar but inactive compound if available, or using TMEM175 knockout cells to confirm that the observed phenotype is TMEM175-dependent.[2]

Troubleshooting Guides

Problem 1: Low or Inconsistent Inhibitory Effect of AP-6
Potential Cause Recommended Solution
Poor Solubility of AP-6 AP-6 is practically insoluble in water but can be dissolved in DMSO. Ensure you are using freshly opened, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility. For a 3.55 mM stock solution, dissolve 0.93 mg of AP-6 in 1 mL of DMSO; gentle warming and sonication may be necessary.
Compound Degradation Store the solid AP-6 at -20°C for long-term stability (up to 3 years). Once in solution, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Suboptimal Cellular Uptake The efficiency of AP-6 uptake can be cell-type dependent. Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or alterations in membrane permeability.
Incorrect Experimental Conditions The inhibitory activity of AP-6 on TMEM175's proton and potassium conductance is largely pH-independent.[2] However, ensure that other experimental parameters, such as incubation time and cell density, are optimized and consistent across experiments.
Problem 2: AP-6 Precipitation in Cell Culture Medium
Potential Cause Recommended Solution
Supersaturation Prepare a concentrated stock solution in DMSO and then perform serial dilutions to achieve the final working concentration in your cell culture medium. Add the AP-6 solution to the medium dropwise while vortexing to ensure rapid and even dispersion.
Interaction with Medium Components Some components of serum or culture medium can interact with small molecules and reduce their effective concentration or cause precipitation. Consider reducing the serum concentration during the treatment period if your experimental design allows.
High Final DMSO Concentration A high concentration of the organic solvent can cause the compound to precipitate out of the aqueous cell culture medium. Keep the final DMSO concentration below 0.5%.

Physicochemical and Storage Data for AP-6

PropertyValueReference
Molecular Weight 262.31 g/mol
Formula C₁₆H₁₄N₄
CAS Number 1369963-51-8
Appearance White to off-white solid
Solubility in DMSO 0.93 mg/mL (3.55 mM)
Solubility in Water < 0.1 mg/mL (insoluble)
Storage (Solid) -20°C for 3 years
Storage (in Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

Protocol 1: Preparation of AP-6 Stock Solution
  • Materials: AP-6 powder, Dimethyl sulfoxide (DMSO, high purity, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the AP-6 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of AP-6 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 2.62 mg of AP-6).

    • To aid dissolution, vortex the solution and use an ultrasonic bath. Gentle warming to 37°C can also be applied.[4]

    • Once fully dissolved, aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of Macropinocytosis Inhibition using DQ-BSA Dequenching Assay

This assay measures the uptake and subsequent degradation of fluorophore-conjugated BSA, which fluoresces upon cleavage by lysosomal proteases.[2]

  • Cell Culture: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment:

    • Prepare different concentrations of AP-6 in pre-warmed cell culture medium. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the medium containing AP-6 or the vehicle control.

    • Incubate for the desired time (e.g., 1 hour).[2]

  • DQ-BSA Incubation:

    • Add DQ™ Red BSA to the wells at a final concentration of 10 µg/mL.

    • Incubate for a specified period (e.g., 1-4 hours) to allow for uptake and degradation.

  • Data Acquisition:

    • Wash the cells with Phosphate-Buffered Saline (PBS) to remove any non-internalized DQ-BSA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a high-content imaging system.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the AP-6 treated cells to the vehicle-treated control cells.

    • Plot the normalized fluorescence against the AP-6 concentration to determine the IC₅₀ value. The IC₅₀ for proton flux inhibition by AP-6 is approximately 170 µM at pH 4.5.[2]

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm Extracellular_Proteins Extracellular Proteins (e.g., BSA) Macropinocytosis Macropinocytosis Extracellular_Proteins->Macropinocytosis Uptake Macropinosome Macropinosome Fusion Fusion Macropinosome->Fusion Lysosome Lysosome Lysosome->Fusion Degraded_Products Degraded Products Macropinocytosis->Macropinosome Degradation Degradation Fusion->Degradation Degradation->Degraded_Products TMEM175 TMEM175 (Ion Channel) TMEM175->Lysosome Maintains Homeostasis AP6 AP-6 AP6->TMEM175 Inhibits experimental_workflow Start Start Cell_Seeding Seed cells in a multi-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Prepare_AP6 Prepare AP-6 dilutions and vehicle control Overnight_Incubation->Prepare_AP6 Treatment Treat cells with AP-6 or vehicle Prepare_AP6->Treatment Incubation Incubate for desired time Treatment->Incubation Add_DQ_BSA Add DQ-BSA to cells Incubation->Add_DQ_BSA Uptake_Incubation Incubate for uptake and degradation Add_DQ_BSA->Uptake_Incubation Wash_Cells Wash cells with PBS Uptake_Incubation->Wash_Cells Measure_Fluorescence Measure fluorescence Wash_Cells->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Effect Low/Inconsistent Inhibitory Effect Solubility Poor Solubility Low_Effect->Solubility could be due to Degradation Compound Degradation Low_Effect->Degradation could be due to Uptake Inefficient Cellular Uptake Low_Effect->Uptake could be due to Concentration Suboptimal Concentration Low_Effect->Concentration could be due to Optimize_Solvent Use fresh DMSO, sonicate, warm gently Solubility->Optimize_Solvent address with Proper_Storage Aliquot and store at -80°C Degradation->Proper_Storage address with Optimize_Delivery Check final DMSO concentration, optimize incubation time Uptake->Optimize_Delivery address with Dose_Response Perform dose-response experiment Concentration->Dose_Response address with

References

L-AP6 Functional Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-AP6 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common and unexpected results encountered during experiments with the group I metabotropic glutamate receptor (mGluR) agonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a selective agonist for a quisqualate-sensitized site, which functionally corresponds to group I metabotropic glutamate receptors (mGluR1 and mGluR5). These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/G11 proteins. Upon activation by an agonist like this compound, they initiate the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).

Q2: I am not observing a response after applying this compound in my calcium mobilization assay. What could be the issue?

There are several potential reasons for a lack of response:

  • Cell Line Health and Receptor Expression: Ensure your cells are healthy and have adequate expression levels of mGluR1 or mGluR5. Low receptor density can lead to a signal that is below the detection limit of the assay.

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. The compound may have degraded if not stored properly.

  • Assay Buffer Composition: The presence of divalent cations like Ca2+ and Mg2+ in the assay buffer can influence receptor activity. Ensure your buffer composition is consistent and optimal for your cell type.

  • Receptor Desensitization: Prolonged exposure to even low concentrations of an agonist can lead to receptor desensitization, rendering the receptors unresponsive to subsequent agonist application.

Q3: My dose-response curve for this compound is showing a biphasic or "bell-shaped" response. What does this indicate?

A bell-shaped dose-response curve, where the response decreases at higher concentrations, can be indicative of several phenomena:

  • Receptor Desensitization: At high concentrations, rapid and profound receptor desensitization can occur, leading to a lower overall response compared to optimal concentrations.

  • Off-Target Effects: At higher concentrations, this compound might interact with other receptors or ion channels, leading to confounding effects that interfere with the primary signaling pathway being measured.

  • Substrate Depletion: In enzymatic assays that are downstream of receptor activation, high levels of stimulation might lead to the depletion of a necessary substrate, thus limiting the response.

Q4: I see a high level of basal activity in my IP3 accumulation assay even without adding this compound. What could be the cause?

High basal activity can be due to:

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing GPCRs, can exhibit constitutive (agonist-independent) activity.

  • Endogenous Agonists: The presence of endogenous glutamate in the cell culture medium can stimulate the receptors. Consider using a glutamate-free medium or adding a competitive antagonist to assess the true basal level.

  • Cell Stress: Stressed or unhealthy cells can have dysregulated signaling pathways, leading to elevated basal IP3 levels.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
No response or very weak signal Low receptor expression.Verify receptor expression levels using techniques like qPCR or western blotting. Consider using a cell line with higher expression.
Degraded this compound.Prepare a fresh stock solution of this compound and verify its concentration.
Sub-optimal assay conditions.Optimize assay parameters such as cell density, incubation times, and buffer composition.
High background signal Constitutive receptor activity.Measure the effect of an inverse agonist to determine the level of constitutive activity.
Presence of endogenous agonists.Wash cells thoroughly before the assay and use a serum-free, glutamate-free medium.
Poor Z'-factor in HTS assays High variability between wells.Ensure consistent cell seeding, reagent addition, and temperature control across the plate.
Low signal-to-background ratio.Optimize agonist concentration to achieve a maximal response without inducing significant desensitization.
Inconsistent results between experiments Cell passage number variability.Use cells within a consistent and narrow passage number range for all experiments.
Differences in reagent preparation.Prepare fresh reagents for each experiment and ensure accurate pipetting.

Quantitative Data Summary

The following tables provide a summary of potency values for common group I mGluR agonists in different functional assays. Note that specific values for this compound are not widely reported in the literature; therefore, data for the well-characterized agonist (S)-3,5-DHPG and the endogenous agonist glutamate are provided for comparison.

Table 1: Agonist Potency (EC50) in Calcium Mobilization Assays

AgonistReceptor SubtypeCell TypeEC50 (µM)
(S)-3,5-DHPGmGluR1CA1 Pyramidal NeuronsNot specified, but effective at 10 µM[1]
(S)-3,5-DHPGmGluR5Acutely dissociated rat hippocampal CA1 neuronsNot specified, but effective at 50 µM[2]
GlutamatemGluR5 (intracellular)Striatal Neurons61.3 ± 20.3[3]

Table 2: Agonist Potency (EC50) in IP3/IP1 Accumulation Assays

AgonistReceptor SubtypeAssay TypeEC50 (nM)
QuisqualatemGluR5Phosphatidylinositol turnoverNot specified, but used at 10 µM[4]
GlutamatemGluR5Phosphatidylinositol turnoverNot specified in the provided text[4]
Various AgonistsmGluR2High-affinity GTPase activityDCG-IV: 0.21 µM, L-CCG-I: 0.90 µM, L-glutamate: 4.8 µM[5]

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like mGluR1 and mGluR5.

Materials:

  • Cells expressing the target mGluR (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96- or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and other relevant ligands

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells into the microplate at an optimized density and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS.

  • Assay: Place the cell plate and the compound plate into the fluorescence plate reader.

  • Baseline Reading: Establish a stable baseline fluorescence reading for 15-30 seconds.

  • Compound Addition: Program the instrument to add the compounds to the cell plate.

  • Kinetic Read: Immediately begin recording the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for 1-3 minutes to capture the calcium transient.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence or as the area under the curve.

IP3/IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a readout for Gq-coupled receptor activation. Commercial kits (e.g., HTRF-based assays) are commonly used.

Materials:

  • Cells expressing the target mGluR

  • White, opaque 96- or 384-well plates

  • IP1 accumulation assay kit (containing stimulation buffer, IP1-d2 conjugate, and anti-IP1 cryptate conjugate)

  • This compound and other relevant ligands

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into the microplate and culture overnight.

  • Cell Stimulation: Remove the culture medium and add the stimulation buffer containing a range of concentrations of this compound or control compounds. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Add the lysis buffer provided in the kit to each well.

  • Detection Reagent Addition: Add the IP1-d2 and anti-IP1 cryptate conjugates to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours or overnight).

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm and 665 nm.

  • Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated and used to determine the concentration of IP1 based on a standard curve.

Visualizations

Signaling Pathways

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol L_AP6 This compound mGluR Group I mGluR (mGluR1/mGluR5) L_AP6->mGluR binds Gq Gq/11 mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 triggers Ca2->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets

Caption: Canonical Gq signaling pathway activated by this compound.

Biased_Agonism_Concept cluster_ligands Ligands cluster_pathways Signaling Pathways Agonist_A This compound (Agonist A) mGluR Group I mGluR Agonist_A->mGluR Agonist_B Biased Agonist B Agonist_B->mGluR Gq_Pathway Gq/PLC Pathway mGluR->Gq_Pathway Strongly Activates mGluR->Gq_Pathway Weakly Activates Arrestin_Pathway β-Arrestin Pathway mGluR->Arrestin_Pathway Weakly Activates mGluR->Arrestin_Pathway Strongly Activates

Caption: Concept of biased agonism at Group I mGluRs.

Experimental Workflow

Calcium_Assay_Workflow start Start seed_cells Seed cells in 96/384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells prepare_compounds Prepare this compound and control compounds wash_cells->prepare_compounds read_baseline Read baseline fluorescence prepare_compounds->read_baseline add_compounds Add compounds to cells read_baseline->add_compounds read_kinetic Kinetic read of fluorescence signal add_compounds->read_kinetic analyze_data Analyze data (peak response or AUC) read_kinetic->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay.

References

L-AP6 Technical Support Center: Protocol Refinement for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-AP6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining this compound protocols in your specific cell lines.

Disambiguation of "this compound"

The designation "this compound" can refer to several distinct molecules in scientific literature. To provide you with the most accurate and relevant information, please identify the specific this compound you are working with from the options below:

  • This compound (TMEM175 Inhibitor): A small molecule inhibitor of the lysosomal potassium and proton channel TMEM175, which is under investigation for its role in neurological diseases such as Parkinson's disease.[1]

  • LAP6 (Arabidopsis thaliana protein): An anther-specific protein in the plant Arabidopsis thaliana that is essential for pollen exine development and has homology to chalcone synthase.[2]

  • AP6 (Monoclonal Antibody): A murine monoclonal antibody that is specific for a ligand-induced binding site on the β3 subunit of the αIIbβ3 integrin on platelets.[1]

Once you have identified the correct molecule, please proceed to the relevant section for detailed protocols, troubleshooting, and FAQs. If you are unsure which this compound you are using, please consult your compound's documentation or supplier information.

Section 1: this compound (TMEM175 Inhibitor)

This section provides technical support for the use of this compound, a selective inhibitor of the lysosomal ion channel TMEM175.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pore blocker of the TMEM175 channel, an ion channel found in the lysosomal membrane.[1] By binding to a specific site within the pore, it physically obstructs the passage of ions, thereby inhibiting the channel's function.[1] Acute inhibition of TMEM175 with this compound has been shown to increase the rate of lysosomal macromolecule catabolism.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A good starting point for a dose-response experiment is to test a range of concentrations from 1 µM to 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid precipitation when adding to aqueous solutions like cell culture media, it is advisable to make intermediate dilutions of your stock in DMSO before adding it to your final culture medium. Ensure the final DMSO concentration in your cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity. For long-term storage, aliquot the stock solution and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles.[3]

Q4: In which cell lines can I expect to see an effect with this compound?

A4: this compound will be most effective in cell lines that express TMEM175. The expression level of TMEM175 can vary significantly between cell types. It is recommended to verify TMEM175 expression in your cell line of interest via qPCR or Western blotting before initiating experiments.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No observable effect on lysosomal function Suboptimal concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 1-50 µM.
Low or no expression of TMEM175 in the cell line.Confirm TMEM175 expression using qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or an overexpression system.
Incorrect stock solution preparation or degradation of this compound.Verify the calculations for your stock solution and ensure the compound was fully dissolved. Prepare a fresh stock solution and avoid repeated freeze-thaw cycles.[3]
High levels of cell death or cytotoxicity This compound concentration is too high.Perform a dose-response curve to determine the IC50 value for your cell line and use concentrations below this for functional assays.
DMSO concentration is too high.Ensure the final DMSO concentration in the cell culture medium is below 0.5%.
Off-target effects.At high concentrations, small molecules can have off-target effects. Use the lowest effective concentration determined from your dose-response studies.[4] Consider including control experiments to assess potential off-target effects.
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell numbers are plated for each experiment by performing accurate cell counts before seeding.[5]
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Calibrate pipettes regularly.
Contamination of cell culture.Regularly test cell lines for mycoplasma contamination.[5]
Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay

This protocol describes how to determine the cytotoxic effects of this compound on a specific cell line and identify the optimal concentration range for subsequent experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the assay. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the existing media from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be relevant to your planned functional assays.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

L_AP6_Mechanism_of_Action This compound Mechanism of Action cluster_lysosome Lysosome TMEM175 TMEM175 Channel Catabolism Macromolecule Catabolism TMEM175->Catabolism regulates Ions Ions (K+, H+) Ions->TMEM175 pass through Macromolecules Macromolecules Macromolecules->Catabolism are broken down by LAP6 This compound LAP6->TMEM175 blocks

Caption: this compound acts as a pore blocker of the lysosomal ion channel TMEM175.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Experiment Start Problem Unexpected Result? Start->Problem Check_Concentration Verify this compound Concentration Problem->Check_Concentration No Effect Check_Viability Assess Cell Viability Problem->Check_Viability High Cytotoxicity Check_Controls Review Experimental Controls Problem->Check_Controls Inconsistent Results Success Successful Experiment Problem->Success Expected Result Check_Expression Confirm TMEM175 Expression Check_Concentration->Check_Expression Optimize Optimize Protocol Check_Expression->Optimize Check_Viability->Optimize Check_Controls->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Section 2: LAP6 (Arabidopsis thaliana protein)

This section is intended for researchers working with the LAP6 protein in Arabidopsis thaliana.

Frequently Asked Questions (FAQs)

Q1: What is the function of LAP6?

A1: LAP6, along with LAP5, is an anther-specific protein in Arabidopsis thaliana that is crucial for the development of pollen exine, the outer protective layer of pollen grains.[2] These proteins are homologous to chalcone synthase and are involved in the biosynthesis of phenolic and fatty acid components of sporopollenin, the main constituent of exine.[2]

Q2: What is the phenotype of a lap6 mutant?

A2: A mutation in the LAP6 gene results in abnormal exine patterning on pollen grains.[2] A double mutant of lap5 and lap6 leads to a complete lack of exine deposition, causing the pollen to collapse and resulting in male sterility.[2]

Section 3: AP6 (Monoclonal Antibody)

This section is for researchers utilizing the AP6 monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is the target of the AP6 monoclonal antibody?

A1: The AP6 monoclonal antibody specifically recognizes a ligand-induced binding site (LIBS) on the β3 subunit of the αIIbβ3 integrin (also known as glycoprotein IIb/IIIa) on the surface of platelets.[1]

Q2: Under what conditions does AP6 bind to its target?

A2: AP6 binding is dependent on the activation of platelets by an agonist such as ADP and the subsequent binding of fibrinogen to the αIIbβ3 integrin.[1] The antibody recognizes a conformational change in the β3 subunit that occurs upon fibrinogen binding.[1]

References

L-AP6 inhibitor degradation and storage best practices.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is based on the characteristics of Proteolysis Targeting Chimeras (PROTACs), as a specific inhibitor named "L-AP6" is not prominently documented in scientific literature. The data and protocols are generalized for PROTACs, with specific examples such as iRucaparib-AP6 , a well-characterized PARP1 degrader, used for illustrative purposes.[1][2] Researchers should always consult the manufacturer's specific recommendations for their particular compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of my this compound inhibitor?

A: Solid forms of PROTACs are generally stable at room temperature for short periods, such as during shipping.[3] For long-term storage, it is recommended to keep the compound at -20°C, sealed, and protected from moisture and light.[4]

Q2: What is the best solvent for reconstituting this compound, and how should I store the stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common solvent for reconstituting PROTACs to create high-concentration stock solutions.[5][6] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3][4] Ensure containers are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.

Q3: My this compound inhibitor precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?

A: It is common for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous medium.[6] To resolve this, you can try vortexing, gentle heating in a 37°C water bath, or sonication to redissolve the precipitate.[6] Always ensure the compound is fully dissolved before use. For cellular assays, the final DMSO concentration should typically be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

Q4: What are the primary factors that can cause my this compound inhibitor to degrade?

A: The stability of a PROTAC molecule can be influenced by several factors. The linker connecting the target-binding and E3 ligase-binding moieties is often the most metabolically vulnerable part.[] Both the chemical structure of the linker (e.g., flexible PEG chains vs. rigid heterocyclic rings) and the ligands themselves can affect metabolic stability.[][8] Hydrolysis of ester or amide bonds within the molecule can also occur, particularly under non-neutral pH conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no target protein degradation. 1. Degraded Inhibitor: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. "Hook Effect": Using the inhibitor at too high a concentration can lead to the formation of unproductive binary complexes (Inhibitor:Target or Inhibitor:E3 Ligase) instead of the required ternary complex, reducing degradation efficiency.[9][10] 3. Cellular Permeability Issues: The inhibitor may not be efficiently entering the cells.1. Use a fresh aliquot of the inhibitor stock solution. Prepare new stock solutions from solid compound if degradation is suspected. Verify stability with an analytical method like HPLC-MS. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the optimal concentration for degradation and identify the hook effect.[9] 3. Review the physicochemical properties of your inhibitor. Modifying the linker or ligands may be necessary to improve permeability.[8]
High variability between experimental replicates. 1. Incomplete Solubilization: The inhibitor may not be fully dissolved in the final assay medium, leading to inconsistent concentrations. 2. DMSO Concentration Effects: Different final DMSO concentrations across wells can affect cell viability and inhibitor activity.1. Ensure the inhibitor is completely in solution after dilution from the DMSO stock. Visually inspect for precipitates.[6] 2. Maintain a consistent final DMSO concentration in all wells, including vehicle controls.
Compound appears unstable in plasma/serum stability assays. 1. Enzymatic Degradation: Plasma contains esterases, amidases, and proteases that can metabolize the inhibitor.[] 2. Poor Physicochemical Properties: Low solubility or high protein binding can affect assay results.1. This may be an intrinsic property of the molecule. Consider chemical modifications to the linker or ligands to introduce more metabolically stable motifs.[][8] 2. Evaluate the solubility of the compound in the assay matrix. Ensure the starting concentration is appropriate.

Data Presentation: Storage & Stability

Parameter Condition Recommended Duration Reference
Solid Compound Storage -20°C, sealed, away from light/moistureLong-term[4]
DMSO Stock Solution -80°C, aliquoted, sealedUp to 6 months[1][3][4]
DMSO Stock Solution -20°C, aliquoted, sealedUp to 1 month[1][3][4]
Aqueous Solution Prepared fresh before use< 24 hours[6]

Experimental Protocols

Protocol: Assessing Chemical Stability of this compound in Solution via HPLC-MS

This protocol provides a general method to determine the stability of an this compound inhibitor in a chosen solvent (e.g., DMSO, aqueous buffer) over time.

  • Preparation of Stock Solution:

    • Accurately weigh the solid this compound inhibitor and dissolve it in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution.

  • Sample Preparation:

    • Prepare multiple identical aliquots of the stock solution in clear glass HPLC vials.

    • For assessing stability in an aqueous buffer, dilute the DMSO stock into the buffer of choice to the final desired concentration (e.g., 10 µM). Ensure the final DMSO percentage is consistent and low.

  • Time-Point Analysis:

    • Analyze one aliquot immediately (T=0) to establish the initial purity and peak area.

    • Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, 37°C).

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot for analysis.

  • HPLC-MS Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is standard.

    • Detection: Monitor the inhibitor's parent mass via MS and its absorbance via a UV detector at an appropriate wavelength.

    • Analysis: For each time point, inject the sample and record the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics. The appearance of new peaks with different mass-to-charge ratios may indicate specific degradation products.

Mandatory Visualizations

PROTAC_Mechanism_of_Action POI Target Protein (e.g., PARP1) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC This compound (PROTAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Recruited Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Transfers Ub Proteasome Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: Mechanism of action for a PROTAC like this compound.

Stability_Assay_Workflow start Start: Solid This compound Compound reconstitute Reconstitute in DMSO (e.g., 10 mM Stock) start->reconstitute prepare Prepare Aliquots for Each Time Point & Condition reconstitute->prepare t0 Analyze T=0 Sample via HPLC-MS prepare->t0 incubate Incubate Aliquots (e.g., RT, 4°C, 37°C) prepare->incubate analyze Calculate % Remaining vs. T=0 t0->analyze tx Analyze Samples at Each Time Point (T=x) incubate->tx tx->analyze end End: Determine Degradation Rate analyze->end

Caption: Experimental workflow for assessing inhibitor stability.

Troubleshooting_Guide problem Inconsistent Target Degradation? cause_degradation Is inhibitor stock old or repeatedly thawed? problem->cause_degradation Yes cause_hook Is concentration > 1µM? cause_degradation->cause_hook No sol_fresh Solution: Use fresh aliquot or prepare new stock. cause_degradation->sol_fresh Yes cause_solubility Precipitate visible upon dilution? cause_hook->cause_solubility No sol_dose Solution: Perform dose-response to find optimal concentration. cause_hook->sol_dose Yes sol_dissolve Solution: Vortex/sonicate to ensure complete dissolution. cause_solubility->sol_dissolve Yes ok Check other parameters (cell line, assay time). cause_solubility->ok No

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Validating the Specific Inhibition of TMEM175 by L-AP6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-AP6, a novel and selective inhibitor of the lysosomal ion channel TMEM175, with other available modulators. The information presented herein is supported by experimental data to assist researchers in designing and interpreting experiments aimed at validating the specific inhibition of TMEM175.

Transmembrane protein 175 (TMEM175) is a crucial ion channel for maintaining lysosomal homeostasis. Its dysfunction has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a significant therapeutic target.[1][2] this compound has recently emerged as a potent and selective tool for studying the physiological and pathological roles of TMEM175.

Inhibitor Performance Comparison

The following table summarizes the quantitative data for this compound and other commonly used TMEM175 inhibitors. This data is essential for selecting the appropriate compound and concentration for your experimental needs.

InhibitorTargetIC50 (Potassium Flux)IC50 (Proton Flux)Mechanism of ActionKnown Selectivity
This compound TMEM175~141 µM~170 µM (at pH 4.5)Pore Blocker[3][4]Selective for TMEM175[4]
2-phenylpyridin-4-ylamine (2-PPA) TMEM175~32 µM~30 µM (at pH 4.5)Pore Blocker[3][4]~26-fold selective for TMEM175 over hKv3.1
4-aminopyridine (4-AP) Broad K+ channel inhibitor~21-35 µM~55 µMPore BlockerNon-selective, inhibits various potassium channels

Experimental Validation Protocols

Accurate validation of TMEM175 inhibition is critical. Below are detailed protocols for key experiments to assess the specificity and efficacy of this compound.

Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures the ion channel activity of TMEM175.

Protocol:

  • Cell Culture: Culture HEK293T cells transiently or stably expressing human TMEM175.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Intracellular):

    • For K+ currents: 150 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2 with KOH.

    • For H+ currents: 150 mM NMDG+, 10 mM HEPES, pH 7.2 with HCl.

  • Bath Solution (Extracellular):

    • For K+ currents: 150 mM KCl, 10 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4 with KOH.

    • For H+ currents: 150 mM NMDG+, 10 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 4.5 with HCl.

  • Recording Procedure:

    • Obtain a giga-seal (>1 GΩ) on a TMEM175-expressing cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV from a holding potential of 0 mV).

    • Perfuse the bath with increasing concentrations of this compound or other inhibitors.

    • Record the current inhibition at each concentration to determine the IC50 value.

Lysosomal pH Measurement

This assay assesses the downstream functional consequences of TMEM175 inhibition on lysosomal pH.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Prepare a 1-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and add the LysoSensor™ working solution.

    • Incubate for 30 minutes at 37°C.

  • Inhibitor Treatment:

    • Wash the cells with pre-warmed medium.

    • Add medium containing the desired concentration of this compound or other inhibitors.

    • Incubate for the desired treatment period (e.g., 1-4 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • For LysoSensor™ Yellow/Blue, use dual excitation (e.g., 340 nm and 380 nm) and measure emission at 540 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the lysosomal pH by comparison to a standard curve.

Cell Viability Assay

This is crucial to ensure that the observed effects are due to specific TMEM175 inhibition and not general cytotoxicity.

Protocol (MTT Assay):

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the mechanism of TMEM175 inhibition, the following diagrams are provided.

experimental_workflow cluster_electrophysiology Whole-Cell Patch Clamp cluster_lysosomal_ph Lysosomal pH Measurement cluster_viability Cell Viability Assay (MTT) ephys_cell TMEM175-expressing cell ephys_seal Giga-seal formation ephys_cell->ephys_seal ephys_whole_cell Whole-cell configuration ephys_seal->ephys_whole_cell ephys_protocol Apply voltage protocol ephys_whole_cell->ephys_protocol ephys_inhibitor Perfuse with this compound ephys_protocol->ephys_inhibitor ephys_record Record current inhibition ephys_inhibitor->ephys_record ph_cell Plate cells ph_dye Load with LysoSensor dye ph_cell->ph_dye ph_inhibitor Treat with this compound ph_dye->ph_inhibitor ph_measure Measure fluorescence ratio ph_inhibitor->ph_measure via_cell Seed cells via_inhibitor Treat with this compound via_cell->via_inhibitor via_mtt Add MTT reagent via_inhibitor->via_mtt via_solubilize Solubilize formazan via_mtt->via_solubilize via_measure Measure absorbance via_solubilize->via_measure

Experimental workflows for validating TMEM175 inhibition.

inhibition_mechanism cluster_uninhibited Uninhibited State cluster_inhibited Inhibited State TMEM175 TMEM175 Channel L_AP6 This compound Pore Channel Pore Blocked_Pore Blocked Pore Ions K+ / H+ Ions Ions->Pore Permeation Ions->Blocked_Pore Blocked L_AP6->Blocked_Pore Binding Ion_Flux Normal Ion Flux Pore->Ion_Flux No_Ion_Flux Inhibited Ion Flux Blocked_Pore->No_Ion_Flux

Mechanism of TMEM175 inhibition by this compound as a pore blocker.

Downstream Consequences of TMEM175 Inhibition

A key pathological hallmark of Parkinson's disease is the aggregation of α-synuclein. TMEM175 deficiency has been shown to impair the clearance of these aggregates.[5] Therefore, a critical validation step for any TMEM175 inhibitor is to assess its impact on α-synuclein clearance. Acute inhibition of TMEM175 by selective inhibitors like this compound is expected to enhance the lysosomal degradation of macromolecules, which may include α-synuclein aggregates.[3][4]

Experimental Approach: α-Synuclein Clearance Assay

  • Cell Model: Utilize neuronal cells (e.g., SH-SY5Y) overexpressing α-synuclein or primary neurons treated with pre-formed α-synuclein fibrils to induce aggregation.

  • Treatment: Treat the cells with this compound at a concentration known to inhibit TMEM175 without causing cytotoxicity.

  • Analysis:

    • Immunofluorescence: Stain for α-synuclein aggregates and visualize their clearance over time using microscopy.

    • Western Blotting: Separate cell lysates into soluble and insoluble fractions to quantify the amount of aggregated α-synuclein. A decrease in the insoluble fraction in this compound-treated cells would indicate enhanced clearance.

alpha_synuclein_clearance cluster_pathway Proposed Pathway of this compound Action on α-Synuclein Clearance L_AP6 This compound TMEM175 TMEM175 Inhibition L_AP6->TMEM175 Lysosomal_Function Enhanced Lysosomal Catabolism TMEM175->Lysosomal_Function Clearance Increased Clearance of α-Synuclein Aggregates Lysosomal_Function->Clearance Promotes Alpha_Synuclein α-Synuclein Aggregates Alpha_Synuclein->Clearance

Hypothesized effect of this compound on α-synuclein clearance.

Conclusion

This compound represents a valuable tool for investigating the roles of TMEM175 in health and disease. Its selectivity offers a significant advantage over broader-spectrum inhibitors like 4-AP. This guide provides the necessary data and protocols to rigorously validate the specific inhibition of TMEM175 by this compound and to explore its downstream cellular effects. Proper experimental design, including the use of appropriate controls and multiple validation assays, is paramount for obtaining reliable and interpretable results.

References

L-AP6 in the Landscape of TMEM175 Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-AP6 and other known modulators of the transmembrane protein 175 (TMEM175), a lysosomal ion channel implicated in neurodegenerative diseases such as Parkinson's. This document outlines the performance of these molecules, supported by experimental data, and details the methodologies used for their characterization.

Transmembrane protein 175 (TMEM175) is a crucial ion channel for maintaining lysosomal homeostasis. It functions as a potassium and proton channel, regulating lysosomal membrane potential and pH stability.[1][2] Dysregulation of TMEM175 has been linked to defects in lysosomal acidification, mitophagy, and autophagy, making it a significant therapeutic target.[1][3] This guide focuses on a comparative analysis of this compound and other key TMEM175 modulators.

Quantitative Comparison of TMEM175 Modulators

The following tables summarize the quantitative data for prominent TMEM175 inhibitors and activators, offering a clear comparison of their potency and selectivity.

Table 1: TMEM175 Inhibitors

ModulatorTypeMechanism of ActionIC50 (TMEM175)Selectivity Profile
This compound Selective InhibitorPore Blocker[1]~141 µM (K+ flux)[1], ~170 µM (H+ flux)[1]Selective for TMEM175.[1]
2-phenylpyridin-4-ylamine (2-PPA) Selective InhibitorPore Blocker[1]~32 µM (K+ flux)[1][4], ~30 µM (H+ flux)[1]~26-fold selective for TMEM175 over hKv3.1.[1][5]
4-aminopyridine (4-AP) Non-selective InhibitorPore Blocker[1][6]~21-35 µM (K+ flux)[1][7], ~55 µM (H+ flux)[7][8]Broad K+ channel inhibitor, also inhibits channels like hKv3.1.[1]

Table 2: TMEM175 Activators

ModulatorTypeEC50 (TMEM175)Notes
DCPIB Activator16.0-23.5 µM[9][10][11]Commonly used as a tool compound to activate TMEM175 in experimental assays.[9][10]

Signaling Pathways Modulated by TMEM175

TMEM175 plays a significant role in critical cellular processes, including apoptosis and autophagy. Modulation of its activity can have profound effects on these pathways.

TMEM175 in Apoptosis

TMEM175 is implicated as a pro-apoptotic ion channel.[12] The anti-apoptotic protein Bcl-2 has been shown to bind to and inhibit TMEM175 activity.[13][14] Increased TMEM175 function can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS), which in turn can further activate TMEM175, creating a positive feedback loop that augments apoptosis.[13][14]

TMEM175_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Lysosome Lysosome Bcl2 Bcl-2 TMEM175 TMEM175 Bcl2->TMEM175 Inhibits ROS ROS TMEM175->ROS Promotes Production ROS->TMEM175 Activates Apoptosis Apoptosis ROS->Apoptosis Induces

TMEM175-mediated apoptotic signaling pathway.
TMEM175 in Autophagy

TMEM175 is essential for proper autophagic flux.[3][15] TMEM175 deficiency can impair the clearance of autophagosomes and the degradation of cellular waste, such as aggregated α-synuclein, a hallmark of Parkinson's disease.[3][16] This disruption in autophagy is linked to lysosomal pH instability caused by the loss of TMEM175 function.[3]

TMEM175_Autophagy_Workflow cluster_TMEM175_Modulation TMEM175 Activity Autophagosome Autophagosome (e.g., containing α-synuclein) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Autolysosome->Autophagosome Impaired Degradation Degradation Degradation of Cargo Autolysosome->Degradation Successful TMEM175_active Functional TMEM175 TMEM175_active->Lysosome Maintains pH & Function TMEM175_inhibited Inhibited/Deficient TMEM175 TMEM175_inhibited->Lysosome Disrupts pH & Function

Role of TMEM175 in the autophagy process.

Experimental Protocols

The characterization of TMEM175 modulators relies on specialized experimental techniques to measure ion channel activity. Below are detailed methodologies for two key assays.

Whole-Cell Patch-Clamp Assay

This electrophysiological technique directly measures the ion currents flowing through TMEM175 channels expressed on the cell membrane.

Methodology:

  • Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding human TMEM175.

  • Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier.

  • Solutions:

    • Internal (Pipette) Solution: Contains a high concentration of an appropriate ion to measure its flux (e.g., Cs+ to isolate TMEM175 currents from other K+ channels). A typical solution contains (in mM): 120 CsF, 20 CsCl, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.2.[9]

    • External (Bath) Solution: Contains the ions that will flow through the channel. For potassium flux, a solution may contain (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 10 HEPES, 2 CaCl2, and 10 glucose, with the pH adjusted to 7.4.[9] For proton flux measurements, the external solution is made acidic (e.g., pH 4.5) and lacks K+.[1]

  • Voltage Protocol: A voltage-ramp protocol is applied, for example, from -100 mV to +100 mV over 1 second from a holding potential of -80 mV.[9]

  • Compound Application: Test compounds (e.g., this compound, 2-PPA, 4-AP) are applied at varying concentrations to the bath solution to determine their effect on the TMEM175 current.

  • Data Analysis: The resulting currents are measured and analyzed to determine the IC50 or EC50 values of the modulators.

Patch_Clamp_Workflow start Start cell_prep Prepare TMEM175- expressing cells start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch record_base Record baseline TMEM175 current patch->record_base apply_comp Apply TMEM175 modulator (e.g., this compound) record_base->apply_comp record_effect Record current in presence of modulator apply_comp->record_effect analyze Analyze data to determine IC50/EC50 record_effect->analyze end End analyze->end

Workflow for a whole-cell patch-clamp experiment.
Thallium Flux Assay

This is a fluorescence-based high-throughput screening (HTS) assay that uses thallium (Tl+) as a surrogate for potassium (K+) to measure ion channel activity.

Methodology:

  • Cell Plating: HEK293 cells expressing TMEM175 are plated in 384-well plates.[9]

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 90 minutes at room temperature.[9][17]

  • Compound Incubation: Test compounds are added to the wells and incubated for a defined period (e.g., 30 minutes).[9]

  • Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells.[9][17]

  • Fluorescence Reading: The fluorescence intensity is measured immediately and over time using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx through open TMEM175 channels.

  • Data Analysis: The rate of fluorescence increase is analyzed to determine the activity of the modulators.

Conclusion

The landscape of TMEM175 modulators is expanding, offering valuable tools to probe the function of this critical lysosomal ion channel and explore its therapeutic potential. This compound, along with 2-PPA, represents a new class of selective inhibitors that, despite having a higher IC50 than the non-selective blocker 4-AP, provide greater specificity for targeting TMEM175. The continued development and characterization of such modulators, facilitated by robust experimental assays, are crucial for advancing our understanding of lysosomal biology and developing novel treatments for associated neurodegenerative diseases.

References

Cross-Validation of L-AP6's Effects in Different Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of L-AP6, a selective agonist for a quisqualate-sensitized site, with other group III metabotropic glutamate receptor (mGluR) agonists across various cellular models. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and drug development.

Introduction to this compound and Group III mGluRs

This compound (L-2-amino-6-phosphonohexanoic acid) is recognized as a selective agonist at a novel site sensitized by quisqualate, particularly in hippocampal CA1 pyramidal neurons.[1] This site appears to be pharmacologically distinct from the classical group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. Group III mGluRs are typically presynaptic G-protein coupled receptors that inhibit adenylyl cyclase, leading to a reduction in neurotransmitter release.[2][3][4] While this compound shows high potency and specificity for the quisqualate-sensitized site, its activity at canonical group III mGluRs is significantly lower.[1]

This guide will compare the effects of this compound with established group III mGluR agonists, such as L-AP4, L-Serine-O-phosphate (L-SOP), L-CCG-I, and DCG-IV, in different cellular contexts to provide a comprehensive overview of their respective pharmacological profiles.

Comparative Pharmacology of this compound and Alternatives

The following tables summarize the quantitative data on the potency and efficacy of this compound and other selected group III mGluR agonists in various cellular models.

Table 1: Agonist Potency at the Quisqualate-Sensitized Site in Rat Hippocampal CA1 Neurons

CompoundIC50 (µM)Receptor SpecificityReference
This compound 40Highly potent and specific for the quisqualate-sensitized site.[1]
L-AP4>800Low potency at the quisqualate-sensitized site.[1]
D-AP5-Cross-reacts with NMDA receptors.[1]

Table 2: Agonist Potency (EC50 in µM) at Cloned Human Group III mGluR Subtypes

CompoundmGluR4mGluR6mGluR7mGluR8Reference
L-AP40.1 - 0.131.0 - 2.4249 - 3370.29
L-SOP----Data not available in cited sources.
L-CCG-I----Data not available in cited sources.
DCG-IV----Data not available in cited sources.

Note: Data for this compound at cloned mGluR subtypes is not available in the provided search results, but its IC50 for L-AP4 receptors is reported to be greater than 0.8 mM, indicating low affinity.[1]

Cross-Validation in Different Cellular Models

Hippocampal Neurons

In rat hippocampal slices, brief exposure to quisqualate sensitizes CA1 pyramidal neurons to depolarization by this compound and L-AP4.[1][5][6] this compound is a potent and specific agonist at this site, with an IC50 of 40 µM.[1] In contrast, its affinity for kainate/AMPA and NMDA receptors is very low (IC50 > 10 mM and > 3 mM, respectively).[1] The effect of this compound at the quisqualate-sensitized site is associated with a depolarization of CA1 neurons.[6] The mechanism of this sensitization is complex and may involve the release of endogenous excitatory amino acids.[7]

Retinal ON Bipolar Cells

Retinal ON bipolar cells express L-AP4-sensitive mGluRs, which are considered to be members of the group III mGluR family.[8] Studies in this model have revealed pharmacological differences compared to hippocampal L-AP4 receptors. For instance, retinal L-AP4 receptors are more potently activated by L-AP5 than L-SOP, a rank order that is reversed in the lateral perforant path of the hippocampus.[8] While direct comparative data for this compound in this system is not available, the observed regional differences in agonist potency for other compounds highlight the importance of cross-validation in different cellular models.

Recombinant Cell Lines

Studies using cell lines expressing cloned mGluR subtypes have been instrumental in defining the pharmacological profiles of group III agonists. L-AP4 shows high potency at mGluR4 and mGluR8, moderate potency at mGluR6, and very low potency at mGluR7. Although direct testing of this compound on these individual recombinant receptors is not detailed in the available literature, its high IC50 for L-AP4 receptors in hippocampal preparations suggests it is not a potent agonist at these specific subtypes.[1]

Experimental Protocols

Electrophysiology in Hippocampal Slices

Objective: To measure the potency of this compound and other agonists at the quisqualate-sensitized site in CA1 pyramidal neurons.

Protocol:

  • Prepare transverse hippocampal slices (300-400 µm) from adult rats.

  • Maintain slices in an interface or submerged chamber perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C, bubbled with 95% O2/5% CO2.

  • Place a stimulating electrode in the stratum radiatum to evoke synaptic responses in CA1 pyramidal neurons.

  • Record extracellular field potentials or intracellularly from CA1 pyramidal neurons.

  • To induce sensitization, briefly perfuse the slice with quisqualic acid (e.g., 1 µM for 5 minutes).[1][5]

  • After a washout period, apply different concentrations of the test agonist (e.g., this compound, L-AP4) and measure the resulting depolarization or change in synaptic response.

  • Construct concentration-response curves to determine the IC50 or EC50 values.

cAMP Assays in Recombinant Cell Lines

Objective: To determine the agonist activity of compounds at specific group III mGluR subtypes.

Protocol:

  • Culture a suitable host cell line (e.g., HEK293 or CHO cells) stably transfected with the gene for a specific human or rat group III mGluR subtype (e.g., mGluR4).

  • Plate the cells in 96-well plates.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with forskolin to increase basal cAMP levels.

  • Co-apply a range of concentrations of the test agonist (e.g., L-AP4).

  • After incubation, lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Agonist activity is observed as an inhibition of forskolin-stimulated cAMP accumulation.

  • Calculate EC50 values from the concentration-response curves.

Signaling Pathways and Visualizations

Group III mGluR Signaling Pathway

Group III mGluRs are coupled to Gi/o proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][4]

Group_III_mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Group III mGluR G_protein Gαi/oβγ mGluR->G_protein Agonist AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release GIRK_channel GIRK Channel Hyperpolarization Hyperpolarization GIRK_channel->Hyperpolarization G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->GIRK_channel Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Experimental_Workflow cluster_models Cellular Models cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_analysis Data Analysis and Comparison Hippocampal_Slices Hippocampal Slices Electrophysiology Electrophysiology (Field Potentials, Patch-Clamp) Hippocampal_Slices->Electrophysiology Retinal_Explants Retinal Explants Retinal_Explants->Electrophysiology Recombinant_Cells Recombinant Cell Lines (mGluR4, 6, 7, 8) cAMP_Assay cAMP Assay Recombinant_Cells->cAMP_Assay Calcium_Imaging Calcium Imaging Recombinant_Cells->Calcium_Imaging L_AP6 This compound L_AP6->Electrophysiology L_AP6->cAMP_Assay L_AP6->Calcium_Imaging L_AP4 L-AP4 L_AP4->Electrophysiology L_AP4->cAMP_Assay L_AP4->Calcium_Imaging Other_Agonists Other Group III Agonists (L-SOP, etc.) Other_Agonists->Electrophysiology Other_Agonists->cAMP_Assay Other_Agonists->Calcium_Imaging Potency Potency (EC₅₀/IC₅₀) Electrophysiology->Potency Efficacy Efficacy (Maximal Response) Electrophysiology->Efficacy cAMP_Assay->Potency cAMP_Assay->Efficacy Calcium_Imaging->Potency Calcium_Imaging->Efficacy Selectivity Selectivity Profile Potency->Selectivity Efficacy->Selectivity Mechanism Mechanism of Action Selectivity->Mechanism

References

Navigating TMEM175 Inhibition: A Comparative Analysis of Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the selective TMEM175 inhibitor, AP-6, against its alternatives. Through a detailed examination of experimental data and methodologies, this document provides a clear framework for understanding the specificity and selectivity of these critical research tools.

Transmembrane protein 175 (TMEM175) is a lysosomal potassium and proton channel that has emerged as a significant target in the study of neurodegenerative diseases, particularly Parkinson's disease. The development of selective inhibitors for TMEM175 is crucial for elucidating its physiological roles and for the potential development of novel therapeutics. This guide focuses on the specificity and selectivity of AP-6, a recently identified selective inhibitor of TMEM175, and compares its performance with another selective inhibitor, 2-phenylpyridin-4-ylamine (2-PPA), and the non-selective inhibitor, 4-aminopyridine (4-AP).

Performance Comparison of TMEM175 Inhibitors

The following table summarizes the quantitative data on the inhibitory potency of AP-6, 2-PPA, and 4-AP against TMEM175 and other off-target ion channels. The data clearly demonstrates the enhanced selectivity of AP-6 and 2-PPA for TMEM175 compared to the broad-spectrum inhibitor 4-AP.

InhibitorTargetIC50 (μM)Off-TargetOff-Target IC50 (μM)Selectivity (Fold) vs. hKv3.1Reference
AP-6 hTMEM175~141 (K+ flux), ~170 (H+ flux)hKv3.1, mKv1.1>1000>7[1]
2-PPA hTMEM175~32 (K+ flux), ~30 (H+ flux)hKv3.1~1100~34[1]
4-AP hTMEM175~21-35 (K+ flux), ~55 (H+ flux)hKv3.1~96~0.2-0.4[1][2]

Mechanism of Action: Pore Blockade at Distinct Sites

Cryo-electron microscopy (cryo-EM) studies have revealed that AP-6, 2-PPA, and 4-AP all function as pore blockers of the TMEM175 channel.[1][2] However, their binding sites within the pore differ, which likely contributes to their varying selectivity profiles. 4-AP binds near the isoleucine constriction within the pore.[2] In contrast, AP-6 binds at a more luminal location, while 2-PPA binds at a distinct site from both 4-AP and AP-6.[1] This differential binding offers a structural basis for the development of more potent and selective TMEM175 inhibitors.

cluster_membrane Lysosomal Membrane cluster_lumen Lysosomal Lumen cluster_cytosol Cytosol TMEM175 TMEM175 Channel K_cyto K+ TMEM175->K_cyto H_cyto H+ TMEM175->H_cyto K_lumen K+ K_lumen->TMEM175 K+ Flux H_lumen H+ H_lumen->TMEM175 H+ Flux AP6 AP-6 AP6->TMEM175 Blocks Pore (Luminal Site) PPA 2-PPA PPA->TMEM175 Blocks Pore (Distinct Site) AP4 4-AP AP4->TMEM175 Blocks Pore (Isoleucine Constriction) cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture HEK293T Cell Culture Transfect Transfection with TMEM175 or Off-Target Channel cDNA Culture->Transfect Incubate Incubation (24-48h) Transfect->Incubate Patch Whole-Cell Patch Clamp Incubate->Patch Solutions Application of Intra- and Extra-cellular Solutions Patch->Solutions Voltage Voltage-Clamp Protocol Solutions->Voltage Inhibitor Application of Inhibitor (Varying Concentrations) Voltage->Inhibitor Record Record Ion Channel Currents Inhibitor->Record Measure Measure Current Amplitudes Record->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

References

Comparative Analysis of L-AP6 Binding with Other TMEM175 Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-AP6 and other transmembrane protein 175 (TMEM175) blockers. It delves into their binding sites, mechanisms of action, and inhibitory activities, supported by experimental data and detailed protocols.

TMEM175, a lysosomal potassium and proton channel, has emerged as a significant therapeutic target, particularly in the context of Parkinson's disease.[1][2][3] Understanding the molecular interactions of different blockers with this channel is crucial for the development of selective and potent modulators. This guide focuses on a comparative study of this compound, a recently identified TMEM175 inhibitor, with other known blockers, including 2-phenylpyridin-4-ylamine (2-PPA) and the broad-spectrum potassium channel blocker 4-aminopyridine (4-AP).

Mechanism of Action: Pore Blockage at Distinct Sites

Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the binding mechanisms of these inhibitors. This compound, 2-PPA, and 4-AP all function as pore blockers, physically occluding the ion permeation pathway of the TMEM175 channel.[1][2][4] However, their binding sites within the pore are distinct, offering opportunities for the design of more specific inhibitors.

  • This compound and 2-PPA: These novel and selective inhibitors bind to distinct sites within the pore of human TMEM175, effectively blocking ion permeation.[1][2]

  • 2-Phenylpyridin-4-ylamine (2-PPA): 2-PPA binds on the cytoplasmic side of the pore.[1] Its 4-aminopyridine ring occupies the same binding site as 4-AP, which is located near the isoleucine constriction of the channel.[1]

  • 4-Aminopyridine (4-AP): As a well-established potassium channel blocker, 4-AP binds in the central ion conduction pathway of TMEM175.[4][5] This binding sterically and electrostatically prevents the passage of both water and ions.[4] The cryo-EM structure of TMEM175 in complex with 4-AP has confirmed this binding mode.[4]

Other TMEM175 Modulators

Beyond these pore blockers, other molecules have been identified to modulate TMEM175 activity through different mechanisms:

  • Zinc (Zn²⁺): This ion has been shown to significantly inhibit the proton current of human TMEM175.[5]

  • Allosteric Inhibitors: Compounds like MK-2206 and AKT inhibitor VIII act as allosteric inhibitors, preventing the conformational changes required for channel activity.[5]

  • Activators/Enhancers: Several molecules have been found to enhance TMEM175 activity, including DCPIB, arachidonic acid, and SC-79.[5][6]

Quantitative Comparison of TMEM175 Inhibitors

The inhibitory potency of these compounds has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC₅₀) values provide a standardized measure for comparing their efficacy.

CompoundTarget Ion FluxIC₅₀ (µM)Assay Conditions
This compound Potassium~141Neutral pH
Proton~170pH 4.5
2-Phenylpyridin-4-ylamine (2-PPA) Potassium~32Neutral pH
Proton~30pH 4.5
4-Aminopyridine (4-AP) Potassium~30 - 35Enlarged lysosomes / Neutral pH
Proton~55-

Table 1: Comparison of IC₅₀ values for TMEM175 inhibitors. Data compiled from multiple sources.[1][5]

Experimental Protocols

The characterization of TMEM175 blockers relies on a combination of structural biology techniques and functional assays.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Objective: To determine the high-resolution structure of TMEM175 in complex with an inhibitor to identify the binding site and mechanism of action.

Methodology:

  • Protein Expression and Purification: Human TMEM175 is overexpressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.

  • Complex Formation: The purified TMEM175 is incubated with a high concentration of the inhibitor (e.g., 1 mM 4-AP or 1 mM 2-PPA) to ensure saturation of the binding sites.

  • Vitrification: The protein-inhibitor complex is applied to cryo-EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: Cryo-EM images are collected using a high-resolution transmission electron microscope.

  • Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a three-dimensional density map of the TMEM175-inhibitor complex.

  • Model Building and Refinement: An atomic model of the complex is built into the density map and refined to obtain the final structure.

Functional Assays for Inhibitor Potency

A variety of assays are available to measure the inhibitory effect of compounds on TMEM175 channel function. These can be performed on whole cells, isolated lysosomes, or reconstituted protein.

1. Automated Patch-Clamp Electrophysiology:

  • Principle: Directly measures the ion currents flowing through TMEM175 channels expressed on the plasma membrane of cells.

  • Protocol:

    • Cells expressing TMEM175 are cultured on a specialized plate.

    • A robotic system establishes a whole-cell patch-clamp configuration.

    • Voltage protocols are applied to elicit TMEM175 currents.

    • Increasing concentrations of the test compound are applied, and the resulting inhibition of the current is measured to determine the IC₅₀ value.

2. Lysosomal Patch-Clamp:

  • Principle: Similar to conventional patch-clamp but performed on enlarged lysosomes isolated from cells, providing a more physiologically relevant environment.

3. Solid Supported Membrane-Based Electrophysiology (SSME):

  • Principle: A high-throughput method that measures ion fluxes across membranes containing TMEM175 that are adsorbed onto a sensor.

  • Protocol:

    • Lysosomes containing TMEM175 are prepared and adsorbed onto a solid-supported membrane sensor.

    • A concentration gradient of the permeant ion (e.g., K⁺) is applied to initiate ion flux, which generates an electrical current.

    • The effect of different concentrations of the inhibitor on this current is measured.

4. Fluorescence-Based Assays:

  • Thallium Flux Assay:

    • Principle: Uses thallium (Tl⁺) as a surrogate for K⁺. The influx of Tl⁺ into the cell through TMEM175 is detected by a Tl⁺-sensitive fluorescent dye.

  • Intracellular pH Assay:

    • Principle: Measures changes in intracellular or lysosomal pH resulting from the inhibition of TMEM175-mediated proton flux using a pH-sensitive fluorescent dye.

Signaling Pathways and Experimental Workflows

The inhibition of TMEM175 has downstream effects on cellular processes, particularly those related to lysosomal function. Acute inhibition of TMEM175 has been shown to increase lysosomal macromolecule catabolism.[1][2]

Below are diagrams illustrating the mechanism of TMEM175 pore blockage and a typical experimental workflow for comparing TMEM175 inhibitors.

cluster_channel TMEM175 Channel Pore cluster_blockers Pore Blockers Pore Lumen Ion Permeation Pathway Cytoplasm L_AP6 This compound L_AP6->Pore:p Binds at a distinct site 2_PPA 2-PPA 2_PPA->Pore:c Binds at cytoplasmic side 4_AP 4-AP 4_AP->Pore:p Binds near isoleucine constriction

Caption: Mechanism of TMEM175 pore blockage by different inhibitors.

Start Select TMEM175 Inhibitors for Comparison (this compound, 2-PPA, 4-AP) Assay_Selection Choose Functional Assays (e.g., Patch-Clamp, Fluorescence) Start->Assay_Selection IC50_Determination Determine IC50 Values for each Inhibitor Assay_Selection->IC50_Determination Comparative_Analysis Compare Binding Poses and Inhibitory Potencies IC50_Determination->Comparative_Analysis Structural_Analysis Perform Cryo-EM for Structural Insights (if not available) Binding_Site_Mapping Map Binding Sites within the Channel Pore Structural_Analysis->Binding_Site_Mapping Binding_Site_Mapping->Comparative_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Comparative_Analysis->Conclusion

Caption: Experimental workflow for comparing TMEM175 inhibitors.

References

Assessing the therapeutic potential of L-AP6 in Parkinson's models compared to existing compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate AP-6 with established Parkinson's disease (PD) treatments, Levodopa, and the dopamine agonists Pramipexole and Ropinirole. The assessment is based on available preclinical data from rodent models of Parkinson's disease, focusing on neuroprotective and behavioral outcomes.

Introduction to AP-6 and its Novel Mechanism of Action

AP-6 is a selective inhibitor of the transmembrane protein 175 (TMEM175), a lysosomal potassium and proton channel.[1][2][3][4] Dysfunction of lysosomes, the cellular recycling centers, is increasingly implicated in the pathology of neurodegenerative diseases, including Parkinson's disease.[2][5] By blocking the TMEM175 ion channel, AP-6 is proposed to enhance lysosomal function, specifically by increasing lysosomal macromolecule catabolism.[1][2][3][4] This mechanism offers a novel, non-dopaminergic approach to treating Parkinson's disease, with the potential to be disease-modifying by addressing underlying cellular pathology.

Genetic studies have linked variants in the TMEM175 gene to an increased risk of developing Parkinson's disease.[2] Furthermore, preclinical evidence from a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease has shown that knockout of the Tmem175 gene mitigates motor impairments and protects dopaminergic neurons from degeneration.[2][6] This provides a strong rationale for the therapeutic potential of a TMEM175 inhibitor like AP-6.

It is important to note that direct preclinical data for AP-6 in animal models of Parkinson's disease is not yet publicly available. Therefore, this guide utilizes data from Tmem175 knockout (KO) mouse models as a proxy to evaluate the potential efficacy of AP-6.

Comparative Analysis of Therapeutic Efficacy

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of AP-6 (via TMEM175 KO proxy), Levodopa, Pramipexole, and Ropinirole on behavioral outcomes and neuroprotection in rodent models of Parkinson's disease. The 6-hydroxydopamine (6-OHDA) rat model, a widely used and well-characterized model of dopamine depletion, is the primary source of data for the existing compounds.[5]

Behavioral Outcomes

Table 1: Comparison of Effects on Motor Function in Rodent Models of Parkinson's Disease

Compound/TargetAnimal ModelBehavioral TestDosage/ConditionResults (vs. Lesioned Control)
AP-6 (TMEM175 KO Proxy) MPTP Mouse ModelRotarod TestGenetic KnockoutMitigated motor impairment (Quantitative data on latency to fall not specified in the abstract)[2][6]
Levodopa 6-OHDA Rat ModelApomorphine-Induced Rotations5.0 mg/kgSignificantly reduced the number of contralateral rotations for 12 minutes.[7]
Levodopa 6-OHDA Rat ModelApomorphine-Induced RotationsNot specifiedIncreased number of rotations over time with repeated administration.[1]
Pramipexole 6-OHDA Rat ModelRotational BehaviorNot specifiedImproved motor behavior.
Ropinirole 6-OHDA Rat ModelTurning BehaviorED50: 20.17 mg/kgDose-dependent reduction in turning behavior.
Levodopa 6-OHDA Rat ModelCylinder Test6 mg/kgNo significant improvement in forelimb use asymmetry.[8]
Pramipexole 6-OHDA Rat ModelCylinder TestNot specifiedData not available in the searched literature.
Ropinirole 6-OHDA Rat ModelCylinder Test0.5 mg/kgEquivalent improvement in forelimb hypokinesia to L-DOPA 6 mg/kg.[8]
Neuroprotective Effects

Table 2: Comparison of Neuroprotective Effects on Dopaminergic Neurons

Compound/TargetAnimal ModelMethod of AssessmentDosage/ConditionResults (% Protection or Change vs. Lesioned Control)
AP-6 (TMEM175 KO Proxy) MPTP Mouse ModelTyrosine Hydroxylase (TH) ImmunohistochemistryGenetic KnockoutMitigated dopaminergic (DA) neuron loss.[2][6]
Levodopa MPTP Mouse ModelTH ImmunohistochemistryNot specifiedSignificantly increased survival of dopaminergic neurons.[6]
Pramipexole 6-OHDA Rat ModelTH ImmunohistochemistryNot specified6-OHDA reduced THir cell counts by 47% in saline-treated animals and 26% in pramipexole-treated animals.[9]
Pramipexole 6-OHDA Rat ModelTH ImmunohistochemistryNot specifiedRescued 6-OHDA-induced TH loss.[10]
Ropinirole 6-OHDA Mouse ModelTH ImmunohistochemistryNot specifiedProtected striatal dopaminergic neurons against 6-OHDA.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

6-Hydroxydopamine (6-OHDA) Lesioning in Rats
  • Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.

  • Procedure:

    • Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized.

    • The animal is placed in a stereotaxic frame.

    • A small hole is drilled in the skull above the target brain region (e.g., medial forebrain bundle or substantia nigra).

    • A solution of 6-OHDA (typically 8-16 µg in a small volume of saline with ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.

    • The injection needle is left in place for a few minutes to allow for diffusion before being slowly withdrawn.

    • The incision is sutured, and the animal is allowed to recover. Behavioral and histological assessments are typically performed 2-4 weeks post-lesion.

Apomorphine-Induced Rotation Test
  • Objective: To assess the degree of dopamine receptor supersensitivity on the lesioned side, which is indicative of the extent of the dopamine lesion.[5]

  • Procedure:

    • Lesioned rats are administered a subcutaneous injection of apomorphine, a dopamine receptor agonist (typically 0.05-0.5 mg/kg).[12][13]

    • The animal is placed in a circular arena.

    • Rotational behavior (full 360° turns) is recorded for a set period (e.g., 30-60 minutes).

    • The number of contralateral (away from the lesion) and ipsilateral (towards the lesion) rotations are counted. A significant increase in contralateral rotations is indicative of a successful lesion.[12]

Cylinder Test
  • Objective: To assess forelimb use asymmetry as a measure of motor deficit in unilaterally lesioned rodents.[14]

  • Procedure:

    • The rat is placed in a transparent cylinder.

    • The animal is video-recorded for a period of 5-10 minutes as it explores the cylinder.

    • An observer, blinded to the treatment groups, scores the number of times the rat uses its left, right, or both forelimbs to touch the wall of the cylinder for support during rearing.

    • The percentage of contralateral forelimb use is calculated as: (contralateral limb touches / (contralateral + ipsilateral + both limb touches)) x 100. A lower percentage of contralateral limb use indicates a greater motor deficit.

Tyrosine Hydroxylase (TH) Immunohistochemistry
  • Objective: To visualize and quantify the number of surviving dopaminergic neurons in the substantia nigra.

  • Procedure:

    • Following the completion of behavioral testing, animals are euthanized and their brains are collected.

    • The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or microtome.

    • Brain sections containing the substantia nigra are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.

    • The sections are imaged using a microscope.

    • The number of TH-positive neurons in the substantia nigra of both the lesioned and non-lesioned hemispheres is counted using stereological methods to provide an unbiased estimate of cell number.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of AP-6 and the experimental workflows described.

G Potential Neuroprotective Mechanism of AP-6 cluster_lysosome Lysosome cluster_pd Parkinson's Disease Pathology TMEM175 TMEM175 (K+/H+ Channel) Lysosomal_Function Normal Lysosomal Function TMEM175->Lysosomal_Function maintains Degradation Degradation Alpha_Synuclein α-synuclein Aggregates Alpha_Synuclein->Degradation cleared by TMEM175_dysfunction TMEM175 Dysfunction Lysosomal_Dysfunction Lysosomal Dysfunction TMEM175_dysfunction->Lysosomal_Dysfunction Alpha_Synuclein_Accumulation α-synuclein Accumulation Lysosomal_Dysfunction->Alpha_Synuclein_Accumulation Neuronal_Death Dopaminergic Neuron Death Alpha_Synuclein_Accumulation->Neuronal_Death AP6 AP-6 AP6->TMEM175 inhibits AP6->TMEM175_dysfunction counteracts

Caption: Proposed mechanism of AP-6 in restoring lysosomal function in Parkinson's disease.

G Experimental Workflow for Preclinical Assessment cluster_model Parkinson's Disease Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Outcome Assessment Animal_Model Rodent Model (Rat or Mouse) Lesioning Unilateral 6-OHDA or MPTP Lesioning Animal_Model->Lesioning Treatment_Groups Treatment Groups: - Vehicle - AP-6 (or TMEM175 KO) - Levodopa - Dopamine Agonist Lesioning->Treatment_Groups assign to Behavioral_Tests Behavioral Tests: - Apomorphine Rotation - Cylinder Test Treatment_Groups->Behavioral_Tests undergo Histology Post-mortem Histology: - TH Immunohistochemistry Behavioral_Tests->Histology followed by

Caption: A typical workflow for evaluating therapeutic compounds in rodent models of Parkinson's disease.

Discussion and Future Directions

The preclinical data, although indirect for AP-6, suggests that targeting TMEM175 is a promising therapeutic strategy for Parkinson's disease. The potential of AP-6 to address the underlying lysosomal dysfunction represents a significant departure from current symptomatic treatments that primarily focus on dopamine replacement.

Direct preclinical studies of AP-6 in rodent models of Parkinson's disease are urgently needed to confirm the therapeutic potential suggested by the TMEM175 knockout data. These studies should include a comprehensive assessment of both motor and non-motor symptoms, as well as detailed histological and biochemical analyses to elucidate the in vivo mechanism of action.

A head-to-head comparison of AP-6 with Levodopa and dopamine agonists in the same experimental paradigm would be invaluable for determining its relative efficacy and potential advantages. Furthermore, investigating the potential for combination therapies, where AP-6 is used alongside existing dopaminergic treatments, could reveal synergistic effects and provide a more comprehensive therapeutic approach for patients with Parkinson's disease.

References

L-AP6 vs. 2-PPA: A Comparative Analysis of their Impact on Lysosomal Hydrolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-AP6 and 2-phenylpyridin-4-ylamine (2-PPA), two selective inhibitors of the lysosomal potassium and proton channel, Transmembrane Protein 175 (TMEM175). A growing body of evidence suggests that modulation of TMEM175 activity can significantly impact lysosomal function, particularly the activity of lysosomal hydrolases. This comparison aims to equip researchers with the necessary data and methodologies to evaluate these compounds in their studies.

Introduction

Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular clearance, and nutrient recycling. The optimal function of lysosomal hydrolases, the enzymes responsible for these catabolic processes, is highly dependent on the acidic environment and ionic homeostasis within the lysosome. TMEM175 plays a crucial role in maintaining this delicate balance by regulating potassium and proton flux across the lysosomal membrane.[1][2] Inhibition of TMEM175 has emerged as a potential therapeutic strategy for neurodegenerative diseases like Parkinson's disease, where lysosomal dysfunction is a key pathological feature.[3][4] this compound and 2-PPA have been identified as potent inhibitors of TMEM175, demonstrating the ability to enhance lysosomal catabolic activity.[4][5]

Quantitative Comparison of Inhibitory Potency

Recent studies have provided quantitative data on the inhibitory effects of this compound and 2-PPA on TMEM175 ion channel function. The half-maximal inhibitory concentration (IC50) values for both proton and potassium flux have been determined, offering a direct comparison of their potency.

CompoundTarget Ion FluxpHIC50 ValueReference
2-PPA Proton (H+)4.5~30 µM[5]
Potassium (K+)7.4 (neutral)~32 µM[5]
This compound (AP-6) Proton (H+)4.5~170 µM[5]
Potassium (K+)7.4 (neutral)~141 µM[5]

Table 1: Comparison of IC50 values for this compound and 2-PPA against TMEM175 ion flux.

The data indicates that 2-PPA is a more potent inhibitor of TMEM175 for both proton and potassium flux compared to this compound.

Effect on Lysosomal Hydrolase Activity

Acute inhibition of TMEM175 by both this compound and 2-PPA has been shown to increase the level of lysosomal macromolecule catabolism, thereby accelerating digestive processes such as macropinocytosis.[4][5] This enhancement of catabolic function is attributed to the stimulation of lysosomal hydrolase activity.[5]

Interestingly, one study noted that while both compounds boosted lysosomal degradation, AP-6 (this compound) exhibited a more pronounced effect on the activity of Cathepsin B (CTSB), a key lysosomal protease.[5] This suggests that this compound might have additional off-target effects that contribute to its overall impact on lysosomal function. However, it is important to note that neither this compound nor 2-PPA directly activates cathepsins in cell lysates, indicating that their mechanism of action is dependent on the intact lysosomal environment and their primary target, TMEM175.[5]

Experimental Protocols

To assess the effects of this compound and 2-PPA on lysosomal hydrolase activity, researchers can employ a variety of established methodologies.

General Lysosomal Catabolic Activity Assay using DQ-BSA

This assay provides a general measure of the degradative capacity of lysosomes.

  • Principle: DQ™ Green BSA is a bovine serum albumin (BSA) conjugate that is heavily labeled with a self-quenched green fluorescent dye. Upon hydrolysis by lysosomal proteases, the quenching is relieved, and the dye fluoresces. The increase in fluorescence is proportional to the lysosomal hydrolase activity.

  • Protocol:

    • Culture cells to the desired confluency in a multi-well plate.

    • Treat cells with varying concentrations of this compound, 2-PPA, or a vehicle control for a specified duration.

    • During the final hours of treatment, incubate the cells with DQ Green BSA according to the manufacturer's instructions.

    • Wash the cells to remove excess DQ Green BSA.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

    • Normalize the fluorescence intensity to the total protein concentration in each well to account for differences in cell number.

Specific Hydrolase Activity Assays (e.g., Cathepsin B)

This type of assay measures the activity of a specific lysosomal hydrolase.

  • Principle: A fluorogenic substrate specific for the hydrolase of interest is used. For example, the substrate for Cathepsin B, (RR)2-AMC, is non-fluorescent until it is cleaved by the enzyme, releasing the fluorescent molecule AMC.

  • Protocol:

    • Prepare cell lysates from cells treated with this compound, 2-PPA, or a vehicle control.

    • Incubate the cell lysates with the specific fluorogenic substrate in an appropriate assay buffer with an acidic pH to mimic the lysosomal environment.

    • Measure the increase in fluorescence over time using a fluorometer.

    • The rate of fluorescence increase is proportional to the activity of the specific hydrolase.

Mechanism of Action and Signaling Pathways

The primary mechanism by which this compound and 2-PPA influence lysosomal hydrolase activity is through the inhibition of the TMEM175 ion channel. By blocking the flux of potassium and protons, these inhibitors alter the ionic environment within the lysosome. While the precise downstream signaling cascade is still under investigation, it is hypothesized that this alteration in the lysosomal milieu directly or indirectly enhances the activity of resident hydrolases.

Proposed Mechanism of this compound and 2-PPA Action on Lysosomes cluster_lysosome Lysosome cluster_inhibitors Lysosomal Lumen Lysosomal Lumen TMEM175 TMEM175 (K+/H+ Channel) Hydrolases Inactive Hydrolases TMEM175->Hydrolases Modulates Ionic Environment Active_Hydrolases Active Hydrolases Hydrolases->Active_Hydrolases Activation Degraded_Products Degraded Products Active_Hydrolases->Degraded_Products Degradation Macromolecules Macromolecules This compound This compound This compound->TMEM175 Inhibition 2-PPA 2-PPA 2-PPA->TMEM175 Inhibition

Caption: this compound and 2-PPA inhibit the TMEM175 ion channel, altering the lysosomal environment and promoting hydrolase activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the impact of this compound and 2-PPA on lysosomal hydrolase activity.

Experimental Workflow: Lysosomal Hydrolase Activity Assay start Start: Cell Culture treatment Treatment with This compound / 2-PPA / Vehicle start->treatment assay_prep Assay Preparation (e.g., Lysate preparation or addition of fluorescent substrate) treatment->assay_prep measurement Fluorescence Measurement (Microplate Reader / Microscope) assay_prep->measurement data_analysis Data Analysis (Normalization to protein concentration, statistical analysis) measurement->data_analysis results Results: Comparison of Hydrolase Activity data_analysis->results

Caption: A streamlined workflow for quantifying the effects of this compound and 2-PPA on lysosomal hydrolase activity.

Conclusion

Both this compound and 2-PPA are valuable research tools for investigating the role of TMEM175 in lysosomal biology. The available data indicates that 2-PPA is a more potent inhibitor of TMEM175 than this compound. Both compounds have been shown to enhance lysosomal catabolic activity by stimulating lysosomal hydrolases. The provided experimental protocols and diagrams offer a framework for researchers to further explore and compare the effects of these inhibitors. Future studies are warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic potential of modulating TMEM175 activity in various disease models.

References

Validating L-AP6's Mechanism: A Comparative Guide Using TMEM175 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective TMEM175 inhibitor, L-AP6, with other alternatives, supported by experimental data from studies utilizing TMEM175 knockout models. This guide will delve into the validation of this compound's on-target effects and its impact on lysosomal function.

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and overall lysosomal function. Its dysregulation has been implicated in neurodegenerative diseases, particularly Parkinson's disease. This compound has emerged as a selective inhibitor of TMEM175, offering a valuable tool to probe the function of this channel and as a potential therapeutic agent. The use of TMEM175 knockout (KO) models is paramount in unequivocally validating the mechanism of action of such inhibitors, ensuring that their observed effects are indeed mediated through the intended target.

This compound and Alternatives: A Head-to-Head Comparison

This compound and 2-phenylpyridin-4-ylamine (2-PPA) are two recently identified selective inhibitors of TMEM175.[1] Their efficacy and selectivity have been characterized, providing a basis for comparison.

CompoundTargetIC50 (TMEM175)IC50 (hKv3.1 - Off-Target)Fold Selectivity (TMEM175 vs hKv3.1)Reference
This compound TMEM175~141 µM (K+ flux)Not reportedNot reported[1]
2-PPA TMEM175~32 µM (K+ flux)~1,100 µM~26-fold[1]
4-AP TMEM175, various K+ channels~21 µM (TMEM175)~96 µM~4.6-fold[1]

Note: IC50 values represent the concentration of the inhibitor required to block 50% of the channel's activity. A higher fold selectivity indicates a more specific inhibitor.

On-Target Validation using TMEM175 Knockout Models

The definitive validation of an inhibitor's mechanism of action comes from comparing its effects in wild-type (WT) versus knockout (KO) models. If the inhibitor's effects are absent in the KO model, it strongly indicates that the inhibitor acts on-target.

Recent studies have demonstrated that acute inhibition of TMEM175 with this compound and 2-PPA enhances lysosomal catabolic activity.[1] This was validated using TMEM175 KO mouse embryonic fibroblasts (MEFs).

Cell LineTreatmentLysosomal Degradation (DQ-Red BSA Assay)On-Target Effect ValidationReference
Wild-Type MEFs This compoundIncreased degradation-[1]
TMEM175 KO MEFs This compoundNo significant change in degradationConfirmed[1]
Wild-Type MEFs 2-PPAIncreased degradation-[1]
TMEM175 KO MEFs 2-PPANo significant change in degradationConfirmed[1]

These findings confirm that the pro-lysosomal degradation effects of this compound and 2-PPA are mediated through their inhibition of TMEM175.

Impact of TMEM175 Knockout on Lysosomal Function

Independent of specific inhibitors, the characterization of TMEM175 knockout models themselves provides crucial insights into the channel's function. Multiple studies have shown that the absence of TMEM175 leads to dysregulation of lysosomal pH and enzymatic activity.

ModelParameterObservation in TMEM175 KOConsequenceReference
SH-SY5Y cells Lysosomal pHDestabilizedImpaired lysosomal function
SH-SY5Y cells Cathepsin D ActivityDecreasedReduced proteolytic capacity
SH-SY5Y cells Cathepsin B ActivityDecreasedReduced proteolytic capacity
SH-SY5Y cells GBA ActivityDecreasedImpaired glucocerebrosidase function
HAP1 cells Lysosomal pHHyper-acidification (pH ~4.2 vs ~4.5 in WT)Impaired hydrolytic activity
MPTP mouse model of Parkinson's disease Dopaminergic neuron lossMitigated in KO miceNeuroprotective effect[2][3]

These results underscore the critical role of TMEM175 in maintaining a proper lysosomal environment for optimal enzymatic function. The neuroprotective effect observed in the TMEM175 KO mouse model in a Parkinson's disease context further highlights the therapeutic potential of targeting this channel.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

Generation of TMEM175 Knockout Cell Lines

TMEM175 knockout cell lines are typically generated using the CRISPR/Cas9 gene-editing system.

  • sgRNA Design and Cloning : Design single-guide RNAs (sgRNAs) targeting a critical exon of the TMEM175 gene. These are then cloned into a suitable expression vector containing the Cas9 nuclease.

  • Transfection : The CRISPR/Cas9 plasmids are transfected into the desired cell line (e.g., SH-SY5Y, MEFs) using a suitable method like lipofection or electroporation.

  • Single-Cell Cloning : After transfection, single cells are isolated and expanded to generate clonal populations.

  • Screening and Validation : Genomic DNA is extracted from the clones, and the targeted region of the TMEM175 gene is PCR amplified and sequenced to identify clones with frameshift mutations that result in a functional knockout. Western blotting is then used to confirm the absence of the TMEM175 protein.

Lysosomal pH Measurement

Lysosomal pH can be quantitatively measured using fluorescent dyes.

  • Cell Preparation : Cells (both WT and TMEM175 KO) are seeded on glass-bottom dishes.

  • Dye Loading : Cells are incubated with a pH-sensitive lysosomal dye, such as LysoSensor Green DND-189 (1 µM), for 5-10 minutes at 37°C.[4]

  • Imaging : Live-cell imaging is performed using a fluorescence microscope.

  • Calibration : A calibration curve is generated by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal pH with the external buffer.

  • Data Analysis : The fluorescence intensity of the dye in the lysosomes of experimental cells is compared to the calibration curve to determine the lysosomal pH.

Lysosomal Degradation Assay (DQ-Red BSA)

This assay measures the proteolytic activity within lysosomes.[5][6][7][8][9]

  • Cell Treatment : WT and TMEM175 KO cells are treated with this compound, 2-PPA, or a vehicle control for a specified period.

  • DQ-Red BSA Incubation : Cells are then incubated with DQ-Red BSA (10 µg/mL), a self-quenched substrate that fluoresces upon proteolytic cleavage, for 1-2 hours.[6]

  • Fixation and Staining : Cells are fixed with 4% paraformaldehyde and cell nuclei are counterstained with DAPI.[6]

  • Imaging : Images are acquired using a fluorescence microscope.

  • Quantification : The intensity of the red fluorescence per cell is quantified using image analysis software (e.g., ImageJ) to determine the level of lysosomal degradation.[6]

Cathepsin Activity Assay

The activity of specific lysosomal proteases like Cathepsin B and D can be measured using fluorogenic substrates.[10][11][12][13][14]

  • Cell Lysis : WT and TMEM175 KO cells are lysed to release their cellular contents.

  • Assay Reaction : The cell lysates are incubated with a specific fluorogenic substrate for the cathepsin of interest (e.g., a substrate that releases a fluorescent molecule upon cleavage by Cathepsin B).

  • Fluorescence Measurement : The fluorescence is measured over time using a plate reader.

  • Data Analysis : The rate of increase in fluorescence is proportional to the cathepsin activity in the sample.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflow.

TMEM175 Signaling Pathway TMEM175 maintains lysosomal pH for optimal hydrolase activity. This compound inhibits TMEM175. cluster_lysosome Lysosome cluster_inhibition Inhibition TMEM175 TMEM175 K_ion_out K+ TMEM175->K_ion_out Efflux VATPase V-ATPase H_ion_in H+ VATPase->H_ion_in Pumps H+ in Hydrolases Lysosomal Hydrolases (e.g., Cathepsins) Degradation Macromolecule Degradation Hydrolases->Degradation pH Acidic pH (4.5-5.0) H_ion_in->pH pH->Hydrolases Activates LAP6 This compound LAP6->TMEM175

Figure 1: Signaling pathway of TMEM175 in the lysosome and the inhibitory action of this compound.

Experimental Workflow Workflow for validating this compound's mechanism using TMEM175 knockout models. cluster_assays Functional Assays start Start crispr Generate TMEM175 KO Cell Line (CRISPR/Cas9) start->crispr culture Culture WT and TMEM175 KO Cells crispr->culture treatment Treat cells with this compound, 2-PPA, or Vehicle culture->treatment ph_assay Lysosomal pH Measurement treatment->ph_assay degradation_assay Lysosomal Degradation (DQ-Red BSA) treatment->degradation_assay cathepsin_assay Cathepsin Activity Assay treatment->cathepsin_assay analysis Data Analysis and Comparison ph_assay->analysis degradation_assay->analysis cathepsin_assay->analysis conclusion Validate this compound On-Target Mechanism analysis->conclusion

Figure 2: Experimental workflow for the validation of this compound's mechanism of action.

Conclusion

The use of TMEM175 knockout models has been instrumental in validating the mechanism of action of this compound as a selective inhibitor of this lysosomal ion channel. Experimental data consistently demonstrate that the pro-degradative effects of this compound on lysosomes are absent in cells lacking TMEM175, providing strong evidence for its on-target activity. Furthermore, the characterization of TMEM175 knockout models has solidified the channel's role in maintaining lysosomal pH and enzymatic function. While current validation has been robust in in-vitro models, further studies utilizing TMEM175 knockout mouse models to evaluate the in-vivo efficacy and on-target effects of this compound are warranted to advance its therapeutic potential. This comparative guide provides researchers with the foundational data and protocols to further investigate the role of TMEM175 and the therapeutic utility of its inhibitors.

References

Comparative Analysis of the Off-Target Profiles of L-AP6 and 2-PPA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the off-target profiles of L-AP6 and 2-phenyl-4-pyridinamine (2-PPA) is not publicly available at this time. Comprehensive off-target screening data from broad panels, such as those offered by commercial vendors, have not been published for both compounds. Such studies are crucial for a thorough understanding of the selectivity and potential side effects of investigational molecules.

This guide provides researchers, scientists, and drug development professionals with a framework for conducting such a comparative analysis. It outlines the known pharmacological profiles of this compound and 2-PPA, details relevant experimental protocols for off-target screening, and presents the signaling pathways of their primary targets.

Introduction to this compound and 2-PPA

This compound (L-2-Amino-6-phosphonohexanoic acid) is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. Its mechanism of action involves the potentiation of responses at N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and metabotropic glutamate receptors.

2-PPA (2-phenyl-4-pyridinamine) is a selective inhibitor of Transmembrane Protein 175 (TMEM175), a lysosomal potassium channel implicated in Parkinson's disease. It has a reported IC50 of 32 μM for TMEM175. Recent research suggests that 2-PPA may have off-target effects related to the modulation of lysosomal pH independent of TMEM175 activity[1]. It is important to note that a similarly named compound, AP-6, also a TMEM175 inhibitor, has been reported to have more pronounced potential off-target effects than 2-PPA[1]. However, this AP-6 is distinct from the glutamate receptor agonist this compound.

Quantitative Data on Known Interactions

Publicly available quantitative data on the off-target interactions of this compound and 2-PPA is limited. The following table summarizes the known on-target and any reported off-target activities.

CompoundPrimary Target(s)Known On-Target AffinityKnown Off-Target(s)Off-Target Affinity/Activity
This compound Quisqualate-sensitized site (potentiates NMDA, AMPA, mGluRs)Data not availableData not availableData not available
2-PPA TMEM175IC50 = 32 μMhKv3.126-fold less potent than on TMEM175
Lysosomal pH modulationTMEM175-independent effect[1]

Experimental Protocols for Off-Target Profiling

A comprehensive off-target profile analysis would involve screening this compound and 2-PPA against a broad range of molecular targets. The following are detailed methodologies for key experiments.

Radioligand Binding Assays for Off-Target Identification

Radioligand binding assays are a standard method to screen for off-target interactions with a wide variety of receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen44 panel provide a cost-effective way to assess potential liabilities early in development.

Objective: To determine the binding affinity of this compound and 2-PPA to a panel of known off-target proteins.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and 2-PPA in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Serially dilute the compounds to create a range of concentrations for IC50 determination.

  • Membrane Preparation: Utilize cell lines or tissues recombinantly expressing the target of interest. Prepare membrane fractions by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target of interest and varying concentrations of the test compound (this compound or 2-PPA).

  • Incubation: Allow the binding reaction to reach equilibrium. The incubation time and temperature will be specific to the target being assayed.

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. Results showing significant inhibition (typically >50%) at a screening concentration (e.g., 10 µM) are considered hits and warrant further investigation.

In Vitro Kinase Profiling

Kinase off-target activity is a common source of toxicity. Screening against a large panel of kinases (kinome screening) is essential.

Objective: To assess the inhibitory activity of this compound and 2-PPA against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare this compound and 2-PPA at a screening concentration, typically 1 µM or 10 µM in DMSO.

  • Kinase Reaction: In a multi-well plate, combine the test compound, a specific kinase, its substrate (peptide or protein), and ATP.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, including:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Using phosphorylation-specific antibodies or coupled enzyme systems that produce a fluorescent signal.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity by the test compound compared to a vehicle control. Hits are typically defined as compounds causing greater than a certain threshold of inhibition (e.g., >50%).

Signaling Pathways and Experimental Workflows

TMEM175 Signaling Pathway in Apoptosis

2-PPA's primary target, TMEM175, is implicated in the regulation of apoptosis. Its inhibition can have downstream effects on mitochondrial function and the production of reactive oxygen species (ROS).

TMEM175_Apoptosis_Pathway 2_PPA 2-PPA TMEM175 TMEM175 2_PPA->TMEM175 Inhibition Lysosomal_K_efflux Lysosomal K+ Efflux TMEM175->Lysosomal_K_efflux Mitochondrial_Homeostasis Mitochondrial Homeostasis Lysosomal_K_efflux->Mitochondrial_Homeostasis Disruption ROS_Production ROS Production Mitochondrial_Homeostasis->ROS_Production Increased Apoptosis Apoptosis ROS_Production->Apoptosis Induction Bcl_2 Bcl-2 Bcl_2->TMEM175 Inhibition

Caption: The signaling pathway of TMEM175 in apoptosis.

Quisqualate-Sensitized Receptor Signaling Pathway

This compound acts on a quisqualate-sensitized site, modulating the activity of major excitatory neurotransmitter receptors in the hippocampus.

Quisqualate_Receptor_Pathway L_AP6 This compound Quisqualate_Site Quisqualate-Sensitized Site L_AP6->Quisqualate_Site Agonist NMDA_R NMDA Receptor Quisqualate_Site->NMDA_R Potentiation AMPA_R AMPA Receptor Quisqualate_Site->AMPA_R Potentiation mGluR Metabotropic Glutamate Receptor Quisqualate_Site->mGluR Potentiation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Neuronal_Excitation Neuronal Excitation AMPA_R->Neuronal_Excitation PKC_Activation PKC Activation mGluR->PKC_Activation Ca_Influx->Neuronal_Excitation PKC_Activation->Neuronal_Excitation

Caption: The signaling pathway of a quisqualate-sensitized site.

Experimental Workflow for Off-Target Profiling

The following diagram illustrates a typical workflow for the comprehensive off-target profiling of a small molecule.

Off_Target_Workflow Start Test Compound (this compound or 2-PPA) In_Silico In Silico Prediction (Similarity Search, Docking) Start->In_Silico Broad_Screening Broad Off-Target Screening (e.g., Eurofins SafetyScreen44) Start->Broad_Screening Kinase_Screening Kinome Profiling (>400 Kinases) Start->Kinase_Screening In_Silico->Broad_Screening Guide Panel Selection Hit_Identification Hit Identification (>50% Inhibition/Binding) Broad_Screening->Hit_Identification Kinase_Screening->Hit_Identification Dose_Response Dose-Response Assays (IC50/Ki Determination) Hit_Identification->Dose_Response Confirmed Hits Functional_Assays Cellular Functional Assays (e.g., Reporter Gene, Ca2+ Flux) Dose_Response->Functional_Assays Risk_Assessment Safety Risk Assessment Functional_Assays->Risk_Assessment

Caption: A generalized workflow for off-target profiling.

Conclusion

A comprehensive comparative analysis of the off-target profiles of this compound and 2-PPA is essential for a complete understanding of their therapeutic potential and safety liabilities. While direct comparative data is currently lacking in the public domain, this guide provides the necessary framework for researchers to conduct such an investigation. By employing a combination of in silico prediction, broad panel screening, and detailed functional assays, a clear picture of the selectivity of these compounds can be established. This information is critical for making informed decisions in the drug discovery and development process.

References

Safety Operating Guide

Navigating the Safe Disposal of L-AP6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the integrity of the laboratory environment is paramount. This guide provides a comprehensive framework for the proper disposal of L-AP6 (L-(+)-2-Amino-6-phosphonohexanoic acid), a compound utilized in neuroscience research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from safety protocols for analogous phosphonic acid derivatives to ensure the safe handling and disposal of this compound. Adherence to these procedures is critical for regulatory compliance and the protection of both laboratory personnel and the environment.

All disposal procedures should be conducted in strict accordanceance with institutional and local Environmental Health and Safety (EHS) guidelines.

I. Immediate Safety and Handling Protocols

Given the chemical nature of this compound as a phosphonic acid derivative, it is prudent to handle it with the assumption that it may be a skin and eye irritant.[1] All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment Specifications Purpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or aerosols.

II. Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or surplus this compound powder in a dedicated, leak-proof, and clearly labeled hazardous waste container. Avoid generating dust during transfer.

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be treated as hazardous waste and collected in the designated solid waste container.[2]

Step 2: Waste Container Labeling

Proper labeling is crucial for safe handling and disposal. Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (L-(+)-2-Amino-6-phosphonohexanoic acid)"

  • For liquid waste, list the solvent(s) and their approximate concentrations.

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or principal investigator.

Step 3: Storage of Hazardous Waste

Store all this compound hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated. Ensure that the containers are kept tightly closed except when adding waste.

Step 4: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently. The likely method of disposal by a licensed facility will be high-temperature incineration.[2]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Small Solid Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and absorbent pads.

    • Dispose of all cleanup materials as hazardous waste.

  • Small Liquid Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using absorbent pads or granules.

    • Wipe up the spill, working from the outside in to prevent spreading.

    • Place all contaminated materials into a hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department immediately.

    • Prevent entry into the affected area until cleared by safety professionals.

IV. Workflow for Proper Disposal of this compound

The following diagram outlines the decision-making process for the safe and compliant disposal of this compound.

L_AP6_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling L-AP6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of L-AP6 in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the scale of the experiment and the potential for exposure. Given the unknown hazard profile of this compound, a cautious approach is warranted. The following table summarizes the different levels of PPE, with Level C being a recommended minimum for handling this compound in a controlled laboratory setting.[1][2][3]

PPE LevelRespiratory ProtectionChemical Resistant ClothingEye/Face ProtectionHand ProtectionFootwear
Level D Not RequiredCoverallsSafety glassesGlovesSafety shoes/boots
Level C Full-face or half-mask air-purifying respirator (NIOSH approved)[1][2]Chemical resistant suit or coveralls[1]Chemical splash goggles or face shield[3]Inner and outer chemical-resistant gloves[1]Chemical-resistant, steel-toe boots[1]
Level B Positive-pressure, self-contained breathing apparatus (SCBA)[1][2]Hooded chemical-resistant clothing[2]Face shield[2]Inner and outer chemical-resistant gloves[1][2]Outer chemical-resistant boots[1]
Level A Positive-pressure, full face-piece SCBA[1][2]Totally encapsulating chemical-protective suit[2]Included in suitInner and outer chemical-resistant gloves[1][2]Included in suit

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All work with this compound, especially with powders or volatile solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled and tightly sealed.[4][5]

Standard Operating Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition.[6] Prepare your workspace by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: When weighing solid this compound, perform the task in a fume hood to prevent the generation of airborne dust. Use anti-static weigh paper and tools. For solutions, use appropriate volumetric glassware and a calibrated pipette.

  • Personal Hygiene: Avoid all personal contact with the chemical. After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory.[5]

Experimental Protocol: Spill Cleanup Procedure

In the event of an this compound spill, the following step-by-step procedure should be followed. This protocol is designed for small, manageable spills within a laboratory setting. For large or unmanageable spills, evacuate the area and contact your institution's EHS department immediately.[7][8]

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[7]

  • Evacuate and Secure the Area: If the spill is large or involves volatile substances, evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: At a minimum, wear Level C PPE, including a respirator, chemical-resistant gloves, a lab coat, and eye protection.[1][2]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9][10] For solid spills, carefully cover the material to avoid creating dust.

  • Absorb and Neutralize:

    • Liquid Spills: Gently apply absorbent material over the contained liquid, working from the outside in.[8] Allow the material to fully absorb the liquid.

    • Solid Spills: Carefully moisten the spilled solid with a suitable solvent (e.g., water, if compatible) to prevent dust formation, then cover with an absorbent material.

  • Collect the Waste: Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[7][8]

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water solution.[7] Wipe the area dry with disposable towels.

  • Dispose of Contaminated Materials: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be placed in a sealed hazardous waste container.[11]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is a minor spill.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate & Secure Area Alert->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Absorb Absorb/Neutralize Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill in a laboratory setting.

Disposal Plan

All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[11] Do not pour any this compound solution down the drain.[11]

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.[12][13]

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[14] Keep containers closed except when adding waste.[12]

Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[12] Follow all institutional and local regulations for hazardous waste disposal.[12]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12] After rinsing, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.[12]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。